Nicorandil nitrate
説明
特性
分子式 |
C8H10N4O7 |
|---|---|
分子量 |
274.19 g/mol |
IUPAC名 |
nitric acid;2-(pyridine-3-carbonylamino)ethyl nitrate |
InChI |
InChI=1S/C8H9N3O4.HNO3/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14;2-1(3)4/h1-3,6H,4-5H2,(H,10,12);(H,2,3,4) |
InChIキー |
OJYHXYUKNSAUCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-].[N+](=O)(O)[O-] |
製品の起源 |
United States |
Foundational & Exploratory
Nicorandil Nitrate: A Comprehensive Technical Guide on its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicorandil, a nicotinamide nitrate derivative, is a unique anti-anginal agent characterized by a dual mechanism of action that underpins its therapeutic efficacy in ischemic heart disease. It functions as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor. This dual action results in balanced vasodilation of both arterial and venous vascular beds, reducing cardiac preload and afterload, and improving coronary blood flow. Furthermore, the activation of mitochondrial K-ATP channels is implicated in its cardioprotective effects, mimicking ischemic preconditioning. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of nicorandil, supported by quantitative data from key clinical and preclinical studies, detailed experimental protocols, and visual representations of its signaling pathways.
Introduction
Nicorandil is an established second-line treatment for chronic stable angina.[1] Its distinctive pharmacological profile, combining two distinct vasodilatory mechanisms, sets it apart from traditional anti-anginal drugs.[2][3] The nicotinamide moiety of the molecule is responsible for its K-ATP channel opening activity, while the nitrate group confers its nitric oxide-donating properties.[4] The relative contribution of these two mechanisms can vary depending on the dose and the specific pathophysiological context.[1] This guide will dissect these two core mechanisms, presenting the underlying signaling pathways, supporting experimental evidence, and methodologies used for their investigation.
The Dual Mechanism of Action
ATP-Sensitive Potassium (K-ATP) Channel Opening
Nicorandil activates ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[2][5] This activation leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[5][6] The resulting hyperpolarization leads to the closure of voltage-gated calcium channels, which in turn reduces the influx of calcium ions into the cell.[2][6] The subsequent decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle and, consequently, vasodilation, primarily affecting arterioles and reducing afterload.[7]
Beyond the sarcolemmal K-ATP channels, nicorandil also opens mitochondrial K-ATP (mitoK-ATP) channels.[1][8] This action is believed to be a key component of its cardioprotective effects, mimicking the phenomenon of ischemic preconditioning.[3][8]
Nitric Oxide (NO) Donation
The nitrate moiety in nicorandil's structure enables it to act as a nitric oxide (NO) donor.[2][9] Nicorandil releases NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[2][10] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][7] Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[8] This mechanism is primarily responsible for the venodilatory effects of nicorandil, which reduces cardiac preload.[7] Interestingly, there is evidence of crosstalk between the two pathways, with the NO-PKG signaling cascade also contributing to the opening of mitochondrial K-ATP channels.[8][11]
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize quantitative data from key studies investigating the effects of nicorandil.
Table 1: Hemodynamic Effects of Nicorandil
| Parameter | Study Population | Nicorandil Dose | Change from Baseline | Reference |
|---|---|---|---|---|
| Systemic Vascular Resistance | Patients with Congestive Heart Failure | 60 mg (oral) | ↓ (Statistically significant) | [12] |
| Total Peripheral Resistance | Patients with normal LV function | - | ↓ 19% | [13][14] |
| Systolic Blood Pressure | Patients with normal LV function | - | ↓ 34% | [13] |
| Diastolic Blood Pressure | Patients with normal LV function | - | ↓ 21% | [13] |
| Left Ventricular End-Diastolic Pressure | Patients with normal LV function | - | ↓ from 7.4 ± 1.7 to -3.2 ± 1.5 mm Hg | [13] |
| Pulmonary Capillary Wedge Pressure | Patients with Congestive Heart Failure | Titrated to achieve ≥25% reduction | Sustained reduction over 24h |[15] |
Table 2: Effects of Nicorandil on Coronary Vasodilation and Blood Flow
| Parameter | Study Population | Nicorandil Dose | Observation | Reference |
|---|---|---|---|---|
| Coronary Artery Diameter | Patients undergoing cardiac catheterization | 20 mg and 40 mg (sublingual) | Significant increase in proximal, mid, and distal LAD and circumflex artery diameters | [1] |
| Coronary Blood Flow (Normal Arteries) | Patients with and without coronary stenosis | 6 mg (intravenous) | ↑ 54.6% | [5] |
| Coronary Blood Flow (Stenotic Arteries) | Patients with and without coronary stenosis | 6 mg (intravenous) | ↑ 89.6% | [5] |
| Coronary Vascular Resistance | Patients with ischemic heart disease | - | ↓ (in contrast to nitroglycerin) |[9] |
Table 3: Cardioprotective Effects of Nicorandil in Clinical Trials
| Trial Name (Acronym) | Study Population | Key Finding | Quantitative Result | Reference |
|---|---|---|---|---|
| Impact Of Nicorandil in Angina (IONA) | 5,126 high-risk patients with stable angina | Reduced primary endpoint (CHD death, non-fatal MI, or unplanned hospital admission for cardiac chest pain) | 13.1% (Nicorandil) vs. 15.5% (Placebo); Hazard Ratio 0.83 | [3][6][8][16] |
| CHANGE Trial | 238 patients with ST-segment-elevation myocardial infarction | Reduced infarct size | 26.5 ± 17.1 g (Nicorandil) vs. 32.4 ± 19.3 g (Placebo) at 5-7 days | [4][17] |
| CHANGE Trial | 238 patients with ST-segment-elevation myocardial infarction | Improved Left Ventricular Ejection Fraction | 47.0 ± 10.2% (Nicorandil) vs. 43.3 ± 10.0% (Placebo) at 5-7 days | [4][17] |
| Meta-analysis of 14 RCTs | 1,680 patients with AMI undergoing primary PCI | Reduced incidence of TIMI flow grade ≤2 | Risk Ratio 0.57 |[18] |
Experimental Protocols
Investigating K-ATP Channel Opening: The Patch-Clamp Technique
The patch-clamp technique is the gold standard for studying ion channel activity.
-
Objective: To directly measure the opening of K-ATP channels in response to nicorandil.
-
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes from animal models (e.g., guinea pig, rabbit).
-
Electrophysiological Recording: Using a glass micropipette to form a high-resistance seal with the cell membrane, different configurations can be used:
-
Whole-cell configuration: Measures the total current across the entire cell membrane. Nicorandil is applied to the bath solution.
-
Inside-out patch configuration: A small patch of the membrane is excised, allowing direct application of nicorandil to the intracellular side of the K-ATP channels.
-
-
Data Analysis: The opening probability and conductance of the K-ATP channels are analyzed in the presence and absence of nicorandil. The effect of K-ATP channel blockers like glibenclamide can be used to confirm the specificity of nicorandil's action.[19]
-
Quantifying Nitric Oxide Donation: The Griess Assay
The Griess assay is a common method for measuring nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.
-
Objective: To quantify the amount of NO released from nicorandil.
-
Methodology:
-
Sample Preparation: Incubate nicorandil in a relevant biological matrix (e.g., cell culture media, plasma).
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the sample. Nitrite in the sample reacts with the Griess reagent to form a colored azo compound.
-
Spectrophotometric Measurement: The absorbance of the solution is measured at approximately 540 nm.
-
Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[20][21]
-
Measuring the Downstream Effects of NO Donation: cGMP Radioimmunoassay
-
Objective: To measure the increase in intracellular cGMP levels following nicorandil administration.
-
Methodology:
-
Cell/Tissue Treatment: Treat vascular smooth muscle cells or tissues with nicorandil for a specified time.
-
Cell Lysis and Extraction: Lyse the cells/tissues and extract the intracellular contents.
-
Radioimmunoassay (RIA): A competitive binding assay is performed using a known amount of radiolabeled cGMP and an antibody specific for cGMP. The amount of radiolabeled cGMP displaced by the unlabeled cGMP from the sample is measured.
-
Quantification: The concentration of cGMP in the sample is determined by comparing the results to a standard curve.[10] The specificity of the NO-mediated pathway can be confirmed using a guanylate cyclase inhibitor like methylene blue.[22]
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Figure 1: K-ATP Channel Opening Signaling Pathway of Nicorandil.
Figure 2: Nitric Oxide (NO) Donor Signaling Pathway of Nicorandil.
Figure 3: Combined Hemodynamic Effects of Nicorandil's Dual Action.
Experimental Workflow
Figure 4: General Experimental Workflow for Investigating Nicorandil's Mechanism.
Conclusion
Nicorandil's dual mechanism of action, encompassing both K-ATP channel opening and nitric oxide donation, provides a robust pharmacological basis for its efficacy in the management of ischemic heart disease. The K-ATP channel opening primarily leads to arteriolar dilation and afterload reduction, while the NO donation results in venodilation and preload reduction. This balanced hemodynamic profile, coupled with its cardioprotective effects mediated through mitochondrial K-ATP channels, makes nicorandil a valuable therapeutic option. The experimental methodologies and quantitative data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further explore and leverage the unique properties of this compound.
References
- 1. Coronary vasodilatory action after nicorandil: a quantitative angiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Effect of Nicorandil on Coronary Events in Patients with Stable - American College of Cardiology [acc.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Additive effects of nicorandil on coronary blood flow during continuous administration of nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of nicorandil in angina: subgroup analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular levels and cGMP-increasing effects of nicorandil administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nicorandil on coronary events in patients with stable angina: the Impact Of Nicorandil in Angina (IONA) randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of nicorandil on coronary circulation in patients with ischemic heart disease: comparison with nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of action of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicorandil elevates tissue cGMP levels in a nitric-oxide-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamic effects of oral nicorandil in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical profile of nicorandil: an overview of its hemodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vasodilator Therapy: Nitrates and Nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of hemodynamic effects and plasma cyclic guanosine monophosphate of nicorandil and nitroglycerin in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gpnotebook.com [gpnotebook.com]
- 17. Effects of Nicorandil Administration on Infarct Size in Patients With ST-Segment-Elevation Myocardial Infarction Undergoing Primary Percutaneous Coronary Intervention: The CHANGE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Action of nicorandil on ATP-sensitive K+ channel in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 22. Studies on the mechanism of the vasodilator action of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
Nicorandil: A Technical Guide to its Dual Mechanism of Action as a KATP Channel Opener and Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicorandil is a unique cardiovascular drug possessing a dual mechanism of action: opening of ATP-sensitive potassium (KATP) channels and donation of nitric oxide (NO). This dual functionality contributes to its therapeutic effects in conditions such as angina pectoris. This technical guide provides an in-depth exploration of the molecular mechanisms, key experimental protocols for investigation, and quantitative data related to Nicorandil's pharmacodynamics. Detailed signaling pathways and a logical experimental workflow are presented to facilitate further research and drug development efforts in this area.
Introduction
Nicorandil, a nicotinamide derivative, exerts its pharmacological effects through two primary, independent, yet synergistic pathways.[1] As a KATP channel opener, it mimics the endogenous protective mechanisms that are activated during cellular stress, leading to vasodilation.[2] Concurrently, its nitrate moiety serves as a source of nitric oxide, a potent vasodilator and signaling molecule.[3] This document serves as a comprehensive resource for understanding and investigating the complex pharmacology of Nicorandil.
Core Mechanisms of Action
ATP-Sensitive Potassium (KATP) Channel Opening
Nicorandil directly activates ATP-sensitive potassium (KATP) channels, which are present in various cell types, including vascular smooth muscle cells and cardiomyocytes.[4][5] The opening of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[6] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to smooth muscle relaxation and vasodilation.[6]
Notably, Nicorandil shows a degree of selectivity for mitochondrial KATP (mitoKATP) channels over sarcolemmal KATP channels at lower concentrations.[7] The opening of mitoKATP channels is a key mechanism in cardioprotection, contributing to the preservation of mitochondrial function during ischemic stress.[7][8]
Nitric Oxide (NO) Donation
The nitrate group in the Nicorandil molecule serves as a substrate for the generation of nitric oxide (NO).[3] NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[9] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[10] The PKG signaling cascade ultimately results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[10]
Signaling Pathways
The dual actions of Nicorandil trigger distinct but interconnected signaling pathways, as illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of ATP-sensitive potassium channels by nicorandil is preserved in aged vascular smooth muscle cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of nicorandil on ATP-sensitive K+ channel in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Nicorandil? [synapse.patsnap.com]
- 10. Nicorandil directly and cyclic GMP-dependently opens K+ channels in human bypass grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nicorandil's Nitrate Signaling Pathways in Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core nitrate signaling pathways activated by Nicorandil in vascular smooth muscle cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative data, and experimental methodologies related to Nicorandil's vasodilatory effects.
Core Signaling Pathway: From Nitric Oxide Donation to Vasodilation
Nicorandil, a dual-action antianginal agent, exerts its vasodilatory effects in part through a nitrate-like pathway. This involves the donation of nitric oxide (NO), which initiates a signaling cascade within vascular smooth muscle cells, ultimately leading to relaxation.[1][2]
The key steps in this pathway are:
-
Nitric Oxide (NO) Donation: The nitrate moiety of the Nicorandil molecule is metabolized, leading to the release of NO.[3]
-
Activation of soluble Guanylate Cyclase (sGC): NO diffuses into the vascular smooth muscle cells and binds to the heme group of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.[4]
-
Synthesis of cyclic Guanosine Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]
-
Activation of Protein Kinase G (PKG): cGMP acts as a second messenger, binding to and activating cGMP-dependent protein kinase (PKG).
-
Downstream Effects of PKG: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a decrease in the sensitivity of the contractile machinery to calcium. This is achieved through:
-
Inhibition of calcium influx: PKG can phosphorylate and inhibit L-type calcium channels, reducing the influx of calcium into the cell.
-
Stimulation of calcium extrusion: PKG can activate plasma membrane Ca2+-ATPase, which actively pumps calcium out of the cell.
-
Sequestration of intracellular calcium: PKG can promote the uptake of calcium into the sarcoplasmic reticulum by phosphorylating phospholamban.
-
Activation of Myosin Light Chain Phosphatase (MLCP): PKG can phosphorylate and activate MLCP, which dephosphorylates the myosin light chain, leading to smooth muscle relaxation.
-
This cascade of events culminates in the relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow.
Caption: Nicorandil's nitrate signaling pathway in vascular smooth muscle.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the effects of Nicorandil on vasodilation and cGMP levels.
Table 1: Vasodilatory Potency of Nicorandil in Isolated Arteries
| Vascular Bed | Agonist | EC50 (M) | Reference |
| Rat Thoracic Aorta | Norepinephrine | 2.2 x 10-6 | [1] |
Table 2: Comparative Vasodilatory Effects of Nicorandil and Other Nitrates
| Drug | Vessel | Agonist | EC50 (M) | Reference |
| Nicorandil | Rat Thoracic Aorta | Norepinephrine | 2.2 x 10-6 | [1] |
| Nitroglycerin | Rat Thoracic Aorta | Norepinephrine | Not specified in abstract | [1] |
Table 3: Effect of Nicorandil on Coronary Artery Diameter in Humans
| Drug | Dose | Vessel Segment | Mean Diameter Increase (%) | Reference |
| Nicorandil | 20 mg (sublingual) | Epicardial Coronary Arteries | 10-15 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the nitrate signaling pathway of Nicorandil.
Isometric Tension Recording in Isolated Arterial Rings
This protocol is used to measure the contractile and relaxant responses of isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., rat thoracic aorta)
-
Organ bath system with force-displacement transducers
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Vasoconstrictor agent (e.g., Norepinephrine)
-
Nicorandil and other test compounds
Procedure:
-
Isolate the desired artery and carefully clean it of surrounding connective tissue in ice-cold Krebs-Henseleit solution.
-
Cut the artery into rings of 2-3 mm in length.
-
Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Connect the rings to force-displacement transducers to record isometric tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15 minutes.
-
Induce a stable contraction with a vasoconstrictor agent (e.g., Norepinephrine at a concentration that produces 50-70% of the maximal response).
-
Once a stable plateau of contraction is reached, add cumulative concentrations of Nicorandil to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
Calculate the percentage relaxation relative to the pre-contracted tension.
Caption: Experimental workflow for isometric tension recording.
Measurement of Intracellular cGMP Levels by Radioimmunoassay (RIA)
This protocol describes a method for quantifying cGMP levels in vascular tissue.[5][6][7][8][9]
Materials:
-
Vascular tissue samples
-
Trichloroacetic acid (TCA)
-
Water-saturated diethyl ether
-
cGMP RIA kit (containing 125I-cGMP, cGMP standard, and cGMP antibody)
-
Gamma counter
Procedure:
-
Treat vascular tissue with Nicorandil or other compounds for the desired time.
-
Freeze-clamp the tissue in liquid nitrogen to stop enzymatic activity.
-
Homogenize the frozen tissue in cold 6% (w/v) TCA.
-
Centrifuge the homogenate at 2000 x g for 15 minutes at 4°C.
-
Collect the supernatant and wash the pellet with 6% TCA.
-
Combine the supernatants and extract the TCA by washing four times with an equal volume of water-saturated diethyl ether.
-
Lyophilize the aqueous extract.
-
Reconstitute the dried extract in assay buffer provided in the RIA kit.
-
Perform the cGMP radioimmunoassay according to the manufacturer's instructions, which typically involves competitive binding between the sample cGMP and 125I-cGMP for a limited number of cGMP antibody binding sites.
-
Separate the antibody-bound and free cGMP.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
Calculate the cGMP concentration in the samples by comparing the results to a standard curve.
Caption: Experimental workflow for cGMP measurement by RIA.
Assay of Soluble Guanylate Cyclase (sGC) Activity
This protocol measures the activity of sGC by quantifying the conversion of [α-32P]GTP to [32P]cGMP.[5][10][11][12][13]
Materials:
-
Purified sGC or tissue homogenate
-
[α-32P]GTP
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 1 mM GTP, 15 mM phosphocreatine, 50 U/mL creatine phosphokinase)
-
NO donor (e.g., sodium nitroprusside)
-
Dowex and alumina columns for chromatography
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing the reaction buffer and [α-32P]GTP.
-
Add the sGC-containing sample to the reaction mixture.
-
Initiate the reaction by adding an NO donor to activate sGC.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Separate the [32P]cGMP from the unreacted [α-32P]GTP using sequential chromatography on Dowex and alumina columns.
-
Elute the [32P]cGMP and measure its radioactivity using a scintillation counter.
-
Calculate the sGC activity as pmol of cGMP formed per minute per mg of protein.
Protein Kinase G (PKG) Activity Assay using Western Blot for VASP Phosphorylation
This protocol assesses PKG activity by measuring the phosphorylation of one of its key substrates, Vasodilator-Stimulated Phosphoprotein (VASP), at Serine 239.[14][15][16]
Materials:
-
Vascular smooth muscle cells or tissue
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-VASP (Ser239)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells or tissue with Nicorandil or other compounds.
-
Lyse the cells or tissue in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., total VASP or GAPDH).
Conclusion
Nicorandil's nitrate signaling pathway plays a crucial role in its vasodilatory effects on vascular smooth muscle. By donating nitric oxide and subsequently activating the sGC-cGMP-PKG cascade, Nicorandil effectively reduces vascular tone. This in-depth technical guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of cardiovascular pharmacology.
References
- 1. [Vasorelaxing action of nicorandil, in comparison with nitroglycerin and Ca antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris | ECR Journal [ecrjournal.com]
- 3. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 7. microbenotes.com [microbenotes.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A rapid method for the assay of guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved methods for determination of guanylyl cyclase activity and synthesis of [alpha-32P]GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The enzymatic preparation of [alpha-32P]ATP, [alpha-32P]GTP, [32P]cAMP, and [32P]cGMP, and their use in the assay of adenylate and guanylate cyclases and cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of alpha-32P-labeled nucleoside triphosphates, nicotinamide adenine dinucleotide, and cyclic nucleotides for use in determining adenylyl and guanylyl cyclases and cyclic nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
The Role of Nicorandil in Mitochondrial Function and Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicorandil, a dual-action drug possessing both ATP-sensitive potassium (KATP) channel opening and nitric oxide (NO) donating properties, has demonstrated significant protective effects on cellular bioenergetics and survival, largely through its influence on mitochondrial function and biogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning nicorandil's effects on mitochondria, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary focus is on its role in modulating mitochondrial membrane potential, reactive oxygen species (ROS) signaling, ATP production, and the intricate pathways governing mitochondrial biogenesis, offering valuable insights for researchers and professionals in drug development.
Core Mechanisms of Nicorandil's Mitochondrial Action
Nicorandil's therapeutic effects are multifaceted, stemming from its unique hybrid structure. Its actions on mitochondria can be broadly categorized into two primary mechanisms:
-
Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channel Opening: Nicorandil is a potent opener of mitoKATP channels.[1] The opening of these channels leads to an influx of K+ into the mitochondrial matrix, which in turn causes a partial and transient depolarization of the mitochondrial inner membrane.[2] This depolarization reduces the driving force for Ca2+ entry into the mitochondria, thereby mitigating mitochondrial calcium overload, a key event in cellular injury.[2]
-
Nitric Oxide (NO) Donation: The nitrate moiety of nicorandil allows it to act as an NO donor.[3] NO plays a crucial role in cellular signaling and has been shown to independently activate mitoKATP channels through a cGMP-protein kinase G (PKG) dependent pathway.[4] This dual activation mechanism enhances the protective effects of nicorandil.
These primary actions trigger a cascade of downstream effects that collectively preserve mitochondrial integrity and promote cell survival.
Quantitative Effects of Nicorandil on Mitochondrial Function
The following tables summarize the quantitative data from various studies on the effects of nicorandil on key mitochondrial parameters. It is important to note that the experimental conditions, such as cell types, drug concentrations, and duration of treatment, vary across studies.
Table 1: Effect of Nicorandil on Mitochondrial Membrane Potential (ΔΨm)
| Parameter | Cell/Tissue Type | Nicorandil Concentration | Effect | Reference |
| JC-1 Fluorescence Intensity | Rat Ventricular Myocytes | 100 µM | Reduced to 89 ± 2% of baseline during ouabain application. | [5] |
| TMRE Fluorescence | Dystrophin-deficient iPSC-derived Cardiomyocytes | 100 µM | Abrogated stress-induced decrease in ΔΨm. | [6] |
| ΔΨm Loss (induced by H2O2) | Cultured Cerebellar Granule Neurons | 100 µM | Prevented the loss of ΔΨm. | [7] |
Table 2: Effect of Nicorandil on Mitochondrial Reactive Oxygen Species (ROS) Production
| Parameter | Cell/Tissue Type | Nicorandil Concentration | Effect | Reference |
| ROS Production (DHE fluorescence) | Dystrophin-deficient iPSC-derived Cardiomyocytes | 100 µM | Mitigated stress-induced increase in ROS levels. | [6] |
| ROS Production | Adult Rabbit Cardiomyocytes | EC50: 2.4 x 10⁻⁵ M | Increased ROS production (as a marker of mitoKATP channel opening). | [4] |
| ROS Levels | Skeletal Muscle Mitochondria | Not specified | Increased ROS levels. | [8] |
Table 3: Effect of Nicorandil on Mitochondrial Biogenesis Signaling Proteins
| Protein | Cell/Tissue Type | Nicorandil Dose | Effect on Protein Expression/Activity | Reference |
| p-AMPK/AMPK | Rat Liver (TAA-induced fibrosis model) | 15 mg/kg/day | Upregulated | [9] |
| SIRT1 | Rat Liver (TAA-induced fibrosis model) | 15 mg/kg/day | Upregulated | [9] |
| PGC-1α | Rat Liver (TAA-induced fibrosis model) | 15 mg/kg/day | Upregulated | [9] |
| SIRT1 | Rat Lung (ATO-induced injury model) | 15 mg/kg | Upregulated | [10] |
| AMPK | Rat Lung (ATO-induced injury model) | 15 mg/kg | Upregulated | [10] |
Table 4: Effect of Nicorandil on Apoptosis-Related Proteins
| Protein/Ratio | Cell/Tissue Type | Nicorandil Dose/Concentration | Effect | Reference |
| Cleaved Caspase-3 | LDL-R -/- mice (atherosclerosis model) | 10 mg/kg/day | Significantly decreased content. | [11] |
| Caspase-3 Activity | Rat Myocardium (sepsis model) | 2 mg/kg/h | Obviously lower than in the CLP group. | [12] |
| Bcl-2/Bax Ratio | Rat Myocardium (PAH model) | Not specified | Concomitant increase. | [5] |
| Caspase-3 | Rat Cardiac Tissue (cyclophosphamide-induced) | Not specified | Significantly decreased. | [13] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of nicorandil's effects on mitochondrial function.
Isolation of Mitochondria from Cardiomyocytes
This protocol is adapted from established methods for isolating high-quality mitochondria from cardiac tissue.[14]
Materials:
-
Isolation Buffer A: 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 20 mM MOPS, pH 7.2.
-
Isolation Buffer B (with Nagarse): Isolation Buffer A supplemented with 0.5% Nagarse.
-
Homogenizer (glass/Teflon).
-
Centrifuge.
Procedure:
-
Excise the heart and place it in ice-cold Isolation Buffer A to wash away blood.
-
Mince the tissue finely with scissors in a small volume of Isolation Buffer B and incubate for 5 minutes on ice to allow for enzymatic digestion.
-
Wash the minced tissue twice with ice-cold Isolation Buffer A to remove the Nagarse.
-
Homogenize the tissue with a glass/Teflon homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in Isolation Buffer A and repeat the centrifugation at 8,000 x g for 10 minutes.
-
Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
Materials:
-
TMRE stock solution (in DMSO).
-
Cell culture medium.
-
Fluorescence microscope or plate reader.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
Procedure:
-
Plate cells in a suitable format for microscopy or plate reader analysis.
-
Prepare a working solution of TMRE in pre-warmed cell culture medium (typically 50-200 nM).
-
Treat cells with nicorandil or vehicle control for the desired time.
-
For a positive control, treat a set of cells with FCCP (e.g., 10 µM) for 10-15 minutes to induce mitochondrial depolarization.
-
Add the TMRE working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
Wash the cells with pre-warmed PBS or culture medium.
-
Measure the fluorescence intensity using a fluorescence microscope (Ex/Em ~549/575 nm) or a microplate reader. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red
MitoSOX Red is a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX Red reagent.
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS.
-
Treat cells with nicorandil or vehicle control for the desired time.
-
Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Measure the fluorescence using a fluorescence microscope (Ex/Em ~510/580 nm) or a flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Western Blot Analysis of Mitochondrial Biogenesis Proteins
This protocol outlines the general steps for detecting the expression levels of proteins such as PGC-1α, SIRT1, and p-AMPK.[15][16]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies (specific for PGC-1α, SIRT1, p-AMPK, etc.).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse the cells or tissues in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of ATP Production in Isolated Mitochondria
This protocol utilizes a luciferase-based assay to quantify ATP synthesis.[17]
Materials:
-
Isolated mitochondria.
-
Respiration buffer.
-
ADP.
-
Substrates for mitochondrial respiration (e.g., glutamate, malate, succinate).
-
Luciferin-luciferase ATP assay kit.
-
Luminometer.
Procedure:
-
Prepare a reaction mixture containing respiration buffer, substrates, and the luciferin-luciferase reagent.
-
Add a known amount of isolated mitochondria to the reaction mixture in a luminometer-compatible plate.
-
Record the baseline luminescence.
-
Initiate ATP synthesis by adding a known concentration of ADP.
-
Measure the increase in luminescence over time, which is proportional to the rate of ATP production.
-
Calibrate the luminescence signal with an ATP standard curve to quantify the ATP production rate (e.g., in nmol ATP/min/mg mitochondrial protein).
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by nicorandil.
Caption: Nicorandil's dual mechanism on mitochondrial function.
Caption: Nicorandil's role in the mitochondrial biogenesis pathway.
Conclusion
Nicorandil exerts profound protective effects on mitochondria through a sophisticated interplay of direct mitoKATP channel activation and NO-mediated signaling. This dual mechanism effectively mitigates mitochondrial calcium overload, preserves mitochondrial membrane potential, and modulates ROS signaling, thereby preventing the induction of apoptosis. Furthermore, emerging evidence suggests that nicorandil promotes mitochondrial biogenesis through the activation of the AMPK/SIRT1/PGC-1α pathway. This comprehensive understanding of nicorandil's mitochondrial targets and signaling cascades provides a strong rationale for its therapeutic application in conditions associated with mitochondrial dysfunction and highlights its potential for the development of novel drugs targeting mitochondrial health. Further research is warranted to fully elucidate the quantitative impact of nicorandil on ATP production and to translate these molecular insights into enhanced clinical strategies.
References
- 1. Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Therapeutic potential of nicorandil beyond anti-anginal drug: A review on current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicorandil prevents right ventricular remodeling by inhibiting apoptosis and lowering pressure overload in rats with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicorandil prevents oxidative stress-induced apoptosis in neurons by activating mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicorandil Affects Mitochondrial Respiratory Chain Function by Increasing Complex III Activity and ROS Production in Skeletal Muscle Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Nicorandil on Inflammation, Apoptosis and Atherosclerotic Plaque Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Nicorandil Nitrate's Role in Mitigating Endothelial Dysfunction: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro effects of nicorandil nitrate on endothelial dysfunction. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Core Mechanisms of Nicorandil in Endothelial Protection
Nicorandil, a dual-acting drug, exerts its protective effects on the endothelium through two primary mechanisms: as a nitric oxide (NO) donor and as an opener of adenosine triphosphate (ATP)-sensitive potassium (K-ATP) channels.
-
Nitric Oxide (NO) Donor Pathway: Nicorandil's nitrate moiety releases NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation. In endothelial cells, the NO pathway is crucial for maintaining vascular homeostasis.
-
K-ATP Channel Opening Pathway: Nicorandil activates K-ATP channels, particularly mitochondrial K-ATP (mitoK-ATP) channels, in endothelial cells. This leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This hyperpolarization is believed to contribute to the reduction of intracellular calcium overload and protection against cellular damage.
These dual actions work synergistically to improve endothelial function, reduce oxidative stress, and inhibit apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from various in-vitro studies on the effects of nicorandil on endothelial cells.
Table 1: Effects of Nicorandil on Endothelial Cell Apoptosis
| Cell Type | Apoptosis Inducer | Nicorandil Concentration | Effect on Apoptosis | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Serum Starvation | 10-1000 µM | Concentration-dependent inhibition of apoptosis. | |
| HUVECs | Hydrogen Peroxide (H₂O₂) (25 µM) | 500 µM | Significantly reduced percentage of late apoptotic/necrotic cells (p = 0.016). |
Table 2: Effects of Nicorandil on eNOS Expression and Oxidative Stress Markers
| Cell Type/Model | Parameter Measured | Nicorandil Treatment | Key Findings | Reference |
| Rat Heart Tissue | eNOS mRNA | 3 mg/kg/day | 2.2-fold increase. | |
| Rat Heart Tissue | eNOS Protein | 3 mg/kg/day | 1.6-fold increase. | |
| Diabetic Rat Femoral Arteries | p47phox expression | 15 mg/kg/day | Significantly inhibited the 2.4-fold increase induced by diabetes. | |
| Human Coronary Artery Endothelial Cells (HCAECs) | Reactive Oxygen Species (ROS) | 100 µM | Prevented high-glucose-induced ROS production. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in the literature.
Caption: Nicorandil's dual signaling pathways for endothelial protection.
Caption: Experimental workflow for H₂O₂-induced endothelial dysfunction.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Induction of Endothelial Dysfunction with Hydrogen Peroxide (H₂O₂)
Objective: To create an in-vitro model of oxidative stress-induced endothelial dysfunction.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.
-
Complete cell culture medium (e.g., EGM-2).
-
Phosphate-buffered saline (PBS).
-
Hydrogen peroxide (H₂O₂) solution (30% stock).
Protocol:
-
Cell Culture: Culture HUVECs in complete medium in a humidified incubator at 37°C and 5% CO₂ until they reach 80-90% confluency.
-
Preparation of H₂O₂ Working Solution: Prepare a fresh working solution of H₂O₂ in serum-free medium at the desired final concentration (e.g., 25 µM, 100 µM).
-
Induction:
-
Aspirate the complete medium from the cell culture plates.
-
Wash the cells once with PBS.
-
Add the H₂O₂ working solution to the cells.
-
-
Incubation: Incubate the cells with H₂O₂ for the desired duration (e.g., 4 hours or 24 hours) at 37°C and 5% CO₂.
-
Nicorandil Pre-treatment (for experimental groups):
-
Prior to H₂O₂ induction (e.g., 1 hour before), replace the medium with a medium containing the desired concentration of nicorandil.
-
Incubate for the pre-treatment period, then proceed with H₂O₂ induction as described above (the H₂O₂ solution should also contain nicorandil at the same concentration).
-
-
Post-Induction Analysis: After the incubation period, the cells are ready for various downstream analyses, such as cell viability assays, apoptosis assays, or protein expression analysis.
Measurement of Nitric Oxide (NO) Production using the Griess Assay
Objective: To quantify the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production.
Materials:
-
Cell culture supernatant from experimental and control groups.
-
Griess Reagent (typically a two-part solution: Solution A - sulfanilamide in acid; Solution B - N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard solution (for standard curve).
-
96-well microplate.
-
Microplate reader.
Protocol:
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) in the same culture medium used for the experiment.
-
Assay Procedure:
-
Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in the unknown samples.
-
Western Blot Analysis for eNOS and p47phox
Objective: To determine the protein expression levels of endothelial nitric oxide synthase (eNOS) and the NADPH oxidase subunit p47phox.
Materials:
-
Cell lysates from experimental and control groups.
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-eNOS, anti-p47phox, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-eNOS, anti-p47phox, and anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
This technical guide provides a solid foundation for understanding and investigating the in-vitro effects of this compound on endothelial dysfunction. The provided data, protocols, and visualizations are intended to facilitate further research and development in this important area of cardiovascular medicine.
Investigating Nicorandil's Effect on Reactive Oxygen Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicorandil, a dual-acting drug with ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donating properties, has demonstrated significant protective effects in various cellular and tissue models, largely attributed to its modulation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with Nicorandil's impact on ROS. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of the underlying molecular interactions are presented to facilitate further research and drug development in this area.
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis at low concentrations, excessive ROS production leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and diabetes. Nicorandil has emerged as a promising therapeutic agent that mitigates the detrimental effects of oxidative stress. Its unique dual mechanism of action allows for a multifaceted approach to cellular protection against ROS-induced damage. This guide delves into the core aspects of Nicorandil's interaction with ROS, providing researchers with the necessary information to design and interpret experiments in this field.
Mechanisms of Nicorandil's Action on ROS
Nicorandil's influence on ROS levels is primarily mediated through two interconnected mechanisms:
-
ATP-Sensitive Potassium (K-ATP) Channel Opening: Nicorandil is a potent opener of K-ATP channels, particularly those located in the inner mitochondrial membrane (mitoK-ATP). The opening of these channels leads to potassium influx into the mitochondrial matrix, causing a partial depolarization of the mitochondrial membrane. This mild uncoupling of the respiratory chain has been shown to reduce the generation of superoxide radicals, a primary form of ROS, at complex I and complex III.
-
Nitric Oxide (NO) Donation: Nicorandil possesses a nitrate moiety that can release NO. Nitric oxide plays a complex, context-dependent role in ROS modulation. It can directly scavenge superoxide radicals, thereby reducing oxidative stress. Furthermore, NO can activate soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This signaling cascade can, in turn, contribute to the opening of mitoK-ATP channels, creating a positive feedback loop that enhances the reduction of mitochondrial ROS.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effect of Nicorandil on ROS levels and related markers of oxidative stress.
Table 1: Effect of Nicorandil on Reactive Oxygen Species (ROS) Levels
| Cell/Tissue Type | Stressor | Nicorandil Concentration | Method | % Reduction in ROS (approx.) | Reference |
| Dystrophin-deficient iPSC-derived Cardiomyocytes | Oxidative Stress | Pre-treatment | DHE Fluorescence | Mitigated stress-induced increase | [3] |
| Human Coronary Artery Endothelial Cells (HCAECs) | Sirolimus | Co-treatment | Not specified | Prevented sirolimus-stimulated ROS production | [4] |
| Klebsiella pneumoniae | Polymyxin E | Co-treatment | carboxy-H2DCFDA | Decreased ROS accumulation | [5] |
| Rat Myocardial Infarction Model | Myocardial Infarction | Not specified | Not specified | Mitigated increase in pyroptosis-related molecules | [6][7][8] |
| SH-SY5Y cells (Alzheimer's model) | APPsw overexpression | 0.1, 0.5, 1 mM | Annexin V/PI | Dose-dependently decreased apoptosis rate | [9] |
Table 2: Effect of Nicorandil on Antioxidant Enzymes and Lipid Peroxidation
| Model System | Parameter | Effect of Nicorandil | Quantitative Change | Reference |
| Patients post-PCI | Superoxide Dismutase (SOD) | Increased | Significantly higher than control | [10] |
| Patients post-PCI | Malondialdehyde (MDA) | Decreased | Significantly lower than control | [10] |
| Thioacetamide-induced liver fibrosis in rats | Superoxide Dismutase (SOD) | Increased | 156% increase with 7.5 mg/kg dose | [11] |
| Thioacetamide-induced liver fibrosis in rats | Malondialdehyde (MDA) | Decreased | 46% decrease with 7.5 mg/kg dose | [11] |
| Myocardial infarction in mice | Superoxide Dismutase (SOD) | Increased | Significantly higher than MI group | [12][13] |
| Myocardial infarction in mice | Malondialdehyde (MDA) | Decreased | Significantly lower than MI group | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess Nicorandil's effect on ROS.
Measurement of Intracellular ROS using Dihydroethidium (DHE)
Principle: Dihydroethidium (DHE) is a fluorescent probe that is oxidized in the presence of superoxide to ethidium, which intercalates with DNA and fluoresces red.
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, chamber slides) and culture until they reach the desired confluency.
-
Treatment: Treat the cells with Nicorandil at various concentrations for the desired duration. Include appropriate controls (vehicle, positive control for ROS induction).
-
DHE Staining:
-
Prepare a stock solution of DHE in DMSO.
-
Dilute the DHE stock solution in pre-warmed cell culture medium to a final working concentration (typically 5-10 µM).
-
Remove the treatment medium from the cells and wash once with pre-warmed PBS.
-
Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the DHE solution and wash the cells twice with PBS.
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~518 nm, emission ~605 nm).
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity to the number of cells.
-
Assessment of Mitochondrial Membrane Potential using Tetramethylrhodamine, Ethyl Ester (TMRE)
Principle: TMRE is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in mitochondrial membrane potential results in reduced TMRE fluorescence.
Protocol:
-
Cell Culture and Treatment: Follow the same initial steps as for the DHE assay.
-
TMRE Staining:
-
Prepare a stock solution of TMRE in DMSO.
-
Dilute the TMRE stock solution in pre-warmed cell culture medium to a final working concentration (typically 50-200 nM).
-
Add the TMRE working solution to the cells and incubate for 20-30 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells with pre-warmed PBS.
-
Imaging and Quantification:
-
Image the cells immediately using a fluorescence microscope (e.g., excitation ~549 nm, emission ~575 nm).
-
Quantify the fluorescence intensity of individual mitochondria or whole cells. A decrease in fluorescence intensity in Nicorandil-treated cells compared to control indicates mitochondrial depolarization.
-
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates according to standard procedures. Determine the protein concentration of each lysate.
-
Assay Reaction:
-
In a 96-well plate, add the sample lysate.
-
Add the WST-1 working solution.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the SOD activity as the percentage of inhibition of the rate of WST-1 reduction. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of superoxide-dependent reaction by 50%.
Malondialdehyde (MDA) Assay (TBARS Assay)
Principle: Malondialdehyde (MDA), a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored product that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Prepare cell or tissue homogenates.
-
Reaction Mixture:
-
To the sample, add a solution of TBA in an acidic buffer (e.g., trichloroacetic acid).
-
-
Incubation: Incubate the mixture at 95-100°C for 60 minutes.
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).
-
Quantification: Determine the MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
Signaling Pathways and Visualizations
Nicorandil's effects on ROS are intricately linked to several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Dual Mechanism of Nicorandil Action on Mitochondrial ROS
Caption: Dual mechanism of Nicorandil leading to reduced mitochondrial ROS.
The NO-sGC-cGMP-PKG Signaling Pathway
Caption: Nicorandil's NO-mediated signaling cascade.
The Protective PI3K/Akt Signaling Pathway
Caption: Nicorandil's activation of the pro-survival PI3K/Akt pathway.
Inhibition of the Inflammatory TLR4/MyD88/NF-κB Pathway
Caption: Nicorandil's inhibition of the TLR4-mediated inflammatory pathway.
Conclusion and Future Directions
Nicorandil demonstrates a robust capacity to modulate reactive oxygen species through its dual mechanism of action, involving both the opening of mitochondrial K-ATP channels and the donation of nitric oxide. The experimental evidence, supported by the protocols and quantitative data presented in this guide, highlights its potential as a therapeutic agent in conditions associated with oxidative stress. Future research should focus on elucidating the precise interplay between the K-ATP channel-dependent and NO-dependent pathways in different cell types and disease models. Furthermore, exploring the long-term effects of Nicorandil on the cellular antioxidant defense systems will be crucial for its clinical application. The methodologies and signaling pathway diagrams provided herein offer a solid foundation for researchers to further investigate the therapeutic potential of Nicorandil in mitigating ROS-induced cellular damage.
References
- 1. Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nicorandil prevents sirolimus-induced production of reactive oxygen species, endothelial dysfunction, and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicorandil inhibits TLR4/MyD88/NF-κB/NLRP3 signaling pathway to reduce pyroptosis in rats with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicorandil inhibits TLR4/MyD88/NF-κB/NLRP3 signaling pathway to reduce pyroptosis in rats with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Effects of nicorandil on systemic inflammation and oxidative stress induced by percutaneous coronary intervention in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicorandil attenuates thioacetamide induced liver fibrosis via AMPK, SIRT1 and HIF1α mediated cellular energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of nicorandil on inflammatory response, oxidative stress and myocardial fibrosis after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Nicorandil Nitrate's Impact on Intracellular Calcium Concentration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicorandil is a dual-action antianginal agent that exerts its therapeutic effects primarily by modulating intracellular calcium ([Ca²⁺]i) concentration in vascular smooth muscle and cardiac cells. This technical guide provides an in-depth analysis of the core mechanisms through which nicorandil nitrate influences calcium homeostasis. It details the compound's function as both an ATP-sensitive potassium (KATP) channel opener and a nitric oxide (NO) donor. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for investigating these effects, and provides visual representations of the involved signaling pathways to support further research and development in this area.
Introduction
Intracellular calcium is a ubiquitous second messenger that governs a vast array of physiological processes, including muscle contraction, neurotransmission, and gene expression. In vascular smooth muscle cells (VSMCs) and cardiomyocytes, precise regulation of [Ca²⁺]i is critical for maintaining cardiovascular function. Dysregulation of calcium homeostasis is a hallmark of many cardiovascular pathologies, including angina pectoris.
Nicorandil (N-(2-hydroxyethyl)-nicotinamide nitrate) is a unique cardiovascular drug that combines the actions of a potassium channel activator and a nitrate vasodilator.[1] Its clinical efficacy in treating angina stems from its ability to reduce cardiac preload and afterload and improve coronary blood flow, effects that are fundamentally linked to its ability to lower intracellular calcium concentrations.[2][3] This guide elucidates the molecular pathways and experimental evidence underpinning nicorandil's impact on [Ca²⁺]i.
Core Mechanisms of Action
Nicorandil's influence on intracellular calcium is mediated through two primary, synergistic pathways.
ATP-Sensitive Potassium (KATP) Channel Activation
Nicorandil is a potent activator of ATP-sensitive potassium (KATP) channels.[2] In vascular smooth muscle cells, the opening of these channels leads to an efflux of potassium (K⁺) ions, causing hyperpolarization of the cell membrane.[4][5] This change in membrane potential inhibits the opening of voltage-dependent L-type calcium channels (VDCCs), thereby reducing the influx of extracellular Ca²⁺.[1][4] The resulting decrease in cytosolic calcium concentration leads to the relaxation of vascular smooth muscle and vasodilation.[1] This mechanism is particularly effective in arterial resistance vessels. The cardioprotective effects of nicorandil are also linked to the opening of mitochondrial KATP channels, which helps prevent intracellular calcium overload and preserves cellular energy.[1][2][6]
Nitric Oxide (NO) Donation and the cGMP-PKG Pathway
The nitrate moiety in nicorandil's structure serves as a nitric oxide (NO) donor.[2] NO activates the enzyme soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[4] This activation leads to an increased synthesis of cyclic guanosine monophosphate (cGMP).[1][4] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[1] These phosphorylation events contribute to a reduction in [Ca²⁺]i by:
-
Inhibiting Ca²⁺ release from intracellular stores like the sarcoplasmic reticulum.
-
Activating Ca²⁺ pumps (e.g., plasma membrane Ca²⁺-ATPase) that extrude calcium from the cell.[4]
-
Decreasing the calcium sensitivity of the contractile apparatus.
This NO-cGMP pathway is a primary contributor to venous and coronary artery dilation, reducing cardiac preload.[2]
Effects on Na⁺/Ca²⁺ Exchanger (NCX)
Studies in cardiac myocytes have shown that nicorandil can also enhance the function of the Na⁺/Ca²⁺ exchanger (NCX1) through the cGMP pathway.[7][8] By accelerating the extrusion of Ca²⁺ from the cell, this action further contributes to the reduction of intracellular calcium overload, which is particularly relevant for its antiarrhythmic and cardioprotective effects.[7][8]
Quantitative Impact on Intracellular Calcium Dynamics
The following tables summarize quantitative data from studies investigating the effects of nicorandil on processes directly related to intracellular calcium concentration.
Table 1: Dose-Response Data for Nicorandil
| Parameter | Cell/Tissue Type | Value | Effect | Reference |
|---|---|---|---|---|
| EC₅₀ | Guinea Pig Ventricular Myocytes | 8.7 µM | Enhancement of inward Na⁺/Ca²⁺ exchange current (INCX) | [7] |
| EC₅₀ | Guinea Pig Ventricular Myocytes | 15.0 µM | Enhancement of outward Na⁺/Ca²⁺ exchange current (INCX) | [7] |
| Effective Concentration | Rat Portal Vein Smooth Muscle Cells | > 30 µM | Concentration-dependent activation of outward K⁺ current |[9] |
Table 2: Effects of Nicorandil on Calcium-Dependent Cellular Responses
| Cellular Response | Cell/Tissue Type | Nicorandil Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Inhibition of Contraction | Rabbit Aorta | ED₆₀ (Relaxing Concentration) | 31-38% depression of norepinephrine-induced contractions attributed to Ca²⁺ release | [10] |
| Inhibition of DADs | Guinea Pig Ventricular Myocytes | 100 µM | Abolished delayed afterdepolarizations (DADs) induced by ouabain | [7][11] |
| Ca²⁺ Influx | Rat Caudal Artery Endothelial Cells | Not specified | Significantly increased [Ca²⁺]i via influx, an effect suppressed by glibenclamide |[12] |
Note: Some studies report an increase in [Ca²⁺]i in endothelial cells, which is linked to ATP release and differs from the primary vasodilatory effect in smooth muscle cells where [Ca²⁺]i is decreased.[12]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of nicorandil on intracellular calcium concentration.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes a ratiometric fluorescence microscopy approach to measure [Ca²⁺]i in cultured vascular smooth muscle cells.
1. Materials and Reagents:
-
Vascular smooth muscle cells (e.g., A7r5 cell line)
-
Glass-bottom imaging dishes (35 mm)
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES (pH 7.4)
-
Probenecid (optional, to prevent dye extrusion)
-
Nicorandil stock solution (e.g., 10 mM in DMSO)
-
Inverted fluorescence microscope with excitation wavelength switching (340 nm/380 nm), a 510 nm emission filter, and a sensitive camera.
2. Cell Preparation:
-
Seed VSMCs onto glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
-
Culture cells for 24-48 hours under standard conditions (37°C, 5% CO₂).
3. Fura-2 AM Loading Solution Preparation (prepare fresh):
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
In a microcentrifuge tube, mix 5 µL of the 1 mM Fura-2 AM stock with 5 µL of 20% Pluronic F-127. Vortex briefly.
-
Dilute this mixture into 1 mL of pre-warmed HBSS to achieve a final Fura-2 AM concentration of 5 µM. If using, add probenecid to a final concentration of 1-2.5 mM. Vortex thoroughly.
4. Cell Loading Procedure:
-
Aspirate the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to the cells and allow them to de-esterify the dye for an additional 30 minutes at room temperature in the dark.
5. Calcium Imaging and Data Acquisition:
-
Mount the imaging dish on the microscope stage.
-
Acquire a stable baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Apply nicorandil at the desired final concentrations by gently adding it to the imaging buffer.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
At the end of the experiment, perform a calibration using a calcium ionophore (e.g., ionomycin) in the presence of high extracellular Ca²⁺ (for Rmax) followed by a Ca²⁺-free solution with a chelator like EGTA (for Rmin) to allow for conversion of fluorescence ratios to absolute calcium concentrations.
6. Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.
-
The change in intracellular calcium concentration is proportional to the change in this ratio.[13][14]
Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Analysis
This protocol outlines the measurement of L-type Ca²⁺ currents (ICa,L) in isolated cardiomyocytes to assess the inhibitory effect of nicorandil.
1. Materials and Reagents:
-
Isolated single ventricular myocytes
-
Borosilicate glass capillaries for pipettes
-
Micropipette puller
-
Patch-clamp amplifier and data acquisition system
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Note: Cs⁺ and TEA are used to block K⁺ currents.
-
Nicorandil stock solution.
2. Pipette Fabrication and Cell Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with the external solution.
3. Establishing Whole-Cell Configuration:
-
Approach a single, healthy myocyte with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration. Allow the internal solution to dialyze into the cell for several minutes.
4. Data Acquisition:
-
Hold the cell membrane potential at a holding potential of -80 mV to ensure availability of Ca²⁺ channels.
-
To elicit ICa,L, apply a depolarizing voltage-step protocol (e.g., 300 ms steps from -40 mV to +60 mV in 10 mV increments).
-
Record the resulting inward currents to establish a stable baseline.
5. Drug Application and Recording:
-
After obtaining a stable baseline, perfuse the recording chamber with the external solution containing the desired concentration of nicorandil.
-
Allow 2-5 minutes for the drug to equilibrate.
-
Record the calcium currents again using the same voltage protocol.
6. Data Analysis:
-
Measure the peak inward current amplitude at each voltage step before and after nicorandil application.
-
Construct current-voltage (I-V) relationship plots to visualize the effect of nicorandil on ICa,L.
-
Generate dose-response curves by plotting the percentage inhibition of the peak current against the nicorandil concentration to determine the IC₅₀.
Signaling Pathways and Workflows
The following diagrams illustrate the key molecular pathways and a general experimental workflow related to nicorandil's action on intracellular calcium.
References
- 1. youtube.com [youtube.com]
- 2. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Actions of nicorandil on vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 6. Effects of nicorandil on myocardial infarct size in patients with ST-segment elevation myocardial infarction undergoing primary percutaneous coronary intervention: study design and protocol for the randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicorandil stimulates a Na⁺/Ca²⁺ exchanger by activating guanylate cyclase in guinea pig cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nicorandil opens a calcium-dependent potassium channel in smooth muscle cells of the rat portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of nicorandil on receptor-mediated Ca2+ release and Ca2+ entry in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nicorandil--induced ATP release in endothelial cells of rat caudal artery is associated with increase in intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
Nicorandil's Molecular Mechanisms Beyond KATP Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicorandil is a well-established anti-anginal agent, traditionally recognized for its dual mechanism of action involving the opening of sarcolemmal ATP-sensitive potassium (KATP) channels and its function as a nitric oxide (NO) donor. This dual action leads to vasodilation and subsequent improvement in coronary blood flow. However, a growing body of evidence reveals that the pharmacological profile of nicorandil is more complex, extending to several other molecular targets that contribute significantly to its cardioprotective effects. This technical guide provides a comprehensive exploration of these non-KATP channel targets of nicorandil, detailing the associated signaling pathways, quantitative data on its activity, and the experimental protocols used to elucidate these mechanisms.
Core Molecular Targets and Signaling Pathways
Beyond its interaction with sarcolemmal KATP channels, the primary molecular activities of nicorandil can be categorized into three main areas: activation of the nitric oxide-soluble guanylyl cyclase-cyclic guanosine monophosphate pathway, modulation of mitochondrial ATP-sensitive potassium channels, and regulation of reactive oxygen species.
Nitric Oxide (NO) Donor Properties and the sGC-cGMP-PKG Signaling Cascade
A cornerstone of nicorandil's action is its ability to donate nitric oxide (NO).[1][2][3] This property initiates a well-defined signaling cascade, beginning with the activation of soluble guanylyl cyclase (sGC).
Signaling Pathway:
Nicorandil, through its nitrate moiety, releases NO, which then diffuses into vascular smooth muscle cells and other target cells.[1][3] NO binds to the heme group of sGC, leading to a conformational change that activates the enzyme.[4] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6][7][8] Elevated intracellular cGMP levels then lead to the activation of protein kinase G (PKG).[9] PKG, in turn, phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and ultimately leading to smooth muscle relaxation and vasodilation.[6]
Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channels
Nicorandil has been shown to selectively open mitochondrial ATP-sensitive potassium (mitoKATP) channels, an action distinct from its effect on sarcolemmal KATP channels.[2] This interaction is a key component of its cardioprotective effects, particularly in the context of ischemia-reperfusion injury.
Signaling Pathway and Consequences:
The opening of mitoKATP channels by nicorandil leads to an influx of K+ into the mitochondrial matrix. This influx partially depolarizes the inner mitochondrial membrane, which in turn reduces the driving force for Ca2+ entry into the mitochondria, thus mitigating mitochondrial Ca2+ overload, a key event in cell death.[10] Furthermore, the opening of these channels is associated with a controlled increase in the production of reactive oxygen species (ROS), which can act as signaling molecules to trigger endogenous protective pathways. This controlled ROS production can lead to the activation of protein kinase C (PKC), which is implicated in cardioprotection.[11]
Modulation of Reactive Oxygen Species (ROS)
Nicorandil exhibits a dual role in the regulation of reactive oxygen species (ROS). While the opening of mitoKATP channels can lead to a controlled increase in ROS for signaling purposes, nicorandil also possesses direct antioxidant properties. The nicotinamide moiety within its structure is thought to act as a hydroxyl radical scavenger.[12] This direct scavenging activity can help to mitigate the detrimental effects of excessive oxidative stress that occurs during pathological conditions like ischemia-reperfusion.[10][13]
Quantitative Data
The following table summarizes the available quantitative data for nicorandil's activity on its non-KATP channel molecular targets.
| Target/Effect | Parameter | Value | Species/System | Reference |
| ROS Production (via mitoKATP) | EC50 | 2.4 x 10-5 M | Rabbit Cardiomyocytes | [14] |
| cGMP Production | - | Dose-dependent increase | Rat Thoracic Aorta | [1] |
| Guanylyl Cyclase Stimulation | - | Dose-dependent (3-30 mM) | Bovine Coronary Arteries | [5] |
| Vasorelaxation (cGMP-mediated) | - | 30-40% at low conc., up to 80-90% at high conc. | Bovine Coronary Arteries | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets of nicorandil beyond KATP channels.
Protocol 1: Measurement of Soluble Guanylyl Cyclase (sGC) Activity
This protocol is adapted from studies investigating the effect of nitrovasodilators on sGC activity.[5][15]
Objective: To determine the direct effect of nicorandil on the enzymatic activity of sGC.
Materials:
-
Isolated sGC enzyme preparation (e.g., from bovine coronary arteries)
-
Nicorandil
-
L-cysteine
-
GTP (substrate)
-
[α-32P]GTP (radiolabeled substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases)
-
Trichloroacetic acid (TCA)
-
Dowex and alumina columns for chromatography
-
Scintillation counter
Procedure:
-
Prepare the sGC enzyme from a suitable tissue source (e.g., bovine coronary arteries) through homogenization and purification steps.
-
Prepare a reaction mixture containing the reaction buffer, GTP, and [α-32P]GTP.
-
Add the purified sGC enzyme to the reaction mixture.
-
Add varying concentrations of nicorandil (e.g., 3-30 mM) to the reaction tubes. Include a control group without nicorandil. As nicorandil's activation of sGC can be cysteine-dependent, also include tubes with varying concentrations of L-cysteine.[5]
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding cold TCA.
-
Separate the product, [32P]cGMP, from the substrate, [α-32P]GTP, using sequential chromatography over Dowex and alumina columns.
-
Quantify the amount of [32P]cGMP produced using a scintillation counter.
-
Calculate the specific activity of sGC (e.g., in pmol cGMP/min/mg protein) for each condition and plot the dose-response curve for nicorandil.
Protocol 2: Quantification of Intracellular cGMP Levels
This protocol is based on methods used to measure cGMP accumulation in vascular tissues in response to nicorandil.[1][6][9]
Objective: To measure the intracellular concentration of cGMP in response to nicorandil treatment.
Materials:
-
Cell culture (e.g., vascular smooth muscle cells) or isolated tissue (e.g., rat aortic rings)
-
Nicorandil
-
IBMX (phosphodiesterase inhibitor)
-
Cell lysis buffer or tissue homogenization buffer
-
Ethanol or TCA for extraction
-
cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit
-
Plate reader or gamma counter
Procedure:
-
Culture cells to confluence or prepare isolated tissue segments.
-
Pre-incubate the cells or tissues with a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation.
-
Treat the cells or tissues with varying concentrations of nicorandil for a specific duration. Include a vehicle-treated control group.
-
Terminate the stimulation by rapidly washing with ice-cold phosphate-buffered saline (PBS) and lysing the cells or homogenizing the tissue.
-
Extract cGMP from the lysate/homogenate using ethanol or TCA precipitation.
-
Centrifuge to remove precipitated proteins and collect the supernatant.
-
Dry the supernatant (e.g., using a speed vacuum).
-
Reconstitute the dried extract in the assay buffer provided with the EIA or RIA kit.
-
Perform the cGMP measurement according to the manufacturer's instructions for the chosen kit.
-
Normalize the cGMP concentration to the total protein content of the sample.
-
Plot the cGMP concentration as a function of the nicorandil concentration.
Protocol 3: Assessment of Mitochondrial KATP (mitoKATP) Channel Activity using Patch-Clamp
This protocol describes the technically demanding but definitive method for studying ion channel activity directly.[14][16][17]
Objective: To directly measure the opening of mitoKATP channels in response to nicorandil.
Materials:
-
Isolated mitochondria from a suitable cell type (e.g., cardiomyocytes)
-
Solutions for mitoplast preparation (e.g., hypotonic swelling buffer)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes
-
Pipette solution (mimicking mitochondrial matrix) and bath solution (mimicking cytoplasm) with appropriate ionic compositions
-
Nicorandil
-
ATP and specific mitoKATP channel blockers (e.g., 5-hydroxydecanoate) for control experiments
Procedure:
-
Isolate mitochondria from the chosen cells or tissue using differential centrifugation.
-
Prepare mitoplasts (mitochondria with the outer membrane removed) by subjecting the isolated mitochondria to a hypotonic shock.
-
Transfer the mitoplast suspension to the recording chamber on the patch-clamp setup.
-
Pull micropipettes from borosilicate glass capillaries to a suitable tip resistance (e.g., 5-10 MΩ).
-
Fill the micropipette with the pipette solution.
-
Under microscopic guidance, approach a mitoplast with the micropipette and form a high-resistance seal (giga-seal) between the pipette tip and the inner mitochondrial membrane.
-
Apply suction to rupture the membrane patch, achieving the "whole-mitoplast" configuration, or excise the patch to study the channel in an "inside-out" or "outside-out" configuration.
-
Record the basal channel activity at a fixed holding potential.
-
Perfuse the bath with a solution containing nicorandil and record the changes in channel activity (opening frequency and duration).
-
To confirm the identity of the channel, apply ATP to the cytosolic face (in inside-out configuration) to observe inhibition, and apply a specific mitoKATP channel blocker to see if the nicorandil-induced activity is reversed.
-
Analyze the single-channel recordings to determine the channel conductance, open probability, and other kinetic properties.
Protocol 4: Measurement of Reactive Oxygen Species (ROS) Production
This protocol outlines a common method for detecting ROS in cells or isolated mitochondria using a fluorescent probe.[18][19][20][21]
Objective: To quantify the production of ROS in response to nicorandil treatment.
Materials:
-
Isolated mitochondria or cultured cells (e.g., cardiomyocytes)
-
Nicorandil
-
Dihydroethidium (DHE) or other suitable ROS-sensitive fluorescent probe (e.g., Amplex Red for H2O2)
-
Appropriate buffer (e.g., Krebs-Henseleit for cells, mitochondrial respiration buffer for isolated mitochondria)
-
Fluorescence microscope or plate reader
Procedure:
-
For Cultured Cells: a. Plate cells in a suitable format for fluorescence imaging or measurement (e.g., glass-bottom dishes or multi-well plates). b. Load the cells with the ROS-sensitive probe (e.g., DHE) by incubating them in a buffer containing the probe for a specified time. c. Wash the cells to remove excess probe. d. Treat the cells with different concentrations of nicorandil. Include appropriate positive and negative controls. e. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in ROS production.
-
For Isolated Mitochondria: a. Isolate mitochondria as described in Protocol 3. b. Suspend the mitochondria in a respiration buffer. c. Add the ROS-sensitive probe (e.g., Amplex Red and horseradish peroxidase for H2O2 detection) to the mitochondrial suspension. d. Add respiratory substrates to energize the mitochondria. e. Add varying concentrations of nicorandil to the suspension. f. Continuously monitor the fluorescence in a fluorometer to determine the rate of ROS production.
Conclusion
The molecular pharmacology of nicorandil is multifaceted, extending well beyond its classical role as a KATP channel opener. Its ability to act as a nitric oxide donor and activate the sGC-cGMP-PKG pathway, its selective opening of mitochondrial KATP channels, and its dual role in modulating reactive oxygen species all contribute significantly to its therapeutic efficacy. A thorough understanding of these non-KATP channel targets and their intricate signaling pathways is crucial for the rational design of novel cardiovascular drugs and for optimizing the clinical application of nicorandil. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these mechanisms and explore the full therapeutic potential of this important cardiovascular agent.
References
- 1. Vascular levels and cGMP-increasing effects of nicorandil administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long term increases in coronary arterial conductance during five day infusion of low dose nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of nicorandil beyond anti-anginal drug: A review on current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itqb.unl.pt [itqb.unl.pt]
- 5. Stimulation of coronary guanylate cyclase by nicorandil (SG-75) as a mechanism of its vasodilating action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of nicorandil on vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of action of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual mechanism of the relaxing effect of nicorandil by stimulation of cyclic GMP formation and by hyperpolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Nicorandil prevents endothelial dysfunction due to antioxidative effects via normalisation of NADPH oxidase and nitric oxide synthase in streptozotocin diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Infarct size limitation by nicorandil: roles of mitochondrial K(ATP) channels, sarcolemmal K(ATP) channels, and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-free-radical and neutrophil-modulating properties of the nitrovasodilator, nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patch-clamp technique to study mitochondrial membrane biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial ROS Analysis [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Influence of Nicorandil on Gene Expression in Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicorandil, a dual-action drug with both ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donor properties, is a well-established anti-anginal agent.[1][2] Beyond its vasodilatory effects, a growing body of evidence indicates that nicorandil exerts significant cardioprotective effects at the molecular level, particularly by modulating gene expression in cardiomyocytes. These alterations in the transcriptome are central to its ability to protect the heart from various stressors, including ischemia-reperfusion injury, oxidative stress, and drug-induced cardiotoxicity.[3][4] This technical guide provides an in-depth overview of Nicorandil's effects on cardiomyocyte gene expression, detailing the molecular pathways involved, summarizing key quantitative data, and providing standardized experimental protocols for further research.
Core Mechanisms of Nicorandil Action
Nicorandil's impact on gene expression stems from its two primary pharmacological actions:
-
ATP-Sensitive Potassium (K-ATP) Channel Opening: Nicorandil activates K-ATP channels, particularly those located in the inner mitochondrial membrane (mitoK-ATP channels).[2][5] This leads to potassium influx into the mitochondrial matrix, partial depolarization of the mitochondrial membrane, and preservation of mitochondrial function, which in turn influences cellular signaling and gene expression.[5]
-
Nitric Oxide (NO) Donation: The nitrate moiety in nicorandil's structure allows it to act as an NO donor.[1] NO activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels. cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, ultimately modulating gene expression.[6]
These two pathways can act independently or in concert to elicit a wide range of changes in the cardiomyocyte transcriptome.[2]
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the quantitative changes in the expression of key genes in cardiomyocytes following treatment with nicorandil, as reported in various experimental models.
Table 1: Regulation of Genes Involved in Oxidative Stress
| Gene | Model System | Experimental Condition | Nicorandil Treatment | Fold Change/Effect | Reference |
| SOD2 (Superoxide Dismutase 2) | Dystrophin-deficient iPSC-derived cardiomyocytes | Oxidative stress (H₂O₂ and deoxyglucose) | 100 µmol/L for 24 hours (pretreatment) | Increased expression | [3][7] |
| SOD2 | mdx mouse model | Isoproterenol-induced cardiac stress | In vivo treatment | Increased protein expression | [8][9] |
| NADPH Oxidase | mdx mouse model | Isoproterenol-induced cardiac stress | In vivo treatment | Decreased gene expression to baseline | [8][9] |
Table 2: Regulation of Genes Involved in Apoptosis
| Gene | Model System | Experimental Condition | Nicorandil Treatment | Fold Change/Effect | Reference |
| Bax | Rat model of coronary microembolization | Coronary microembolization | Pretreatment | Decreased Bax/Bcl-2 ratio | [10] |
| Bcl-2 | Rat model of coronary microembolization | Coronary microembolization | Pretreatment | Increased expression (leading to decreased Bax/Bcl-2 ratio) | [10] |
| Cleaved Caspase-3 | Rat model of coronary microembolization | Coronary microembolization | Pretreatment | Decreased protein levels | [10] |
| Cleaved Caspase-9 | Rat model of coronary microembolization | Coronary microembolization | Pretreatment | Decreased protein levels | [10] |
| XIAP (X-linked inhibitor of apoptosis protein) | Rat model of coronary microembolization | Coronary microembolization | Pretreatment | Increased expression | [10] |
| HtrA2 (High-temperature requirement peptidase 2) | Rat model of coronary microembolization | Coronary microembolization | Pretreatment | Decreased cytoplasmic levels | [10] |
| PARP (Poly ADP-ribose polymerase) | Rat model of coronary microembolization | Coronary microembolization | Pretreatment | Decreased cleaved PARP levels | [10] |
| Bcl-2 | Conscious rabbits | Ischemia-reperfusion | 100 μg/kg bolus + 30 μg·kg⁻¹·min⁻¹ IV for 60 min (24h prior) | +126% increase in expression | [11] |
Table 3: Regulation of Genes Involved in Inflammation and Pyroptosis
| Gene | Model System | Experimental Condition | Nicorandil Treatment | Fold Change/Effect | Reference |
| TLR4 | Rat model of myocardial infarction | Myocardial infarction | Pretreatment | Inhibition of the TLR4/MyD88/NF-κB/NLRP3 pathway | [12][13] |
| MyD88 | Rat model of myocardial infarction | Myocardial infarction | Pretreatment | Inhibition of the TLR4/MyD88/NF-κB/NLRP3 pathway | [12][13] |
| NF-κB | Rat model of myocardial infarction | Myocardial infarction | Pretreatment | Inhibition of the TLR4/MyD88/NF-κB/NLRP3 pathway | [12][13] |
| NLRP3 | Rat model of myocardial infarction | Myocardial infarction | Pretreatment | Inhibition of the TLR4/MyD88/NF-κB/NLRP3 pathway | [12][13] |
| Caspase-1 | Rat model of myocardial infarction | Myocardial infarction | Pretreatment | Decreased mRNA and cleaved protein levels | [12] |
| GSDMD (Gasdermin D) | Rat model of myocardial infarction | Myocardial infarction | Pretreatment | Decreased mRNA and cleaved protein levels | [12] |
| IL-1β | Rat model of myocardial infarction | Myocardial infarction | Pretreatment | Decreased mRNA and protein levels | [12] |
| IL-18 | Rat model of myocardial infarction | Myocardial infarction | Pretreatment | Decreased mRNA and protein levels | [12] |
Table 4: Regulation of Genes Involved in Cardiac Remodeling and Function
| Gene | Model System | Experimental Condition | Nicorandil Treatment | Fold Change/Effect | Reference |
| ANP (Atrial Natriuretic Peptide) | Gαq transgenic mice (heart failure model) | Gαq overexpression | 6 mg/kg/day for 24 weeks | No significant change in upregulated expression | [8][14] |
| BNP (Brain Natriuretic Peptide) | Gαq transgenic mice (heart failure model) | Gαq overexpression | 6 mg/kg/day for 24 weeks | No significant change in upregulated expression | [8][14] |
| β-MHC (β-Myosin Heavy Chain) | Gαq transgenic mice (heart failure model) | Gαq overexpression | 6 mg/kg/day for 24 weeks | No significant change in upregulated expression | [8][14] |
| SERCA2 (Sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase 2) | Gαq transgenic mice (heart failure model) | Gαq overexpression | 6 mg/kg/day for 24 weeks | Normalized decreased expression | [14][15] |
| eNOS (Endothelial Nitric Oxide Synthase) | Gαq transgenic mice (heart failure model) | Gαq overexpression | 6 mg/kg/day for 24 weeks | Increased expression | [14][15] |
| SUR2B (Sulfonylurea receptor 2B) | Gαq transgenic mice (heart failure model) | Gαq overexpression | 6 mg/kg/day for 24 weeks | Attenuated decreased expression | [14][15] |
| VEGF (Vascular Endothelial Growth Factor) | Dahl salt-sensitive hypertensive rats | Hypertension-induced heart failure | Non-antihypertensive dose | Increased expression | [16] |
| bFGF (Basic Fibroblast Growth Factor) | Dahl salt-sensitive hypertensive rats | Hypertension-induced heart failure | Non-antihypertensive dose | Increased expression | [16] |
| eNOS | Normotensive conscious rats | - | 3 mg/kg/day intraperitoneally for 24 hours | 2.2-fold increase in mRNA, 1.6-fold increase in protein | |
| SUR2 | Normotensive conscious rats | - | 3 mg/kg/day intraperitoneally for 24 hours | 2.0-fold increase in mRNA |
Experimental Protocols
This section provides a generalized, detailed methodology for investigating the effects of nicorandil on gene expression in cardiomyocytes, based on common practices cited in the literature.
Cardiomyocyte Culture and Nicorandil Treatment
-
Cell Lines:
-
H9c2 cells: A rat embryonic ventricular myoblast cell line, is a common model. Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Primary Neonatal Rat Ventricular Myocytes (NRVMs): Isolate from 1-2 day old Sprague-Dawley rat pups. Culture in a suitable medium, often containing bromodeoxyuridine (BrdU) to inhibit non-myocyte proliferation.
-
Induced Pluripotent Stem Cell-derived Cardiomyocytes (iPSC-CMs): Differentiate human iPSCs into cardiomyocytes using established protocols (e.g., Wnt signaling modulation). Maintain in specialized cardiomyocyte maintenance medium.[7]
-
-
Induction of Cellular Stress (if applicable):
-
Oxidative Stress: Treat cells with hydrogen peroxide (H₂O₂) at a concentration of 100 µmol/L for a specified duration (e.g., 2 hours).[7]
-
Hypoxia/Reoxygenation: Culture cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a period (e.g., 6 hours), followed by reoxygenation in a normoxic incubator for a subsequent period (e.g., 12 hours).
-
Pharmacological Stress: Induce hypertrophy or other stress responses with agents like isoproterenol or angiotensin II at appropriate concentrations and durations.[8]
-
-
Nicorandil Treatment:
-
Prepare a stock solution of nicorandil in a suitable solvent (e.g., DMSO or sterile water).
-
Treat cells with nicorandil at concentrations typically ranging from 10 to 100 µmol/L.[7] The optimal concentration should be determined by a dose-response experiment.
-
The duration of treatment can vary from a few hours to several days, depending on the experimental design. Pre-treatment for 24 hours is common for studying protective effects against subsequent stress.[7]
-
RNA Isolation and Purification
-
Wash the cardiomyocyte culture plates with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate), such as TRIzol reagent or the buffer provided in commercial RNA isolation kits (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate by passing it through a pipette several times.
-
Isolate the total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform (for TRIzol) or binding to a silica membrane in a spin column.
-
Wash the RNA pellet or column to remove contaminants.
-
Elute the purified RNA in RNase-free water.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Verify RNA integrity using gel electrophoresis or a bioanalyzer. The presence of intact 28S and 18S ribosomal RNA bands is a good indicator of quality.
Reverse Transcription
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a suitable primer mix (oligo(dT) primers, random hexamers, or a combination).
-
Use a commercial cDNA synthesis kit for reliable and consistent results.
-
Typically, 1 µg of total RNA is used per 20 µL reverse transcription reaction.
-
Incubate the reaction mixture according to the kit's instructions (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).
-
The resulting cDNA can be stored at -20°C until use.
Quantitative Real-Time PCR (qPCR)
-
Prepare the qPCR reaction mixture containing:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for the gene of interest
-
cDNA template
-
Nuclease-free water
-
-
Use pre-validated primers when possible. If designing new primers, ensure they span an exon-exon junction to avoid amplification of genomic DNA.
-
Perform the qPCR in a real-time thermal cycler. A typical cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR Green) to verify product specificity.
-
-
Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.
-
Analyze the data using the ΔΔCt method. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB). The results are typically expressed as fold change relative to a control group.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
Nicorandil modulates the expression of a diverse array of genes in cardiomyocytes, contributing significantly to its cardioprotective effects. The upregulation of antioxidant enzymes, the suppression of pro-apoptotic and pro-inflammatory genes, and the modulation of genes involved in cardiac function and remodeling highlight the therapeutic potential of nicorandil beyond its primary anti-anginal indications. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the molecular mechanisms of nicorandil and to explore its application in various cardiovascular diseases. Future research should focus on a more comprehensive transcriptomic analysis, such as RNA-sequencing, to uncover novel gene targets and pathways affected by nicorandil in cardiomyocytes.
References
- 1. Development and validation of real-time quantitative reverse transcriptase-polymerase chain reaction for monitoring gene expression in cardiac myocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gene-quantification.de [gene-quantification.de]
- 3. Circ_0030235 knockdown protects H9c2 cells against OGD/R-induced injury via regulation of miR-526b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicorandil inhibits TLR4/MyD88/NF-κB/NLRP3 signaling pathway to reduce pyroptosis in rats with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Methods for isolation and transcriptional profiling of individual cells from the human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-Based Strategies for Cardiac Reprogramming of Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. Nicorandil inhibits cardiomyocyte apoptosis and improves cardiac function by suppressing the HtrA2/XIAP/PARP signaling after coronary microembolization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicorandil protects against coronary microembolization-induced myocardial injury by suppressing cardiomyocyte pyroptosis via the AMPK/TXNIP/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. The Anti-Inflammatory and Antiapoptotic Effects of Nicorandil in Antisepsis Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GeneQuery™ Human Cardiac Myocyte Biology qPCR Array Kit (GQH-CMB) [sciencellonline.com]
- 15. fujifilmcdi.com [fujifilmcdi.com]
- 16. Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacodynamics of Nicorandil Nitrate in Isolated Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicorandil is a dual-acting anti-anginal agent, possessing both ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donor properties.[1][2] This unique pharmacological profile makes it a subject of significant interest in cardiovascular research. In isolated heart preparations, such as the Langendorff-perfused heart, nicorandil exhibits a range of effects on coronary hemodynamics and myocardial function, providing a valuable model for studying its mechanisms of action independent of systemic physiological responses. This technical guide provides an in-depth overview of the pharmacodynamics of nicorandil nitrate in such preparations, detailing its mechanism of action, experimental protocols, and quantitative effects.
Mechanism of Action
Nicorandil's cardiovascular effects are mediated through two primary signaling pathways:
-
ATP-Sensitive Potassium (K-ATP) Channel Opening: Nicorandil directly activates K-ATP channels in the sarcolemma of vascular smooth muscle cells and cardiomyocytes.[3] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in vasodilation and a reduction in myocardial contractility.[3]
-
Nitric Oxide (NO) Donation: The nitrate moiety of the nicorandil molecule acts as a nitric oxide donor.[1] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates various downstream targets, ultimately leading to vasodilation.[1]
These two mechanisms work in concert to produce a balanced vasodilatory effect on both coronary and peripheral vessels, reducing both preload and afterload on the heart.
Signaling Pathways
The following diagrams illustrate the key signaling pathways of nicorandil's dual mechanism of action.
Experimental Protocols
The Langendorff isolated heart preparation is a cornerstone for studying the direct cardiac effects of pharmacological agents like nicorandil.[4] The following provides a detailed methodology for such an experiment.
Langendorff Isolated Heart Preparation
This protocol outlines the key steps for isolating and perfusing a rodent heart to study the effects of nicorandil.
Krebs-Henseleit Buffer Composition (in mM):
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
Quantitative Data from Isolated Heart Preparations
The following tables summarize the dose-dependent effects of nicorandil on key pharmacodynamic parameters in isolated heart preparations and related studies.
Table 1: Effects of Nicorandil on Coronary Vasodilation
| Nicorandil Dose | Artery Segment | % Increase in Diameter (Mean ± SEM) | Species/Model | Reference |
| 20 mg (sublingual) | Proximal LAD | 9% | Human | [5] |
| Mid LAD | 10% | Human | [5] | |
| Distal LAD | 15% | Human | [5] | |
| Proximal LCx | 13% | Human | [5] | |
| Distal LCx | 10% | Human | [5] | |
| 40 mg (sublingual) | Proximal LAD | 7% | Human | [5] |
| Mid LAD | 11% | Human | [5] | |
| Distal LAD | 13% | Human | [5] | |
| Proximal LCx | 10% | Human | [5] | |
| Distal LCx | 15% | Human | [5] | |
| 2.5 µg/kg/min (IV infusion) | Large Coronary Artery | 4.21 ± 0.14% | Dog | [6] |
| 10.0 µg/kg/min (IV infusion) | Large Coronary Artery | 9.20 ± 0.28% | Dog | [6] |
| 6 mg (IV) | Normal Coronary Artery | +54.6% in Coronary Blood Flow | Human | [7] |
| Stenotic Coronary Artery | +89.6% in Coronary Blood Flow | Human | [7] |
LAD: Left Anterior Descending Artery; LCx: Left Circumflex Artery
Table 2: Hemodynamic and Myocardial Effects of Nicorandil
| Nicorandil Dose | Parameter | Effect | Species/Model | Reference |
| 10⁻³ M | ATP Depletion (Ischemia) | Reduced by 26% | Isolated Rat Heart | [8] |
| 10⁻⁴ to 10⁻³ M | Proton Accumulation (Ischemia) | Reduced | Isolated Rat Heart | [8] |
| 0.2 mg/kg (IV) | Systemic Blood Pressure | Decreased | Anesthetized Monkey | [9] |
| Left Ventricular End-Diastolic Pressure | Decreased | Anesthetized Monkey | [9] | |
| 2 mg/kg (IV) | Preload Recruitable Stroke Work | Increased (Positive Inotropy) | Anesthetized Monkey | [9] |
| 20 mg (oral) | Myocardial Oxygen Consumption | Decreased by 14% | Human | [10] |
| 40 mg (oral) | Myocardial Oxygen Consumption | Decreased by 22% | Human | [10] |
| 20 mg (oral) | Left Ventricular End-Diastolic Pressure | Decreased by 43% | Human | [11] |
| 40-80 mg (oral) | Pulmonary Wedge Pressure | Decreased by 34 ± 6% | Human (CHF) | [11] |
| Cardiac Index | Increased by 55 ± 13% | Human (CHF) | [11] | |
| Systemic Vascular Resistance | Decreased by 36 ± 6% | Human (CHF) | [11] |
CHF: Congestive Heart Failure
Conclusion
The pharmacodynamics of this compound in isolated heart preparations reveal a multifaceted mechanism of action that translates into significant effects on coronary hemodynamics and myocardial function. Its ability to induce vasodilation through both K-ATP channel opening and nitric oxide donation provides a potent and balanced therapeutic effect. The data gathered from isolated heart studies are invaluable for understanding the direct cardiac effects of nicorandil, stripped of confounding systemic influences. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this important cardiovascular drug.
References
- 1. ijbcp.com [ijbcp.com]
- 2. Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. adinstruments.com [adinstruments.com]
- 7. Cardioprotective effects of single oral dose of nicorandil before selective percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of the effects of nicorandil in the isolated rat heart during ischemia and reperfusion: a 31P-nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inotropic Effects of Nicorandil on Cardiac Contractility Assessed by Left Ventricular Pressure-Volume Relationship Analyses in Anesthetized Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Nicorandil in the Management of Chronic Coronary Syndromes in the Gulf Region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicorandil and cardiovascular performance in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Nicorandil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicorandil, a potassium channel opener with a nitrate moiety, is an established anti-anginal agent. Beyond its vasodilatory effects, a growing body of evidence highlights its significant anti-inflammatory properties. This technical guide delves into the core mechanisms of Nicorandil's anti-inflammatory action, presenting key experimental evidence, detailed methodologies, and a summary of quantitative data. The primary mechanism appears to be the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway and the subsequent suppression of the NLRP3 inflammasome, leading to a reduction in pro-inflammatory cytokine production. This document aims to provide a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of Nicorandil in inflammatory-driven diseases.
Introduction
Inflammation is a critical component of the pathophysiology of numerous cardiovascular diseases, including atherosclerosis, myocardial infarction, and sepsis. Nicorandil's dual mechanism of action, involving the activation of ATP-sensitive potassium (K-ATP) channels and nitric oxide (NO) donation, contributes to its cardioprotective effects.[1][2] Recent research has illuminated a third dimension of its therapeutic profile: direct modulation of inflammatory pathways. This guide will explore the experimental basis for Nicorandil's anti-inflammatory properties, focusing on its molecular targets and effects in various preclinical models.
Core Mechanism of Anti-Inflammatory Action
The primary anti-inflammatory mechanism of Nicorandil involves the inhibition of the TLR4 signaling cascade and the NLRP3 inflammasome.[3][4] This pathway is a cornerstone of the innate immune response, and its dysregulation is implicated in a wide range of inflammatory conditions.
Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway
Nicorandil has been shown to suppress the activation of the TLR4 receptor, a key sensor of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This inhibition prevents the recruitment of the adaptor protein MyD88 and the subsequent activation of the transcription factor NF-κB.[3] NF-κB is a master regulator of inflammatory gene expression, and its inhibition by Nicorandil leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][5]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of IL-1β and IL-18. Nicorandil has been demonstrated to inhibit the activation of the NLRP3 inflammasome, further contributing to its anti-inflammatory effects.[3][4]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of Nicorandil have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: Effect of Nicorandil on Pro-inflammatory Markers
| Model | Marker | Treatment Group | Control Group | % Change | Reference |
| Myocardial Infarction (Rat) | Serum cTnI (ng/mL) | 0.68 ± 0.10 | 0.88 ± 0.02 | ↓ 22.7% | [3] |
| Myocardial Infarction (Rat) | Serum LDH (U/L) | 1054.80 ± 64.29 | 1560.80 ± 168.36 | ↓ 32.4% | [3] |
| Sepsis (Rat) | Serum TNF-α (pg/mL) | ~150 | ~250 | ↓ ~40% | [5] |
| Sepsis (Rat) | Serum IL-1β (pg/mL) | ~200 | ~350 | ↓ ~43% | [5] |
| Myocardial Infarction (Mouse) | Myocardial TNF-α | Reduced | Increased | - | [6] |
| Myocardial Infarction (Mouse) | Myocardial IL-1β | Reduced | Increased | - | [6] |
| Myocardial Infarction (Mouse) | Myocardial IL-6 | Reduced | Increased | - | [6] |
| PCI (Human) | CRP | Reduced | Increased | - | [7] |
| PCI (Human) | IL-1β | Reduced | Increased | - | [7] |
| PCI (Human) | IL-6 | Reduced | Increased | - | [7] |
| PCI (Human) | TNF-α | Reduced | Increased | - | [7] |
Data are presented as mean ± standard deviation where available. Some studies reported qualitative reductions.
Table 2: Effect of Nicorandil on Anti-inflammatory Markers
| Model | Marker | Treatment Group | Control Group | % Change | Reference |
| PCI (Human) | IL-1RA | Increased | Mild Increase | - | [7] |
| PCI (Human) | IL-10 | Increased | Mild Increase | - | [7] |
| PCI (Human) | IL-13 | Increased | Mild Increase | - | [7] |
PCI: Percutaneous Coronary Intervention
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
In Vivo Models
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rats.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the appearance of a pale area in the myocardium.
-
Close the chest and allow the animals to recover.
-
-
Nicorandil Administration: Administered intraperitoneally or orally at specified doses prior to or following LAD ligation.[3]
-
Analysis: After a set period (e.g., 24-72 hours), collect blood and heart tissue for analysis of cardiac injury markers (cTnI, LDH), inflammatory cytokines (TNF-α, IL-1β, IL-6), and histological examination.[3][6]
-
Animals: Male Sprague-Dawley rats.
-
Procedure (Cecal Ligation and Puncture - CLP):
-
Anesthetize the rats and make a midline laparotomy incision.
-
Isolate the cecum, ligate it below the ileocecal valve, and puncture it with a needle.
-
Return the cecum to the peritoneal cavity and close the incision.
-
-
Nicorandil Administration: Administered via a micropump for a specified duration after the CLP procedure.[5]
-
Analysis: Monitor survival rates. Collect blood and heart tissue at a designated time point for analysis of inflammatory markers and histological assessment of myocardial injury.[5]
-
Animals: LDL-R -/- mice.
-
Procedure:
-
Feed mice a high-fat diet for a specified period (e.g., 14 weeks) to induce atherosclerotic plaques.
-
After an initial period of plaque development (e.g., 6 weeks), randomize mice to receive Nicorandil or control treatment.
-
-
Nicorandil Administration: Administered in the drinking water at a specified concentration.[8]
-
Analysis: After the treatment period, euthanize the mice and collect the aorta for en face analysis of plaque area and histological examination of plaque composition.[8]
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
-
Cell Line: BV-2 microglial cells.
-
Procedure:
-
Culture BV-2 cells to a desired confluency.
-
Pre-treat cells with Nicorandil for a specified time.
-
Induce OGD by replacing the culture medium with glucose-free medium and placing the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2).
-
After the OGD period, return the cells to normal culture conditions (reoxygenation).
-
-
Analysis: Collect cell lysates and culture supernatants for analysis of inflammatory cytokine levels (TNF-α, IL-1β) by ELISA or qPCR, and for western blot analysis of proteins in the TLR4/NF-κB and NLRP3 inflammasome pathways.[4][9]
Conclusion
The evidence strongly suggests that Nicorandil possesses significant anti-inflammatory properties that are mediated, at least in part, by the inhibition of the TLR4/MyD88/NF-κB signaling pathway and the suppression of the NLRP3 inflammasome. These findings, supported by quantitative data from a range of preclinical models, open up new avenues for the therapeutic application of Nicorandil beyond its traditional use in angina. For researchers and drug development professionals, Nicorandil presents an intriguing candidate for repositioning in inflammatory-driven diseases. Further investigation, particularly in clinical settings, is warranted to fully elucidate its anti-inflammatory potential in humans.
References
- 1. Effects of nicorandil on inflammatory response, oxidative stress and myocardial fibrosis after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicorandil inhibits inflammasome activation and Toll-like receptor-4 signal transduction to protect against oxygen-glucose deprivation-induced inflammation in BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pretreatment of Nicorandil Protects the Heart from Exhaustive Exercise-Induced Myocardial Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicorandil Inhibits Inflammasome Activation and Toll‐Like Receptor‐4 Signal Transduction to Protect against Oxygen–Glucose Deprivation‐Induced Inflammation in BV‐2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Nicorandil on Inflammation, Apoptosis and Atherosclerotic Plaque Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicorandil inhibits TLR4/MyD88/NF-κB/NLRP3 signaling pathway to reduce pyroptosis in rats with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Nicorandil's Protective Role Against Endothelial Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying Nicorandil's anti-apoptotic effects on endothelial cells. It consolidates findings from key research, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.
Core Mechanisms of Nicorandil's Anti-Apoptotic Action
Nicorandil, a compound with dual properties as a potassium channel opener and a nitric oxide (NO) donor, exerts a significant protective effect on endothelial cells by inhibiting apoptosis. This action is crucial in various pathological conditions, including atherosclerosis, pulmonary hypertension, and doxorubicin-induced cardiotoxicity.[1][2] The primary mechanisms involve the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels and the modulation of several key signaling pathways.[3][4][5]
The opening of mitoKATP channels is a central event in Nicorandil-mediated cytoprotection.[4][5] This leads to the stabilization of the mitochondrial membrane potential, thereby preventing the release of pro-apoptotic factors like cytochrome c. Furthermore, Nicorandil's ability to donate NO contributes to the activation of soluble guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels, which can also play a role in cell survival.[6]
Quantitative Effects of Nicorandil on Endothelial Cell Apoptosis
The following tables summarize the quantitative data from various studies, demonstrating the efficacy of Nicorandil in preventing endothelial cell apoptosis under different stress conditions.
Table 1: Effect of Nicorandil on Endothelial Cell Viability and Apoptosis
| Cell Type | Stressor | Nicorandil Concentration | Outcome Measure | Result | Citation |
| HUVECs | Doxorubicin (1 µM) | 3 µM | Cell Viability | Increased | [1] |
| HUVECs | Doxorubicin (1 µM) | 3 µM | TUNEL-positive cells | Decreased | [1] |
| HUVECs | Doxorubicin (1 µM) | 3 µM | Caspase-3 Activity | Decreased | [1] |
| HUVECs | Serum Starvation | 10-1000 µM | Cell Viability | Increased | [2] |
| HUVECs | Serum Starvation | Not specified | TUNEL-positive nuclei | Decreased | [2] |
| Endothelial Cells | H₂O₂ (25 µM) | 500 µM | Late Apoptotic/Necrotic Cells | Decreased (p = 0.016) | [4][7] |
| Endothelial Cells | H₂O₂ (25 µM) | 500 µM | Ratio of Apoptotic to Living Cells | Decreased (p = 0.036) | [4][7] |
| HPAECs | Hypoxia | 100 µM | Cell Viability | Increased | [3] |
| HPAECs | Hypoxia | 100 µM | Apoptotic Cells | Decreased | [3] |
| HPAECs | LPS | Not specified | Apoptotic Cells | Decreased | [8] |
Table 2: Modulation of Key Apoptotic and Survival Proteins by Nicorandil
| Cell Type | Stressor | Nicorandil Concentration | Protein | Effect | Citation |
| HUVECs | Doxorubicin (1 µM) | 3 µM | Bcl-2 | Increased | [1] |
| HUVECs | Doxorubicin (1 µM) | 3 µM | p53 | Decreased | [1] |
| HUVECs | Doxorubicin (1 µM) | 3 µM | Cleaved Caspase-3 | Decreased | [1] |
| HPAECs | Hypoxia | 100 µM | Bax/Bcl-2 ratio | Decreased | [3] |
| HPAECs | Hypoxia | 100 µM | Caspase-9 | Decreased | [3] |
| HPAECs | Hypoxia | 100 µM | Caspase-3 | Decreased | [3] |
| HPAECs | Hypoxia | Not specified | eNOS | Increased | [3][5] |
| HPAECs | Hypoxia | Not specified | NF-κB | Decreased | [3] |
| HPAECs | Hypoxia | Not specified | Phospho-p38 MAPK | Decreased | [9] |
| HUVECs | Doxorubicin (1 µM) | 3 µM | Nrf2 translocation | Enhanced | [1] |
| HUVECs | Doxorubicin (1 µM) | 3 µM | HO-1 | Increased | [1] |
| Atherosclerotic Lesions (in vivo) | High-fat diet | 10 mg/kg/day | Cleaved Caspase-3 | Decreased (p = 0.034) | [4] |
| Atherosclerotic Lesions (in vivo) | High-fat diet | 10 mg/kg/day | Apoptotic Nuclei | Decreased (p = 0.040) | [4] |
Key Signaling Pathways Modulated by Nicorandil
Nicorandil's anti-apoptotic effects are mediated through a complex interplay of signaling pathways. The following diagrams illustrate these pathways based on current research findings.
The ATF3-Nrf2/HO-1 Signaling Pathway
In response to stressors like doxorubicin, Nicorandil induces the expression of Activating Transcription Factor 3 (ATF3).[1] ATF3, in turn, promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus, leading to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-apoptotic properties.[1]
ATF3-Nrf2/HO-1 Pathway
The PI3K/Akt and ERK1/2 Signaling Pathways
Nicorandil has been shown to activate the PI3K/Akt and ERK1/2 signaling pathways, which are well-established pro-survival pathways.[2] Activation of these pathways can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the upregulation of anti-apoptotic factors.
PI3K/Akt and ERK1/2 Pathways
The Mitochondrial (Intrinsic) Apoptosis Pathway
A key mechanism of Nicorandil's action is the inhibition of the mitochondrial pathway of apoptosis.[3] By activating mitoKATP channels, Nicorandil stabilizes the mitochondrial membrane, preventing the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[3][5] It also modulates the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) members.[3]
Mitochondrial Apoptosis Pathway
The eNOS/NF-κB and p38 MAPK Pathways
Nicorandil upregulates the expression of endothelial nitric oxide synthase (eNOS), which has protective effects on the endothelium.[3] This increase in eNOS activity can inhibit the pro-inflammatory and pro-apoptotic NF-κB pathway.[3] Additionally, Nicorandil has been shown to inhibit the phosphorylation of p38 MAPK, a kinase involved in stress-induced apoptosis.[5][9]
References
- 1. Nicorandil prevents doxorubicin-induced human umbilical vein endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicorandil inhibits hypoxia-induced apoptosis in human pulmonary artery endothelial cells through activation of mitoKATP and regulation of eNOS and the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Effects of Nicorandil on Inflammation, Apoptosis and Atherosclerotic Plaque Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protective effect of nicorandil on hypoxia‑induced apoptosis in HPAECs through inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nicorandil Nitrate in In Vivo Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing nicorandil nitrate in in vivo rat models, particularly for studies related to cardioprotection against ischemia-reperfusion (I/R) injury.
Introduction
Nicorandil is a dual-action drug with both nitrate-like effects and ATP-sensitive potassium (K-ATP) channel opening properties.[1][2][3] This unique mechanism of action makes it a valuable agent for the treatment of angina and for providing cardioprotection.[1][4] It achieves its therapeutic effects by causing balanced vasodilation of coronary and peripheral vessels, which reduces both preload and afterload on the heart, thereby decreasing myocardial oxygen demand.[1][2][5] Furthermore, its ability to open mitochondrial K-ATP channels is believed to mimic ischemic preconditioning, a cellular protective mechanism.[3][4]
Mechanism of Action
Nicorandil's cardioprotective effects are primarily attributed to two key mechanisms:
-
Nitric Oxide (NO) Donation: The nitrate moiety in nicorandil's structure releases NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[3][6] This leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation.[3][6] This action reduces venous return (preload) and arterial pressure (afterload).[1]
-
ATP-Sensitive Potassium (K-ATP) Channel Opening: Nicorandil opens K-ATP channels in the plasma membrane of smooth muscle cells and, importantly, in the inner mitochondrial membrane of cardiomyocytes.[3][4] The opening of mitochondrial K-ATP channels is a critical step in ischemic preconditioning, leading to the preservation of mitochondrial function and reduction of apoptosis.[4] This action can also involve the PI3K/Akt signaling pathway.[7]
Signaling Pathways
The signaling cascades initiated by nicorandil are multifaceted and lead to cardioprotection.
Caption: Nicorandil's dual signaling pathways leading to cardioprotection.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in a rat model of myocardial ischemia-reperfusion injury.
Animal Model
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Myocardial Ischemia-Reperfusion (I/R) Surgery
This protocol describes the left anterior descending (LAD) coronary artery ligation model.
Caption: Experimental workflow for the rat myocardial I/R model.
Detailed Steps:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 40-50 mg/kg, intraperitoneally).
-
Ventilation: Intubate the trachea and ventilate the animal with a rodent ventilator.
-
Surgical Preparation: Shave the chest area and disinfect with 70% ethanol.
-
Thoracotomy: Make a skin incision and perform a left thoracotomy to expose the heart.
-
LAD Ligation: Gently retract the pericardium and ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk). Successful ligation is confirmed by the appearance of a pale color in the myocardial tissue.
-
Ischemia: Maintain the ligation for the desired ischemic period (e.g., 30 minutes).[10]
-
Reperfusion: Release the ligature to allow for reperfusion of the coronary artery.
-
Closure: Close the chest cavity in layers.
-
Recovery: Allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesics.
Drug Administration
Nicorandil can be administered via various routes. The dosage and timing will depend on the specific experimental design.
-
Intravenous (i.v.): 5 mg/kg administered just before reperfusion.[8]
-
Intraperitoneal (i.p.): 3 mg/kg or 10 mg/kg administered 10 minutes before the I/R procedure.[10][11]
-
Oral (p.o.): 3 mg/kg/day for a specified period before the I/R injury.[9][12]
Control Groups:
-
Sham Group: Undergoes the same surgical procedure without LAD ligation.
-
I/R Control Group: Undergoes the I/R procedure and receives a vehicle control (e.g., saline).[12]
Data Presentation: Quantitative Outcomes
The following tables summarize typical quantitative data that can be collected and analyzed in these studies.
Table 1: Hemodynamic Parameters
| Parameter | Sham | I/R Control | I/R + Nicorandil |
| Mean Arterial Pressure (mmHg) | ~100-120 | Decreased | Partially Restored |
| Heart Rate (beats/min) | ~300-400 | Increased | Normalized |
| LVDP (mmHg) | Normal | Significantly Decreased | Significantly Improved |
| +dp/dt (mmHg/s) | Normal | Significantly Decreased | Significantly Improved |
| -dp/dt (mmHg/s) | Normal | Significantly Decreased | Significantly Improved |
LVDP: Left Ventricular Developed Pressure; +dp/dt: Maximum rate of pressure increase; -dp/dt: Maximum rate of pressure decrease. Data are illustrative and will vary based on specific experimental conditions.
Table 2: Myocardial Injury Markers
| Marker | Sham | I/R Control | I/R + Nicorandil | Reference |
| Infarct Size (%) | ~0 | 40-50% | 20-30% | [13] |
| LDH Release (U/L) | Baseline | Significantly Increased | Significantly Decreased | [8][14] |
| CK-MB (U/L) | Baseline | Significantly Increased | Significantly Decreased | [12] |
| cTnI (ng/mL) | Baseline | Significantly Increased | Significantly Decreased |
LDH: Lactate Dehydrogenase; CK-MB: Creatine Kinase-MB; cTnI: Cardiac Troponin I.
Table 3: Oxidative Stress and Apoptosis Markers
| Marker | Sham | I/R Control | I/R + Nicorandil | Reference |
| MDA (nmol/mg protein) | Baseline | Significantly Increased | Significantly Decreased | [8][12] |
| SOD Activity (U/mg protein) | Baseline | Significantly Decreased | Significantly Increased | [8][12] |
| Bcl-2 Expression | Baseline | Decreased | Increased | [8][15] |
| Bax Expression | Baseline | Increased | Decreased | [8][15] |
| Caspase-3 Activity | Baseline | Increased | Decreased | [15] |
MDA: Malondialdehyde; SOD: Superoxide Dismutase; Bcl-2: B-cell lymphoma 2; Bax: Bcl-2-associated X protein.
Conclusion
This compound demonstrates significant cardioprotective effects in in vivo rat models of myocardial ischemia-reperfusion injury. These effects are mediated through its dual mechanism of action, involving nitric oxide donation and the opening of mitochondrial K-ATP channels. The provided protocols and expected outcomes serve as a guide for researchers investigating the therapeutic potential of nicorandil and similar compounds. Careful experimental design, including appropriate controls and a comprehensive analysis of hemodynamic, biochemical, and histological parameters, is crucial for obtaining robust and reproducible data.
References
- 1. Vasodilator Therapy: Nitrates and Nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Nicorandil? [synapse.patsnap.com]
- 4. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Nicorandil Protects the Heart from Ischemia/Reperfusion Injury by Attenuating Endoplasmic Reticulum Response-induced Apoptosis Through PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective mechanism of nicorandil on rat myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicorandil Ameliorates Doxorubicin-Induced Cardiotoxicity in Rats, as Evaluated by 7 T Cardiovascular Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicorandil ameliorates ischaemia-reperfusion injury in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicorandil ameliorates ischaemia-reperfusion injury in the rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myocardial Protective Effects of Nicorandil on Rats with Type 2 Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardioprotective effects of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly protective effects of chronic oral administration of nicorandil on the heart of ageing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pretreatment of Nicorandil Protects the Heart from Exhaustive Exercise-Induced Myocardial Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Patch Clamp Analysis of Nicorandil's Effect on ATP-Sensitive Potassium (KATP) Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of Nicorandil on ATP-sensitive potassium (KATP) channels using the patch clamp technique. Nicorandil is a unique cardiovascular drug that exhibits a dual mechanism of action, functioning as both a potassium channel opener and a nitric oxide (NO) donor.[1][2] This makes it a significant subject for electrophysiological investigation in the context of cardiovascular and other diseases.
Introduction to Nicorandil and KATP Channels
Nicorandil is clinically used for the treatment of angina pectoris.[2][3] Its therapeutic effects are largely attributed to its ability to open KATP channels in vascular smooth muscle cells, leading to vasodilation and increased blood flow.[1][4] KATP channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability. They are found in various tissues, including the heart, vascular smooth muscle, and mitochondria.
Nicorandil's action is twofold:
-
Direct KATP Channel Activation: Nicorandil directly interacts with the KATP channel complex, promoting its open state. This leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in muscle relaxation.[4]
-
Indirect Activation via NO-cGMP-PKG Pathway: Nicorandil also acts as a nitric oxide (NO) donor.[1] The released NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[1] This, in turn, activates protein kinase G (PKG), which can also lead to the opening of KATP channels, particularly mitochondrial KATP (mitoKATP) channels.[5][6]
Key Findings from Patch Clamp Studies
Patch clamp studies have been instrumental in elucidating the detailed mechanism of Nicorandil's action on KATP channels. Key findings include:
-
Nicorandil activates a time-independent outward potassium current.[7]
-
The effect of Nicorandil is dependent on the intracellular ATP concentration, with a more pronounced effect at lower ATP levels.[7]
-
Nicorandil increases the open probability of KATP channels without altering their single-channel conductance.[7][8]
-
The primary effect of Nicorandil is on the kinetics of the KATP channel, specifically by increasing the lifetime of bursts and decreasing the interburst intervals.[7][8]
-
The effects of Nicorandil can be blocked by the selective KATP channel inhibitor, glibenclamide.[7][9][10]
Quantitative Data Summary
The following tables summarize quantitative data from various patch clamp studies on Nicorandil's effect on KATP channels.
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| EC50 | 2.4 x 10⁻⁵ M | Adult rabbit cardiomyocytes | Measurement of ROS production as a marker for mitoKATP channel opening. | [5] |
| EC50 (with PKG inhibitor) | 6.9 x 10⁻⁵ M | Adult rabbit cardiomyocytes | In the presence of Rp-8-Br-cGMPs, a PKG inhibitor. | [5] |
| pD2 (Relaxation) | 4.77 ± 0.06 | Rat small mesenteric arteries | Concentration-dependent relaxation in contracted arterial rings. | [9] |
| pD2 (Relaxation with Glibenclamide) | 4.32 ± 0.05 | Rat small mesenteric arteries | In the presence of the KATP channel blocker glibenclamide. | [9] |
| Single Channel Conductance | ~90 pS | Guinea-pig ventricular myocytes | Inside-out patch configuration. No change observed with Nicorandil. | [7] |
| Open-state Probability (Po) at pH 7.2 | 84 ± 16% | Guinea-pig ventricular myocytes | In the presence of 1.0 mM Nicorandil. | [11] |
| Open-state Probability (Po) at pH 6.5 | 57 ± 20% | Guinea-pig ventricular myocytes | In the presence of 1.0 mM Nicorandil. | [11] |
| Open-state Probability (Po) at pH 6.0 | 38 ± 12% | Guinea-pig ventricular myocytes | In the presence of 1.0 mM Nicorandil. | [11] |
| IC50 (Ketamine inhibition) | 34 ± 1 µM | Cultured rat aortic smooth muscle cells | Inhibition of Nicorandil-induced KATP channel activity by ketamine racemate. | [12] |
| IC50 (S-(+)-ketamine inhibition) | 226 ± 7 µM | Cultured rat aortic smooth muscle cells | Inhibition of Nicorandil-induced KATP channel activity by S-(+)-ketamine. | [12] |
Signaling Pathways and Experimental Workflow
Nicorandil's Dual Mechanism of Action on KATP Channels
Caption: Dual signaling pathways of Nicorandil's action on KATP channels.
General Workflow for Patch Clamp Analysis
Caption: General experimental workflow for patch clamp analysis of Nicorandil.
Experimental Protocols
The following are detailed protocols for investigating the effects of Nicorandil on KATP channels using different patch clamp configurations. These protocols are based on methodologies described in the literature.[7][11][13][14]
Protocol 1: Whole-Cell Patch Clamp Recording
This configuration is used to measure the total KATP current from the entire cell membrane.
1. Cell Preparation:
-
Isolate single ventricular myocytes or vascular smooth muscle cells using established enzymatic digestion protocols.
-
Plate the isolated cells on glass coverslips and allow them to adhere.
2. Solutions:
-
Pipette (Intracellular) Solution (in mM): 120 KCl, 2 K₂ATP, 5 HEPES, 5 K₄BAPTA, 0.5 MgCl₂, 11 glucose. Adjust pH to 7.2 with KOH. The low ATP concentration is crucial for studying KATP channels.
-
Bath (Extracellular) Solution (in mM): 140 KCl, 1.8 CaCl₂, 0.53 MgCl₂, 5.5 glucose, 5 HEPES. Adjust pH to 7.3 with KOH.
3. Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Approach a single, healthy cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit membrane currents.
-
Record baseline currents.
-
Perfuse the bath with the extracellular solution containing Nicorandil at the desired concentrations (e.g., 10 µM to 1 mM).
-
Record the changes in the outward current.
-
To confirm the current is through KATP channels, co-apply a KATP channel blocker like glibenclamide (e.g., 10 µM).
Protocol 2: Inside-Out Patch Clamp Recording
This configuration allows for the study of single KATP channel properties and the direct application of substances to the intracellular face of the membrane patch.
1. Cell Preparation:
-
As described in Protocol 1.
2. Solutions:
-
Pipette (Extracellular) Solution (in mM): 140 KCl, 1.8 CaCl₂, 0.53 MgCl₂, 5.5 glucose, 5 HEPES. Adjust pH to 7.3 with KOH.
-
Bath (Intracellular) Solution (in mM): 140 KCl, 5.5 glucose, 2 EGTA, 5 HEPES. Adjust pH to 7.3 with KOH. MgCl₂ and nucleotides (ATP, ADP) can be added to this solution to study their effects.
3. Recording Procedure:
-
Form a gigaohm seal as described in Protocol 1.
-
After establishing a stable cell-attached configuration, pull the pipette away from the cell to excise the membrane patch, resulting in the inside-out configuration.
-
The intracellular face of the membrane is now exposed to the bath solution.
-
Apply a constant voltage to the patch (e.g., +60 mV) to record single-channel currents.
-
Record baseline channel activity in a solution with a low concentration of ATP (e.g., 0.1 mM) to observe KATP channel openings.
-
Perfuse the bath with a solution containing Nicorandil (e.g., 0.3-1.0 mM) and observe the increase in channel open probability.[7]
-
Analyze changes in open and closed time distributions, burst duration, and interburst intervals.[7]
-
Confirm the identity of the channels by applying glibenclamide to the bath, which should block the channel activity.
Protocol 3: Cell-Attached Patch Clamp Recording
This configuration is used to study the activity of KATP channels in their native cellular environment without dialysis of the cytoplasm.
1. Cell Preparation:
-
As described in Protocol 1.
2. Solutions:
-
Pipette (Extracellular) Solution (in mM): High K⁺ solution to bring the membrane potential close to 0 mV, allowing for the measurement of K⁺ currents through the patch. Example: 140 KCl, 1.8 CaCl₂, 0.53 MgCl₂, 5.5 glucose, 5 HEPES. Adjust pH to 7.3 with KOH.
-
Bath (Extracellular) Solution (in mM): Standard physiological saline solution.
3. Recording Procedure:
-
Form a gigaohm seal as described in Protocol 1.
-
Do not rupture the patch. The cell remains intact.
-
Apply a holding potential to the pipette to record single-channel currents.
-
Record baseline channel activity.
-
Apply Nicorandil to the bath solution.[15] The drug will act on the entire cell, and its effects on the channels in the patched membrane can be observed.
-
This method is particularly useful for studying signaling pathways that modulate channel activity.
-
Analyze the changes in channel open probability and kinetics.
Data Analysis and Interpretation
-
Current-Voltage (I-V) Relationship: In whole-cell mode, voltage ramps can be used to generate I-V curves. The Nicorandil-induced current should be outward and reverse near the potassium equilibrium potential.
-
Single-Channel Analysis: In inside-out and cell-attached modes, analyze the single-channel data to determine the open probability (Po), mean open and closed times, and single-channel conductance. Nicorandil is expected to increase Po primarily by affecting the channel kinetics.[7]
-
Dose-Response Curves: To determine the potency of Nicorandil, construct dose-response curves by applying a range of concentrations and measuring the resulting current or open probability. Fit the data to a Hill equation to calculate the EC50.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
By following these detailed protocols and application notes, researchers can effectively utilize the patch clamp technique to investigate the intricate mechanisms of Nicorandil's action on KATP channels, contributing to a deeper understanding of its therapeutic effects and potential new applications.
References
- 1. What is the mechanism of Nicorandil? [synapse.patsnap.com]
- 2. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Action of nicorandil on ATP-sensitive K+ channel in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Action of nicorandil on ATP-sensitive K+ channel in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium channel activation and relaxation by nicorandil in rat small mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KATP channel activation mediates nicorandil-induced relaxation of nitrate-tolerant coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of acidosis and NO on nicorandil-activated KATP channels in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of ketamine on nicorandil induced ATP-sensitive potassium channel activity in cell line derived from rat aortic smooth muscle [jstage.jst.go.jp]
- 13. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 15. Activation of ATP-sensitive potassium channels by nicorandil is preserved in aged vascular smooth muscle cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Assay of Apoptosis with Nicorandil Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicorandil is a unique anti-anginal drug that exhibits cardioprotective effects through a dual mechanism of action: opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels and acting as a nitric oxide (NO) donor.[1][2] Emerging evidence suggests that Nicorandil's therapeutic benefits may be attributed, in part, to its ability to inhibit apoptosis, or programmed cell death. This document provides detailed application notes and protocols for assessing the anti-apoptotic effects of Nicorandil using a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining.
The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic/necrotic, and live cells.[3] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.[4]
Data Presentation
The following tables summarize quantitative data from various in vitro studies investigating the anti-apoptotic effects of Nicorandil.
Table 1: Dose-Dependent Anti-Apoptotic Effect of Nicorandil
| Cell Type | Apoptosis Inducer | Nicorandil Concentration (µM) | Incubation Time (hours) | Observed Effect on Apoptosis | Reference |
| H9c2 cardiomyocytes | High Glucose (33.3 mM) | 10, 50, 100 | - | Dose-dependent decrease in the ratio of Bax/Bcl-2 and cleaved-caspase-3/caspase-3.[5] | [5] |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | Hypoxia | 100 | 24 | Significant reduction in apoptotic cells.[6] | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | H₂O₂ (25 µM) | 500 | 4 | Significantly reduced percentage of late apoptotic/necrotic cells.[7][8] | [7][8] |
| Human Renal Carcinoma Cells (786-O) | - | 20, 100, 500 | 24 | No significant difference in the number of apoptotic cells compared to the control under normoxic conditions.[9] | [9] |
Table 2: Flow Cytometry Data on Nicorandil's Anti-Apoptotic Effect in HUVECs
| Treatment Group | Nicorandil Pretreatment (500 µM, 4h) | Apoptosis Inducer (H₂O₂ 25 µM, 4h) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Ratio of Apoptotic to Living Cells | Reference |
| Control | No | No | Baseline | Baseline | [10][11] |
| H₂O₂ | No | Yes | Increased | Increased | [10][11] |
| Nicorandil + H₂O₂ | Yes | Yes | Significantly Reduced (p = 0.016) | Decreased (p = 0.036) | [10][11] |
Signaling Pathways
Nicorandil's anti-apoptotic effects are mediated through a dual signaling pathway that converges on the inhibition of key apoptotic machinery.
Caption: Nicorandil's dual anti-apoptotic signaling pathway.
Experimental Protocols
Materials
-
Cell line of interest (e.g., HUVECs, H9c2)
-
Complete cell culture medium
-
Nicorandil (powder, to be dissolved in a suitable solvent like DMSO)
-
Apoptosis-inducing agent (e.g., H₂O₂, high glucose)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis and Nicorandil Treatment
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.
-
Nicorandil Pretreatment:
-
Prepare a stock solution of Nicorandil in a suitable solvent (e.g., DMSO).
-
Dilute the Nicorandil stock solution in complete culture medium to the desired final concentrations (e.g., 10, 50, 100, 500 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Nicorandil.
-
Include a vehicle control (medium with the same concentration of solvent used for Nicorandil).
-
Incubate the cells for the desired pretreatment time (e.g., 4 hours).
-
-
Induction of Apoptosis:
-
Following the Nicorandil pretreatment, introduce the apoptosis-inducing agent (e.g., H₂O₂) to the culture medium at a predetermined concentration.
-
Include a negative control group (no Nicorandil, no apoptosis inducer) and a positive control group (apoptosis inducer only).
-
Incubate the cells for the required duration to induce apoptosis (e.g., 4 hours).
-
Protocol for Annexin V-FITC and PI Staining
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension in Binding Buffer:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Experimental Workflow Diagram
Caption: Flow cytometry workflow for apoptosis assay.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the anti-apoptotic properties of Nicorandil. By following these detailed methodologies, scientists can obtain reliable and reproducible quantitative data on the dose-dependent and time-dependent effects of Nicorandil on apoptosis. The elucidation of the underlying signaling pathways further enhances our understanding of Nicorandil's mechanism of action, which is valuable for both basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicorandil inhibits oxidative stress-induced apoptosis in cardiac myocytes through activation of mitochondrial ATP-sensitive potassium channels and a nitrate-like effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Nicorandil alleviates apoptosis in diabetic cardiomyopathy through PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicorandil inhibits hypoxia-induced apoptosis in human pulmonary artery endothelial cells through activation of mitoKATP and regulation of eNOS and the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the effects of nicorandil and its molecular precursor (without radical NO) on proliferation and apoptosis of 786-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Nicorandil on Inflammation, Apoptosis and Atherosclerotic Plaque Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of Nicorandil and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Nicorandil and its metabolites using High-Performance Liquid Chromatography (HPLC). The provided methodologies are essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and drug metabolism research.
Introduction
Nicorandil, a dual-action drug with potassium channel activating and nitric oxide donating properties, is widely used in the treatment of angina.[1] Accurate and reliable quantification of Nicorandil and its metabolites in various matrices is crucial for ensuring its therapeutic efficacy and safety. This document outlines validated HPLC methods for this purpose.
Metabolic Pathway of Nicorandil
Nicorandil undergoes extensive metabolism in the liver. The primary metabolic pathway involves denitration to form the pharmacologically inactive metabolite, 2-nicotinamidoethanol.[1][2] This is followed by further metabolism into derivatives such as nicotinuric acid, nicotinamide, N-methylnicotinamide, and nicotinic acid.[2]
HPLC Methodologies for Quantification
Several HPLC methods have been developed and validated for the determination of Nicorandil in pharmaceutical dosage forms and biological fluids. These methods offer high precision, accuracy, and sensitivity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods.
Table 1: HPLC Methods for Nicorandil in Pharmaceutical Formulations
| Parameter | Method 1[3] | Method 2 | Method 3 |
| Column | BDS column; ACE, (150 x 4.6 mm, 5 µm) | RP-C18 column | Inertsil C8 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Methanol : Phosphate buffer (30:70 v/v) | Acetonitrile : 0.02 M KH2PO4 (40:60) | Gradient of Solvent A (Na2HPO4 buffer, pH 6.4), Solvent B (Acetonitrile), and Solvent C (Methanol) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection (UV) | 262 nm | 254 nm | 262 nm |
| Retention Time | 3.19 min | Not Specified | ~4.0 min (for Nicorandil) |
| Linearity Range | 5 - 20 µg/mL | 0.2 - 20 µg/mL | 0.003 - 0.4 mg/mL |
| Correlation Coefficient (r²) | 0.99999 | > 0.99 | Not Specified |
| Accuracy (% Recovery) | 98.83% - 101.71% | 99.83 ± 0.2% | Not Specified |
| Precision (%RSD) | 1.06% | < 2.5% | Not Specified |
| LOD | 0.35 µg/mL | Not Specified | Not Specified |
| LOQ | 1.07 µg/mL | Not Specified | Not Specified |
Table 2: HPLC Methods for Nicorandil in Human Plasma
| Parameter | Method 4[4][5] | Method 5 (with MS detection)[5] |
| Column | Nucleosil Phenyl (5 µm) | Nucleosil Phenyl (5 µm) |
| Mobile Phase | 0.01 M Ammonium acetate buffer (pH 6.2) : Acetonitrile (10:3 v/v) | 0.01 M Ammonium acetate buffer (pH 6.2) : Acetonitrile (10:3 v/v) |
| Flow Rate | Not Specified | Not Specified |
| Detection | UV at 256 nm | Mass Spectrometry (MS) |
| Retention Time | < 7 min | < 7 min |
| Linearity Range | 5.0 - 300 ng/mL | 1.0 - 150 ng/mL |
| Correlation Coefficient (r²) | > 0.9950 | Not Specified |
| Accuracy (% Recovery) | Average recovery = 100.54% | Not Specified |
| Precision (%RSD) | ≤ 2% | Not Specified |
| LOQ | 5.0 ng/mL | 1.0 ng/mL |
Experimental Protocols
Below are detailed protocols for the sample preparation and HPLC analysis of Nicorandil.
Protocol 1: Analysis of Nicorandil in Tablet Dosage Forms (Based on Method 1)
1. Materials and Reagents:
-
Nicorandil reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Water (HPLC grade)
-
Nicorandil tablets
2. Instrument and Chromatographic Conditions:
-
HPLC system with a UV detector
-
Column: BDS column; ACE, (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Prepare a 30:70 (v/v) mixture of Methanol and Phosphate buffer (6.8 g of KH2PO4 per liter of water).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 262 nm
-
Column Temperature: Ambient
3. Preparation of Standard Solution:
-
Accurately weigh and dissolve 10 mg of Nicorandil reference standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare working standard solutions of 5, 10, 15, and 20 µg/mL by diluting the stock solution with the mobile phase.
4. Preparation of Sample Solution:
-
Weigh and finely powder 20 Nicorandil tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Nicorandil into a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculate the amount of Nicorandil in the sample by comparing the peak area with that of the standard.
Protocol 2: Analysis of Nicorandil in Human Plasma (Based on Method 4)
1. Materials and Reagents:
-
Nicorandil reference standard
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (AR grade)
-
Chloroform (HPLC grade)
-
Perchloric acid
-
Ethyl acetate
-
Sodium carbonate
2. Instrument and Chromatographic Conditions:
-
HPLC system with a UV or MS detector
-
Column: Nucleosil Phenyl (5 µm)
-
Mobile Phase: A mixture of 0.01 M ammonium acetate buffer (pH 6.2) and acetonitrile (10:3 v/v).
-
Injection Volume: 50 µL
-
Detection: UV at 256 nm or MS detection.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add an internal standard.
-
Add chloroform and perchloric acid for protein precipitation.
-
Vortex and centrifuge the mixture.
-
Transfer the organic layer and add ethyl acetate and aqueous sodium carbonate.
-
Vortex and centrifuge again.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Quantify Nicorandil based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in drug-free plasma.
Experimental Workflow
The general workflow for the HPLC analysis of Nicorandil is depicted in the following diagram.
References
- 1. Nicorandil - BioPharma Notes [biopharmanotes.com]
- 2. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Routine and sensitive method for determination of nicorandil in human plasma developed for liquid chromatography with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nicorandil Studies Using the Langendorff Perfused Heart Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Langendorff perfused isolated heart model to investigate the cardiovascular effects of Nicorandil. This document outlines the theoretical background, detailed experimental protocols, and expected outcomes, facilitating the use of this model for preclinical drug evaluation and cardiovascular research.
Introduction
The Langendorff perfused heart is an ex vivo technique that allows for the study of cardiac function in an isolated mammalian heart, free from systemic physiological influences.[1][2] This model is invaluable for pharmacological studies, providing a stable and controlled environment to assess the direct effects of compounds on myocardial contractility, heart rate, and coronary circulation.[3][4]
Nicorandil is a dual-action anti-anginal drug, functioning as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor.[5][6] Its therapeutic effects are attributed to its ability to induce arterial and venous vasodilation, thereby reducing both cardiac preload and afterload, and to increase coronary blood flow.[1] The Langendorff model is particularly well-suited for elucidating the direct cardioprotective mechanisms of Nicorandil.
Mechanism of Action of Nicorandil
Nicorandil exerts its effects through two primary signaling pathways:
-
ATP-Sensitive Potassium (K-ATP) Channel Opening: Nicorandil activates K-ATP channels in the sarcolemma and mitochondria of cardiomyocytes and vascular smooth muscle cells. The opening of these channels leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation. In cardiomyocytes, this action is thought to contribute to cardioprotection by mimicking ischemic preconditioning.[5]
-
Nitric Oxide (NO) Donation: The nitrate moiety of the Nicorandil molecule releases NO, which activates guanylate cyclase in vascular smooth muscle cells. This enzyme increases the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG promotes the relaxation of vascular smooth muscle, leading to vasodilation.[7]
These dual actions result in a potent cardioprotective and anti-ischemic effect.
Experimental Protocols
Langendorff Apparatus Setup and Heart Preparation
Materials:
-
Langendorff apparatus (constant pressure or constant flow)
-
Krebs-Henseleit buffer (see Table 1 for composition)
-
Animal model (e.g., Sprague-Dawley rats, 250-300g)
-
Heparin (1000 IU/kg)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneal)
-
Surgical instruments
-
Intraventricular balloon catheter and pressure transducer
-
Data acquisition system
Protocol:
-
Animal Preparation: Anesthetize the animal and administer heparin intravenously or intraperitoneally to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer to induce cardioplegia and minimize ischemic damage.
-
Aortic Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus. Secure the aorta with a suture.
-
Initiation of Perfusion: Begin retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow. The heart should resume beating shortly after perfusion begins.[8]
-
Instrumentation: Insert a deflated latex balloon connected to a pressure transducer into the left ventricle through the left atrium. Inflate the balloon to achieve a baseline left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, continuously record baseline physiological parameters.
Nicorandil Solution Preparation
Materials:
-
Nicorandil powder
-
Krebs-Henseleit buffer or physiological saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of Nicorandil (e.g., 10 mM) by dissolving the powder in the chosen solvent.
-
Prepare fresh working solutions of desired concentrations (e.g., 100 µM, 300 µM, 1000 µM) by diluting the stock solution with Krebs-Henseleit buffer on the day of the experiment.[9]
Experimental Design: Dose-Response Study
Protocol:
-
Baseline Recording: After the stabilization period, record baseline data for 10-15 minutes.
-
Nicorandil Administration: Switch the perfusion to Krebs-Henseleit buffer containing the lowest concentration of Nicorandil (e.g., 100 µM). Perfuse for 10-15 minutes, or until a steady-state effect is observed.[7][9]
-
Washout (Optional): Switch the perfusion back to the standard Krebs-Henseleit buffer to observe the reversal of the drug's effects.
-
Incremental Doses: Repeat steps 2 and 3 with increasing concentrations of Nicorandil (e.g., 300 µM, 1000 µM).[9]
Experimental Design: Ischemia-Reperfusion Injury Study
Protocol:
-
Baseline: After stabilization, perfuse with standard Krebs-Henseleit buffer for a 20-minute baseline period.
-
Pre-treatment: Perfuse with Krebs-Henseleit buffer containing Nicorandil (e.g., 100 µM) for 10 minutes prior to ischemia.[9] A control group will receive buffer without Nicorandil.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).[8]
-
Reperfusion: Reinitiate perfusion with the standard Krebs-Henseleit buffer for a reperfusion period (e.g., 60-120 minutes).[8]
-
Data Collection: Continuously record cardiac parameters throughout the experiment.
Data Presentation
Table 1: Composition of Krebs-Henseleit Buffer
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
The solution should be gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4 at 37°C.
Table 2: Expected Dose-Dependent Effects of Nicorandil on Cardiac Function in the Langendorff Perfused Rat Heart
| Nicorandil (µM) | Heart Rate (beats/min) | LVDP (% of baseline) | +dP/dt (% of baseline) | -dP/dt (% of baseline) | Coronary Flow (mL/min) |
| 0 (Baseline) | 250 ± 20 | 100 | 100 | 100 | 15 ± 2 |
| 100 | ~ No significant change | ~ 105-115 | ~ 110-120 | ~ 110-120 | Increase |
| 300 | ~ No significant change | ~ 110-125 | ~ 115-130 | ~ 115-130 | Significant Increase |
| 1000 | Possible slight decrease | ~ 115-135 | ~ 120-140 | ~ 120-140 | Marked Increase |
LVDP: Left Ventricular Developed Pressure; +dP/dt: Maximum rate of pressure development; -dP/dt: Maximum rate of pressure decay. Data are presented as hypothetical means ± SEM and represent expected trends based on published literature. Actual values will vary depending on experimental conditions.[9]
Table 3: Expected Effects of Nicorandil (100 µM) in an Ischemia-Reperfusion Injury Model
| Parameter | Control Group (Ischemia-Reperfusion) | Nicorandil Group (Pre-treatment) |
| Recovery of LVDP (%) | 20 - 30 | 40 - 60 |
| Infarct Size (% of risk area) | 40 - 50 | 20 - 30 |
| Coronary Flow during Reperfusion (mL/min) | Reduced | Improved |
| Arrhythmia Incidence | High | Reduced |
Data are presented as expected ranges based on published literature.[9][10]
Visualizations
Caption: Nicorandil's dual signaling pathways in cardiovascular cells.
Caption: Experimental workflow for Nicorandil studies in a Langendorff heart model.
References
- 1. Pharmacology and therapeutic effects of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nicorandil on myocardial function and metabolism in the post-ischaemic reperfused heart with or without inhalation anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. adinstruments.com [adinstruments.com]
- 5. Myocardial Protective Effects of Nicorandil on Rats with Type 2 Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of nicorandil on left ventricular hemodynamics and volume at rest and during exercise-induced angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blunted proarrhythmic effect of nicorandil in a Langendorff-perfused phase-2 myocardial infarction rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of the effects of nicorandil in the isolated rat heart during ischemia and reperfusion: a 31P-nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicorandil induces late preconditioning against myocardial infarction in conscious rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Signaling Proteins Following Nicorandil Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of Nicorandil on key intracellular signaling pathways. Nicorandil, a compound with a dual mechanism of action involving ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donation, has been shown to modulate several critical signaling cascades implicated in cellular processes such as survival, inflammation, and apoptosis.[1] This document details the molecular pathways affected by Nicorandil, presents quantitative data from Western blot analyses, and provides a detailed protocol for performing these experiments in a laboratory setting.
Key Signaling Pathways Modulated by Nicorandil
Nicorandil has been demonstrated to exert its pharmacological effects by influencing multiple signaling pathways. The most prominently studied include the PI3K/Akt pathway, the TLR4/MyD88/NF-κB pathway, and the MAPK/ERK pathway. Understanding these interactions is crucial for elucidating the therapeutic mechanisms of Nicorandil and for the development of novel drugs targeting these pathways.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[2] Nicorandil has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[2][3] This activation, in turn, influences downstream targets to promote cell survival and inhibit apoptosis, which is a key mechanism of its cardioprotective effects.[2][3]
The TLR4/MyD88/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system and plays a crucial role in inflammation. Upon activation, TLR4 recruits the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.[4][5] Studies have shown that Nicorandil can inhibit this pathway, thereby reducing inflammation-mediated tissue damage.[4][5]
References
- 1. Nicorandil, an adenosine triphosphate-sensitive potassium channel opener, inhibits muscarinic acetylcholine receptor-mediated activation of extracellular signal-regulated kinases in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nicorandil on PI3K/Akt signaling pathway and its anti-apoptotic mechanisms in coronary microembolization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of nicorandil on PI3K/Akt signaling pathway and its anti-apoptotic mechanisms in coronary microembolization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicorandil inhibits TLR4/MyD88/NF-κB/NLRP3 signaling pathway to reduce pyroptosis in rats with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicorandil inhibits TLR4/MyD88/NF-κB/NLRP3 signaling pathway to reduce pyroptosis in rats with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Nicorandil's Vasodilatory Effects in Isolated Arteries
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicorandil is a dual-acting antianginal agent that induces vasodilation through two primary mechanisms: activation of ATP-sensitive potassium (K-ATP) channels and donation of nitric oxide (NO).[1][2][3] This unique pharmacological profile makes it an important subject of study in cardiovascular research. This document provides a detailed protocol for assessing the vasodilatory properties of nicorandil in isolated arterial preparations using the organ bath technique. The protocol outlines the necessary materials, step-by-step procedures for tissue preparation, experimental setup, data acquisition, and analysis.
Data Presentation: Quantitative Analysis of Nicorandil's Vasodilatory Potency
The following table summarizes the half-maximal effective concentration (EC50) and maximal relaxation (Emax) of nicorandil in various isolated artery preparations, providing a comparative overview of its potency and efficacy.
| Artery Type | Species | Pre-contraction Agent | Nicorandil EC50 | Nicorandil Emax (% Relaxation) | Reference |
| Thoracic Aorta | Rat | Norepinephrine | 2.2 x 10⁻⁶ M | Not Specified | [1] |
| Coronary Artery (Large) | Porcine | Various Agonists | 3.63 x 10⁻⁶ M - 5.75 x 10⁻⁶ M | ~100% | [4] |
| Aorta | Rat | Noradrenaline | Effective relaxing concentration range: 8-32 x 10⁻⁶ M | Not Specified | [5] |
| Aorta | Rabbit | Norepinephrine | Effective relaxing concentration range: 0.2-5 x 10⁻⁶ M | Not Specified | [6] |
Experimental Protocols
This section provides a detailed methodology for the assessment of nicorandil-induced vasodilation in isolated arteries.
Materials and Reagents
-
Isolated Arteries: Thoracic aorta or coronary arteries from rats or other suitable animal models.
-
Krebs-Henseleit Solution (KHS): Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1.[7][8] The solution should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[7]
-
Nicorandil Stock Solution: Prepare a high-concentration stock solution (e.g., 10⁻¹ M) in a suitable solvent (e.g., distilled water or physiological saline) and make serial dilutions to obtain the desired final concentrations.
-
Pre-contraction Agents: Norepinephrine (e.g., 10⁻⁶ M) or Phenylephrine (e.g., 10⁻⁶ M) to induce a stable, submaximal contraction.
-
Organ Bath System: Including a water-jacketed organ bath, isometric force transducers, amplifiers, and a data acquisition system.
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
-
Surgical Suture: For mounting the arterial rings.
Experimental Procedure
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully excise the desired artery (e.g., thoracic aorta) and place it in cold KHS.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Mounting the Arterial Rings:
-
Suspend each arterial ring between two stainless steel hooks or wires in the organ bath chamber filled with KHS maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
One hook is fixed to the bottom of the chamber, while the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the arterial rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. During this period, wash the tissues with fresh KHS every 15-20 minutes.
-
After equilibration, test the viability of the arterial rings by inducing a contraction with a high potassium solution (e.g., KHS with 60-80 mM KCl). A robust contraction indicates viable tissue.
-
Wash the tissues repeatedly with KHS to return to the baseline resting tension.
-
-
Pre-contraction:
-
Induce a stable, submaximal contraction by adding a pre-contraction agent such as norepinephrine (10⁻⁶ M) or phenylephrine (10⁻⁶ M) to the organ bath.
-
Allow the contraction to reach a stable plateau before adding nicorandil.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add nicorandil to the organ bath in a cumulative manner, starting from a low concentration (e.g., 10⁻⁹ M) and increasing in a stepwise manner (e.g., half-log increments) up to a high concentration (e.g., 10⁻⁴ M).
-
Allow the response to each concentration to stabilize before adding the next concentration.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension continuously throughout the experiment using the data acquisition system.
-
The relaxation response to each concentration of nicorandil is expressed as a percentage of the pre-contraction induced by norepinephrine or phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the nicorandil concentration to generate a concentration-response curve.
-
Calculate the EC50 (the concentration of nicorandil that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation) from the concentration-response curve using a non-linear regression analysis (e.g., a sigmoidal dose-response model).[9][10]
-
Visualizations
Signaling Pathways of Nicorandil-Induced Vasodilation
The following diagram illustrates the dual signaling pathways through which nicorandil exerts its vasodilatory effects on vascular smooth muscle cells.
Caption: Dual signaling pathways of nicorandil-induced vasodilation.
Experimental Workflow for Assessing Nicorandil's Vasodilation
The following diagram outlines the experimental workflow for assessing the vasodilatory effect of nicorandil in isolated arteries.
Caption: Experimental workflow for isolated artery vasodilation assay.
References
- 1. [Vasorelaxing action of nicorandil, in comparison with nitroglycerin and Ca antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicorandil as a nitrate, and cromakalim as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of BRL 34915 and nicorandil on electrical and mechanical activity and on 86Rb efflux in rat blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of the vasodilator action of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. support.harvardapparatus.com [support.harvardapparatus.com]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological curve fitting to analyze cutaneous adrenergic responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nicorandil in Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide for utilizing nicorandil, a dual-action compound with ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donating properties, in preclinical studies of ischemia-reperfusion (I/R) injury. Nicorandil is a valuable pharmacological tool for investigating cytoprotective mechanisms and developing therapeutic strategies against I/R-induced damage in various organs, including the heart, kidney, and brain.
Introduction to Nicorandil's Protective Mechanisms
Nicorandil exerts its protective effects against I/R injury through two primary, synergistic mechanisms:
-
ATP-Sensitive Potassium (K-ATP) Channel Opening : Nicorandil selectively opens mitochondrial K-ATP (mitoK-ATP) channels.[1][2] This action leads to potassium ion influx into the mitochondrial matrix, which helps depolarize the inner mitochondrial membrane. This depolarization reduces the driving force for calcium (Ca2+) overload into the mitochondria, a key trigger of cell death pathways.[2] By preventing mitochondrial calcium overload, nicorandil inhibits the opening of the mitochondrial permeability transition pore (mPTP), preserves mitochondrial function, maintains ATP production, and reduces the generation of reactive oxygen species (ROS).[2][3][4][5]
-
Nitric Oxide (NO) Donation : The nitrate moiety in nicorandil's structure allows it to act as an NO donor.[1][2] NO activates guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels.[1] This leads to vasodilation, improving blood flow to ischemic tissues.[6][7] NO itself can also contribute to cardioprotection by activating mitoK-ATP channels and participating in key signaling cascades.[2]
Through these actions, nicorandil effectively reduces infarct size, limits apoptosis, suppresses inflammation, and improves functional recovery in preclinical I/R models.[8][9][10]
Key Signaling Pathways Modulated by Nicorandil
Nicorandil's protective effects are mediated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
Core Protective Signaling Cascade
The primary mechanism involves the activation of pro-survival kinases and the inhibition of apoptotic and inflammatory pathways.
Key pathways influenced by nicorandil include:
-
PI3K/Akt Pathway : Activation of this pro-survival pathway is a significant component of nicorandil's cardioprotective effect. It helps to attenuate endoplasmic reticulum (ER) stress-induced apoptosis that occurs during I/R injury.[8]
-
TLR4/MyD88/NF-κB/NLRP3 Inflammasome Pathway : Nicorandil has been shown to inhibit this pathway, leading to a reduction in pyroptosis, a form of inflammatory cell death.[11][12] This anti-inflammatory action mitigates the secondary wave of damage caused by the immune response post-reperfusion.
-
LKB1-AMPK Pathway : Recent studies suggest nicorandil can activate the LKB1-AMPK signaling pathway, which helps ameliorate mitochondrial dysfunction and disorders in energy metabolism, ultimately reducing cardiomyocyte apoptosis.[13]
Quantitative Data Summary
The efficacy of nicorandil has been quantified across numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Effects of Nicorandil on Infarct Size and Cardiac Function
| Model/Study Type | Nicorandil Dose/Administration | Key Finding | Result | Reference |
| Conscious Rabbits (Myocardial Infarction) | 100 µg/kg bolus + 30 µg·kg⁻¹·min⁻¹ IV | Infarct Size (% of risk region) | ↓ to 27.5% from 59.1% in controls | [9] |
| Rats (Myocardial I/R) | 50 µg/kg/min IV | Infarct Size (%) | ↓ to 20.2% from 50.6% in controls | [14] |
| Human (STEMI patients, CHANGE Trial) | 12 mg IV bolus before PCI | Infarct Size (g, by CMR at 6 mo) | ↓ to 19.5g from 25.7g in placebo | [15][16] |
| Human (STEMI patients, pPCI) | 5 mg, three times daily (oral) | Infarct Size (% of LV, by SPECT) | ↓ to 13% from 16% in controls | [17][18] |
| Human (STEMI patients, CHANGE Trial) | 12 mg IV bolus before PCI | LVEF (%, at 6 mo) | ↑ to 50.1% from 46.4% in placebo | [16] |
LV: Left Ventricle; LVEF: Left Ventricular Ejection Fraction; pPCI: primary Percutaneous Coronary Intervention; STEMI: ST-Segment Elevation Myocardial Infarction; CMR: Cardiac Magnetic Resonance; SPECT: Single-Photon Emission Computed Tomography.
Table 2: Effects of Nicorandil on Biochemical Markers in I/R Injury
| Model | Nicorandil Dose | Marker | Result | Reference |
| Rat Kidney I/R | 3 or 10 mg·kg⁻¹ IP | Urinary β2-microglobulin | Dose-dependent reduction vs I/R group | [1][19] |
| Rat Heart I/R | 5 mg/kg IV | LDH Activity & MDA Content | ↓ compared to I/R group | [20] |
| Rat Heart I/R | 5 mg/kg IV | SOD Activity | ↑ compared to I/R group | [20] |
| Dog Heart I/R | 10 mg/L in cardioplegic solution | Sarcoplasmic Reticulum Ca2+ Binding | Significantly higher vs untreated I/R group | [21] |
| Human (PCI) | IV administration | Peak CK-MB | Significantly lower vs control group | [22] |
LDH: Lactate Dehydrogenase; MDA: Malondialdehyde; SOD: Superoxide Dismutase; CK-MB: Creatine Kinase-MB isoenzyme.
Experimental Protocols
The following are generalized protocols for inducing I/R injury and administering nicorandil in common animal models. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Myocardial Ischemia-Reperfusion in Rats
This protocol describes the ligation of the left anterior descending (LAD) coronary artery, a standard model for myocardial infarction studies.
Methodology Details:
-
Animal Model : Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[1]
-
Anesthesia : Anesthetize the animal with an appropriate agent (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
-
Surgical Procedure :
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a silk suture to induce ischemia. Ischemia is typically maintained for 30-45 minutes.[14]
-
Reperfusion is initiated by releasing the ligature and is typically allowed for 2 to 24 hours.[1][14]
-
-
Drug Administration :
-
Nicorandil Group : Nicorandil can be administered intravenously (e.g., 50 µg/kg/minute) starting before ischemia and continuing through the ischemic period.[14]
-
Control Group : Administer a vehicle (e.g., saline) using the same volume and timing as the nicorandil group.
-
Sham Group : Undergoes the same surgical procedure without LAD ligation.
-
-
Outcome Assessment :
-
Infarct Size : After the reperfusion period, excise the heart and stain with triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue.[9]
-
Biochemical Analysis : Collect blood samples to measure cardiac enzymes like CK-MB and LDH.[20]
-
Molecular Analysis : Harvest tissue for histology, TUNEL staining (apoptosis), or Western blotting to analyze protein expression in signaling pathways.[8]
-
Protocol 2: Renal Ischemia-Reperfusion in Rats
This protocol is relevant for studies on acute kidney injury (AKI).
Methodology Details:
-
Animal Model : Male Sprague-Dawley rats (260-300g) are often used.[1]
-
Surgical Procedure :
-
Anesthetize the animal and perform a midline laparotomy.
-
Perform a right nephrectomy to isolate the effects to the left kidney.[19]
-
Isolate the left renal artery and vein and clamp them with a non-traumatic vascular clamp to induce ischemia for 30-60 minutes.[1]
-
Remove the clamp to initiate reperfusion, which typically lasts for 24 hours.[1]
-
-
Drug Administration :
-
Nicorandil Group : Administer nicorandil (e.g., 3 or 10 mg/kg, i.p.) approximately 10 minutes prior to the induction of ischemia.[1]
-
Control Groups : Include a vehicle-treated I/R group and a sham-operated group.
-
-
Outcome Assessment :
-
Renal Function : After 24 hours of reperfusion, collect blood and urine samples. Measure serum creatinine (SCr) and urinary markers like albumin-to-creatinine ratio (ACR) and β2-microglobulin.[19]
-
Histology : Perfuse and fix the kidney for histological analysis (e.g., H&E staining) to assess tubular damage.
-
Oxidative Stress Markers : Analyze tissue for markers of oxidative stress, such as 4-hydroxy-2-nonenal (4-HNE).[19]
-
Concluding Remarks
Nicorandil is a potent pharmacologic agent for mitigating ischemia-reperfusion injury in a variety of preclinical models. Its dual mechanism of action provides a robust protective effect by preserving mitochondrial integrity, reducing oxidative stress, and attenuating inflammatory responses. The protocols and data presented here serve as a foundational resource for researchers aiming to investigate the therapeutic potential and underlying mechanisms of nicorandil in the context of I/R injury. Careful consideration of experimental design, including dose, timing of administration, and choice of endpoints, is critical for obtaining reproducible and translatable results.
References
- 1. Nicorandil ameliorates ischaemia-reperfusion injury in the rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicorandil protects cardiac mitochondria against permeability transition induced by ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nicorandil. An updated review of its use in ischaemic heart disease with emphasis on its cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Nicorandil? [synapse.patsnap.com]
- 8. Nicorandil Protects the Heart from Ischemia/Reperfusion Injury by Attenuating Endoplasmic Reticulum Response-induced Apoptosis Through PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicorandil induces late preconditioning against myocardial infarction in conscious rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardioprotective effects of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicorandil inhibits TLR4/MyD88/NF-κB/NLRP3 signaling pathway to reduce pyroptosis in rats with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Nicorandil Attenuates Ischemia-Reperfusion Injury Via Inhibition of Norepinephrine Release From Cardiac Sympathetic Nerve Terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Sustained nicorandil administration reduces the infarct size in ST-segment elevation myocardial infarction patients with primary percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nicorandil ameliorates ischaemia-reperfusion injury in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protective mechanism of nicorandil on rat myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Experimental studies on ischemic injury and reperfusion injury to the cardiac sarcoplasmic reticulum--the myocardial protective effect of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Meta-analysis of Nicorandil effectiveness on myocardial protection after percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Nitric Oxide Release from Nicorandil Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicorandil is a unique anti-anginal drug that exhibits a dual mechanism of action: it functions as a nitric oxide (NO) donor and an ATP-sensitive potassium (K-ATP) channel opener.[1][2] The release of nitric oxide, a critical signaling molecule in the cardiovascular system, contributes significantly to its vasodilatory and cardioprotective effects.[3] Accurate detection and quantification of NO release from Nicorandil are paramount for understanding its pharmacodynamics and for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of fluorescent probes in detecting and imaging NO release from Nicorandil in a research setting.
Overview of Fluorescent Probes for Nitric Oxide Detection
A variety of fluorescent probes have been developed for the detection of nitric oxide in biological systems. These probes offer high sensitivity and spatiotemporal resolution, making them invaluable tools for live-cell imaging. The most commonly used class of probes for NO detection are the diaminofluorescein (DAF) derivatives, such as DAF-FM and DAF-2.[4][5] These probes are virtually non-fluorescent until they react with an oxidized form of NO, N₂O₃, in the presence of oxygen to form a highly fluorescent triazole product.[6] Other classes of probes include rhodamine-based and copper-based sensors, each with its own set of advantages and limitations.[4]
Data Presentation: Comparison of Common Fluorescent Probes for Nitric Oxide Detection
The selection of an appropriate fluorescent probe is critical for successful experimental outcomes. The following table summarizes the key characteristics of several common NO probes to facilitate an informed decision.
| Probe Family | Specific Probe | Excitation Max (nm) | Emission Max (nm) | Detection Limit | Key Advantages | Key Limitations |
| Diaminofluorescein (DAF) | DAF-2 | ~495 | ~515 | ~5 nM[7] | Widely used, good for qualitative imaging. | pH-dependent fluorescence, lower photostability.[5] |
| DAF-FM | ~495[8] | ~515[8] | ~3 nM[7] | Higher fluorescence intensity and stability at physiological pH compared to DAF-2.[7] | Indirectly detects NO via its oxidation product; potential for artifacts from other reactive species.[9] | |
| Rhodamine-Based | DAR-4M | ~560 | ~575 | Not explicitly stated | More photostable than fluorescein-based probes, suitable for long-term imaging.[4] | May have lower quantum yield compared to some DAF probes. |
| Copper-Based | Cu₂FL2E | Not explicitly stated | Not explicitly stated | Not explicitly stated | Directly detects NO radical, offering high selectivity.[5] | Can be less sensitive than DAF probes.[10] |
| BODIPY-Based | Various | Varies | Varies | Varies | Generally high photostability and quantum yields. | Properties can vary significantly between different BODIPY derivatives. |
Experimental Protocols
The following protocols provide a detailed methodology for detecting Nicorandil-induced NO release in cultured endothelial cells using DAF-FM diacetate, a cell-permeant version of the DAF-FM probe.
Protocol 1: Live-Cell Imaging of Nicorandil-Induced Nitric Oxide Release
Objective: To visualize and quantify the relative change in intracellular NO concentration in response to Nicorandil treatment using fluorescence microscopy.
Materials:
-
Cultured endothelial cells (e.g., HUVECs, EA.hy926)
-
Cell culture medium
-
DAF-FM diacetate (from a reputable supplier)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Nicorandil
-
Fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~495 nm, Emission: ~515 nm)
-
Positive control: S-nitroso-N-acetyl-penicillamine (SNAP) - an NO donor
-
Negative control: Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME) - a nitric oxide synthase (NOS) inhibitor
Procedure:
-
Cell Preparation:
-
Plate endothelial cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach 70-80% confluency.
-
-
Probe Loading:
-
Prepare a 5 mM stock solution of DAF-FM diacetate in anhydrous DMSO.
-
Dilute the DAF-FM diacetate stock solution in pre-warmed HBSS or serum-free medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell type.[7]
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Incubate the cells with the DAF-FM diacetate loading solution for 20-60 minutes at 37°C in the dark.[7]
-
Wash the cells twice with pre-warmed HBSS to remove excess probe.
-
Incubate the cells in fresh HBSS or culture medium for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.[7]
-
-
Nicorandil Treatment and Imaging:
-
Prepare a stock solution of Nicorandil in a suitable solvent (e.g., DMSO or water).
-
Dilute the Nicorandil stock solution in HBSS to the desired final concentrations. A range of 10 µM to 100 µM is a good starting point for in vitro studies.[11][12]
-
Acquire a baseline fluorescence image (t=0) before adding Nicorandil.
-
Add the Nicorandil solution to the cells and immediately begin time-lapse imaging. Acquire images every 1-5 minutes for a total duration of 30-90 minutes. A study on HL-1 cardiomyocytes showed a time-dependent increase in NO production with Nicorandil, with significant effects observed after 90 minutes of preincubation.[13]
-
For positive control experiments, treat separate wells with an NO donor like SNAP (e.g., 10-100 µM).
-
For negative control experiments, pre-incubate cells with a NOS inhibitor like L-NAME (e.g., 100 µM) for 30-60 minutes before adding Nicorandil.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest at each time point using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity at each time point to the baseline fluorescence (F/F₀).
-
Plot the change in fluorescence intensity over time to visualize the kinetics of NO release.
-
Troubleshooting:
-
High background fluorescence: Reduce the probe concentration or the loading time. Ensure thorough washing to remove extracellular probe.
-
Weak signal: Increase the probe concentration or loading time. Ensure the imaging setup is optimized for fluorescein detection.
-
Phototoxicity or photobleaching: Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if performing fixed-cell imaging.
-
Probe compartmentalization: Lowering the incubation temperature during loading can sometimes reduce subcellular compartmentalization.[7]
Mandatory Visualizations
Signaling Pathway of Nicorandil
Caption: Dual signaling pathway of Nicorandil leading to vasodilation.
Experimental Workflow for NO Detection
Caption: Experimental workflow for detecting Nicorandil-induced NO release.
Concluding Remarks
The use of fluorescent probes provides a powerful approach for elucidating the nitric oxide-releasing properties of Nicorandil. By carefully selecting the appropriate probe and optimizing the experimental protocol, researchers can gain valuable insights into the pharmacodynamics of this important cardiovascular drug. The methodologies and data presented in these application notes serve as a comprehensive guide for professionals in the fields of pharmacology, cell biology, and drug development.
References
- 1. Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasodilator Therapy: Nitrates and Nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. On the specificity of 4-amino-5-methylamino-2',7'-difluorofluorescein as a probe for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicorandil prevents endothelial dysfunction due to antioxidative effects via normalisation of NADPH oxidase and nitric oxide synthase in streptozotocin diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicorandil prevents endothelial dysfunction due to antioxidative effects via normalisation of NADPH oxidase and nitric oxide synthase in streptozotocin diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Nicorandil in Animal Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nicorandil in preclinical animal models of pulmonary hypertension (PH). The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of Nicorandil and similar compounds.
Introduction to Nicorandil and its Mechanism of Action in Pulmonary Hypertension
Nicorandil is a dually acting drug, functioning as a potassium channel opener and a nitric oxide (NO) donor.[1] Its therapeutic potential in cardiovascular diseases is well-established, and emerging evidence suggests its utility in the context of pulmonary hypertension. The primary mechanisms of action relevant to PH include:
-
ATP-sensitive Potassium (K-ATP) Channel Opening: Nicorandil activates K-ATP channels on vascular smooth muscle cells, leading to hyperpolarization, closure of voltage-gated calcium channels, and subsequent vasodilation.[1]
-
Nitric Oxide (NO) Donation: The nitrate moiety of Nicorandil releases NO, which activates guanylate cyclase in vascular smooth muscle cells. This increases cyclic guanosine monophosphate (cGMP) levels, leading to vasodilation.[1]
In animal models of PH, Nicorandil has been shown to attenuate the development of the disease, reduce right ventricular hypertrophy, and improve survival.[2][3] These beneficial effects are associated with the upregulation of endothelial nitric oxide synthase (eNOS), anti-inflammatory effects, and anti-proliferative actions in the pulmonary vasculature.[2]
Animal Models of Pulmonary Hypertension
Several animal models are utilized to recapitulate the pathophysiology of human pulmonary hypertension. The most common models where Nicorandil has been or could be investigated are detailed below.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
The MCT model is the most widely used for studying PH and the effects of therapeutic interventions like Nicorandil.[4] Monocrotaline, a pyrrolizidine alkaloid, is metabolized in the liver to a toxic substance that injures the pulmonary vascular endothelium, leading to inflammation, vascular remodeling, and a progressive increase in pulmonary arterial pressure.[5]
Hypoxia-Induced Pulmonary Hypertension
Chronic exposure to hypoxia is a common method to induce PH in various animal species.[6] This model is particularly relevant for studying PH associated with chronic obstructive pulmonary disease (COPD) and other conditions involving alveolar hypoxia. While direct studies on Nicorandil in this model are limited, research on other potassium channel openers suggests potential therapeutic benefits.[7]
Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension
Experimental Protocols
Monocrotaline (MCT)-Induced PH and Nicorandil Treatment in Rats
This protocol describes the induction of PH using MCT and subsequent treatment with Nicorandil.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Monocrotaline (Sigma-Aldrich or equivalent)
-
Nicorandil (Sigma-Aldrich or equivalent)
-
Vehicle for Nicorandil (e.g., sterile water, 0.5% carboxymethyl cellulose)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Equipment for subcutaneous injections
-
Equipment for oral gavage (if applicable)
-
Equipment for hemodynamic measurements (pressure transducer, catheter)
-
Equipment for tissue collection and processing
Procedure:
-
PH Induction:
-
Acclimatize rats for at least one week before the experiment.
-
Prepare a solution of MCT in sterile water or saline, adjusting the pH to 7.4.
-
Administer a single subcutaneous injection of MCT (typically 60 mg/kg).[10]
-
A control group should receive a vehicle injection.
-
-
Nicorandil Treatment:
-
Treatment can be initiated either prophylactically (immediately after MCT injection) or therapeutically (after the establishment of PH, typically 2-3 weeks post-MCT).
-
Prepare a fresh solution of Nicorandil in the chosen vehicle daily.
-
Administer Nicorandil orally via gavage or in drinking water at a dose ranging from 5 mg/kg/day to 10 mg/kg/day.[3][11]
-
The vehicle control group should receive the vehicle alone.
-
-
Monitoring and Endpoint Analysis (typically 3-4 weeks post-MCT):
-
Monitor animal weight and general health throughout the study.
-
At the study endpoint, anesthetize the animals.
-
Hemodynamic Assessment: Insert a catheter into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP).
-
Right Ventricular Hypertrophy: Excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh the RV and LV+S separately to calculate the Fulton index (RV / (LV+S)). The ratio of RV weight to body weight (RV/BW) can also be determined.
-
Histological Analysis: Perfuse and fix the lungs for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess vascular remodeling.
-
Molecular Analysis: Snap-freeze lung and heart tissues in liquid nitrogen for subsequent analysis of protein and gene expression (e.g., Western blotting for eNOS, PI3K, Akt, ERK).
-
Experimental Workflow for MCT-Induced PH and Nicorandil Treatment:
Caption: Workflow for MCT-induced PH and Nicorandil treatment.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of Nicorandil in the MCT-induced PH model.
Table 1: Hemodynamic Parameters
| Treatment Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Reference |
| Control | ~25 | [3] |
| MCT + Vehicle | 51.0 ± 4.7 | [3] |
| MCT + Nicorandil (5 mg/kg/day) | 33.2 ± 3.9 | [3] |
| MCT + Nicorandil (7.5 mg/kg/day) | Significantly reduced vs. MCT + Vehicle | [2] |
Table 2: Right Ventricular Hypertrophy
| Treatment Group | Fulton Index (RV / (LV+S)) | RV / Body Weight (mg/g) | Reference |
| Control | ~0.25 | ~0.6 | [12] |
| MCT + Vehicle | 0.40 ± 0.06 | 1.19 ± 0.06 | [12] |
| MCT + Nicorandil (7.5 mg/kg/day) | 0.34 ± 0.02 | 0.86 ± 0.07 | [12] |
Table 3: Survival Rate
| Treatment Group | Survival Rate at 3 Weeks | Reference |
| MCT + Placebo | 39% | [2] |
| MCT + Nicorandil (7.5 mg/kg/day) | 73% | [2] |
Signaling Pathways
Nicorandil exerts its protective effects in pulmonary hypertension through the modulation of several key signaling pathways.
Nicorandil Signaling Pathway in Pulmonary Hypertension:
Caption: Nicorandil's signaling cascade in pulmonary hypertension.
Application to Other Models and Future Directions
While the majority of research on Nicorandil in PH has utilized the MCT model, its mechanisms of action suggest potential efficacy in other models as well.
-
Hypoxia-Induced PH: The role of potassium channels in the pathophysiology of hypoxic PH is well-documented.[7] Therefore, Nicorandil, as a K-ATP channel opener, warrants investigation in this model.
-
SuHx-Induced PH: This model is characterized by significant endothelial dysfunction.[8] The ability of Nicorandil to increase NO bioavailability through both direct donation and eNOS upregulation makes it a promising candidate for evaluation in the SuHx model.
Future research should focus on evaluating the efficacy of Nicorandil in these alternative, and in some aspects more clinically relevant, animal models of pulmonary hypertension. Head-to-head comparisons with existing therapies would also be of significant interest to the drug development community.
Conclusion
Nicorandil has demonstrated significant therapeutic potential in the monocrotaline-induced rat model of pulmonary hypertension. Its dual mechanism of action, involving K-ATP channel opening and nitric oxide donation, leads to vasodilation, and anti-remodeling effects in the pulmonary vasculature. The provided protocols and data serve as a valuable resource for researchers investigating Nicorandil and other compounds with similar mechanisms for the treatment of this devastating disease. Further exploration in other preclinical models is warranted to fully elucidate its therapeutic utility.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of nicorandil on monocrotaline-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicorandil attenuates monocrotaline-induced vascular endothelial damage and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Inhibition of potassium channel by chronic hypoxia on pulmonary artery smooth muscle cells in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impaired Pulmonary Arterial Vasoconstriction and Nitric Oxide-Mediated Relaxation Underlie Severe Pulmonary Hypertension in the Sugen-Hypoxia Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicorandil Attenuates Monocrotaline-Induced Vascular Endothelial Damage and Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Nicorandil Attenuates Monocrotaline-Induced Vascular Endothelial Damage and Pulmonary Arterial Hypertension | PLOS One [journals.plos.org]
Application Notes and Protocols: Measuring Apoptosis in Nicorandil-Treated Tissues using the TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. Its dysregulation is implicated in a variety of diseases, including cardiovascular disorders. Nicorandil, a potassium channel activator with a nitrate moiety, is a cardioprotective agent known to modulate apoptosis.[1][2] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used and sensitive method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[3][4][5] These application notes provide a detailed protocol for utilizing the TUNEL assay to quantify apoptosis in tissues treated with Nicorandil, offering insights into its therapeutic mechanism.
Nicorandil exerts its anti-apoptotic effects through a dual mechanism of action. It acts as a nitric oxide (NO) donor, which stimulates guanylyl cyclase and increases intracellular cyclic guanosine monophosphate (cGMP) levels.[1][2] Additionally, it opens ATP-sensitive potassium (K-ATP) channels, particularly in the mitochondria, leading to hyperpolarization of the mitochondrial membrane.[2][6][7] This helps to prevent the release of cytochrome c and the subsequent activation of the caspase cascade, thereby inhibiting apoptosis.[2][6] Studies have shown that Nicorandil can significantly reduce the number of TUNEL-positive cells in a dose-dependent manner.[8]
Data Presentation
The following tables summarize hypothetical quantitative data from TUNEL assays on Nicorandil-treated tissues, illustrating the potential anti-apoptotic effects.
Table 1: Dose-Dependent Effect of Nicorandil on Apoptosis in Ischemia-Reperfusion Injured Cardiac Tissue
| Treatment Group | Nicorandil Concentration (mg/kg) | Percentage of TUNEL-Positive Cardiomyocytes (Mean ± SD) |
| Sham Control | 0 | 1.2 ± 0.4 |
| Ischemia-Reperfusion (I/R) Control | 0 | 15.8 ± 2.1 |
| I/R + Nicorandil | 5 | 9.5 ± 1.5 |
| I/R + Nicorandil | 10 | 6.3 ± 1.1 |
| I/R + Nicorandil | 20 | 4.1 ± 0.8 |
Table 2: Time-Course of Nicorandil's Anti-Apoptotic Effect in Cultured Neurons Subjected to Oxidative Stress
| Treatment Group | Time of Nicorandil Pre-treatment (hours) | Percentage of TUNEL-Positive Neurons (Mean ± SD) |
| Vehicle Control | 0 | 2.5 ± 0.7 |
| Oxidative Stress Control | 0 | 25.3 ± 3.2 |
| Oxidative Stress + Nicorandil | 1 | 18.9 ± 2.5 |
| Oxidative Stress + Nicorandil | 6 | 12.1 ± 1.8 |
| Oxidative Stress + Nicorandil | 12 | 8.7 ± 1.3 |
Experimental Protocols
Protocol: TUNEL Assay for Paraffin-Embedded Tissue Sections
This protocol outlines the steps for performing a fluorescent TUNEL assay on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (5 µm thick) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Proteinase K solution (20 µg/mL in PBS)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Blocking solution (e.g., 3% H2O2 in methanol for blocking endogenous peroxidase activity if using a colorimetric detection method)
-
Nuclear counterstain (e.g., DAPI or Propidium Iodide)
-
Antifade mounting medium
-
Humidified chamber
-
Coplin jars
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Permeabilization:
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[4][11]
-
For the negative control, incubate a separate section with the label solution (without the TdT enzyme).[12]
-
For the positive control, pre-treat a section with DNase I to induce DNA breaks before adding the TUNEL reaction mixture.[12]
-
-
Detection:
-
Wash slides three times with PBS for 5 minutes each to remove unincorporated nucleotides.[4]
-
-
Counterstaining and Mounting:
-
Incubate sections with a nuclear counterstain (e.g., DAPI) for 5-10 minutes at room temperature.
-
Wash slides with PBS.
-
Mount coverslips using an antifade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the slides under a fluorescence microscope. TUNEL-positive nuclei will exhibit fluorescence (e.g., green for FITC-dUTP), while all nuclei will be stained by the counterstain (e.g., blue for DAPI).
-
Capture images from multiple random fields of view for each sample.
-
Quantify the apoptotic index by counting the number of TUNEL-positive nuclei and the total number of nuclei. The result is expressed as a percentage.[13][14]
-
Mandatory Visualizations
Caption: Experimental workflow for the TUNEL assay on tissue sections.
Caption: The intrinsic apoptosis pathway and the point of TUNEL detection.
Caption: Mechanism of Nicorandil's anti-apoptotic action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 4. opentrons.com [opentrons.com]
- 5. TUNEL staining [abcam.com]
- 6. Nicorandil inhibits oxidative stress-induced apoptosis in cardiac myocytes through activation of mitochondrial ATP-sensitive potassium channels and a nitrate-like effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicorandil prevents oxidative stress-induced apoptosis in neurons by activating mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TUNEL detection principle and experimental summary of cell apoptosis [elabscience.com]
- 10. academic.oup.com [academic.oup.com]
- 11. genscript.com [genscript.com]
- 12. TUNEL assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 13. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nicorandil for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Nicorandil in cell culture experiments. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and concentration guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nicorandil in a cellular context?
A1: Nicorandil exhibits a dual mechanism of action.[1][2][3] It functions as both an ATP-sensitive potassium (KATP) channel opener and a nitric oxide (NO) donor.[1][2][3] Activation of KATP channels leads to hyperpolarization of the cell membrane, while the nitrate moiety releases NO, which stimulates guanylate cyclase and increases cyclic GMP (cGMP) levels.[2][4] The predominance of each mechanism can depend on the concentration of Nicorandil used and the specific cell type.[4][5]
Q2: How should I prepare a stock solution of Nicorandil?
A2: Nicorandil is soluble in DMSO at concentrations greater than 10 mg/mL.[6] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM to 100 mM). Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5%.
Q3: What are the typical working concentrations of Nicorandil in cell culture?
A3: The optimal working concentration of Nicorandil is highly cell-type and context-dependent. Concentrations ranging from the sub-micromolar to the millimolar range have been reported in the literature. For instance, in studies with rat cardiac fibroblasts, concentrations of 0.1-10 µmol/l were used to inhibit angiotensin-II-induced cell proliferation.[7] In human iPSC-derived cardiomyocytes, concentrations of 10 and 100 µmol/L showed protective effects against stress-induced injury.[8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How stable is Nicorandil in cell culture medium?
A4: Nicorandil is known to be unstable in humid conditions and aqueous solutions.[10][11][12] Its degradation is influenced by moisture, temperature, and storage period.[10] It is advisable to prepare fresh dilutions of Nicorandil in culture medium for each experiment from a frozen DMSO stock. Avoid prolonged storage of Nicorandil in aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Culture Medium | The final concentration of Nicorandil exceeds its solubility in the aqueous medium. | Ensure the final DMSO concentration is sufficient to maintain solubility, but remains below toxic levels for your cells (typically <0.5%). Prepare serial dilutions to reach the final concentration. |
| The stock solution was not properly dissolved or has been stored improperly. | Ensure the DMSO stock is fully dissolved before diluting in media. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots. | |
| Inconsistent or No Observable Effect | The concentration of Nicorandil is too low or the incubation time is too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint. |
| The Nicorandil has degraded. | Nicorandil is sensitive to moisture.[10][11] Prepare fresh dilutions from a properly stored, frozen DMSO stock for each experiment. | |
| The cell line is not responsive to Nicorandil. | Verify the expression of KATP channels and the responsiveness of the NO/cGMP pathway in your cell line. Include positive and negative controls in your experimental design. | |
| High Cell Death at Low Concentrations | The cell line is highly sensitive to Nicorandil. | Perform a dose-response study starting from very low concentrations (e.g., in the nanomolar range) to determine the IC50 for your specific cell line. |
| The final DMSO concentration is too high. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%.[13] |
Data Presentation: Effective Nicorandil Concentrations
The following table summarizes effective concentrations of Nicorandil reported in various in vitro studies. This should serve as a starting point for optimizing the concentration for your specific experimental setup.
| Cell Type | Experimental Model | Effective Concentration Range | Observed Effect |
| Rat Cardiac Fibroblasts | Angiotensin-II Induced Proliferation | 0.1 - 10 µM | Inhibition of cell proliferation and ET-1 expression.[7] |
| Human iPSC-Derived Cardiomyocytes | Stress/Recovery-Induced Injury | 10 - 100 µM | Protection against cell injury and reduction of reactive oxygen species (ROS).[8][9] |
| Rat Arterial Smooth Muscle Cells | Cell Proliferation | 1 - 100 µM | Inhibition of proliferation and DNA synthesis.[14] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Serum Starvation-Induced Apoptosis | 10 - 1000 µM | Partial inhibition of apoptosis.[15] |
| Human Renal Carcinoma Cells (786-O) | Cytotoxicity | > 2000 µg/mL | Cytotoxic effects observed at very high concentrations.[16][17] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the general steps for determining the effect of Nicorandil on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Nicorandil Treatment: Prepare serial dilutions of Nicorandil in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the Nicorandil-containing medium. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection using TUNEL Assay
This protocol provides a general workflow for detecting Nicorandil's effect on apoptosis.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the desired concentrations of Nicorandil for the appropriate duration. Include positive and negative controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in phosphate-buffered saline (PBS).
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of TdT enzyme and fluorescently labeled dUTP.
-
Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantification: Determine the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled cells relative to the total number of cells (DAPI-stained nuclei).
Mandatory Visualizations
Signaling Pathways of Nicorandil
Caption: Dual signaling pathways of Nicorandil.
Experimental Workflow for Nicorandil Treatment
Caption: General experimental workflow for Nicorandil.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent Nicorandil results.
References
- 1. Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nicorandil? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of action of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ニコランジル ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Nicorandil inhibits angiotensin-II-induced proliferation of cultured rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US5580576A - Pharmaceutically/storage-stable nicorandil formulations - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Effects of nicorandil on cell proliferation and cholesteryl ester accumulation in arterial smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the effects of nicorandil and its molecular precursor (without radical NO) on proliferation and apoptosis of 786-cell - PMC [pmc.ncbi.nlm.nih.gov]
Nicorandil Stability & Degradation in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of nicorandil in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of nicorandil in aqueous solutions?
Nicorandil's stability in aqueous solutions is primarily affected by pH, temperature, and exposure to moisture.[1][2] The degradation of nicorandil is significantly accelerated in the presence of water, leading to the hydrolysis of the nitrate ester group within its structure.[1][3] While stable in a completely dry, solid crystalline state, even short exposure to low humidity at room temperature can initiate degradation.[1][2][3]
Q2: What is the degradation pathway of nicorandil in an aqueous environment?
The degradation of nicorandil in aqueous solutions follows a stepwise mechanism. The process begins with the hydrolysis of the nitrate ester, a key feature of its molecular structure.[1][4] This initial step involves the cyclization of nicorandil to form an intermediate compound, 2-(3-pyridyl)-2-oxazoline. This intermediate then undergoes ring-opening to yield 2-aminoethyl nicotinate nitrate. Subsequently, this compound undergoes competitive rearrangement and hydrolysis to form the final degradation products: N-(2-hydroxyethyl) nicotinamide and nicotinic acid.[5]
Q3: What are the major degradation products of nicorandil in aqueous solutions?
Four primary degradation products have been identified from the decomposition of nicorandil in aqueous solutions over a pH range of 4 to 11. These are:
-
2-(3-pyridyl)-2-oxazoline (an intermediate)[5]
-
2-aminoethyl nicotinate nitrate (an intermediate)[5]
-
N-(2-hydroxyethyl) nicotinamide (a major degradation product)[4][5]
-
Nicotinic acid (a major degradation product)[5]
Troubleshooting Guide
Problem: I am observing rapid degradation of my nicorandil stock solution.
-
Possible Cause 1: Inappropriate pH of the solution.
-
Troubleshooting Step: Verify the pH of your aqueous solution. Nicorandil's degradation kinetics are pH-dependent. The decomposition has been studied across a pH range of 4 to 11, with the rate varying.[5] Prepare fresh solutions and buffer them to a pH where nicorandil exhibits greater stability, if compatible with your experimental design.
-
-
Possible Cause 2: High storage temperature.
-
Troubleshooting Step: Store your nicorandil solutions at a lower temperature. The degradation of nicorandil is temperature-dependent, with an apparent activation energy of 25 kcal/mol at pH 7.0.[5] Storing solutions in a refrigerator or freezer can significantly slow down the degradation process.[2]
-
-
Possible Cause 3: Presence of moisture in the solid raw material.
Problem: I am seeing unexpected peaks in my HPLC analysis of a nicorandil formulation.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: Identify the unexpected peaks by comparing their retention times with those of known nicorandil degradation products. The primary degradation products to consider are N-(2-hydroxyethyl) nicotinamide and nicotinic acid.[5] Several HPLC methods have been developed for the simultaneous determination of nicorandil and its degradation products.[6][7]
-
Quantitative Data Summary
The following tables summarize the kinetic data for nicorandil degradation.
Table 1: Decomposition Products of Nicorandil in Aqueous Solution (pH 4-11)
| Compound | Role in Degradation Pathway |
| 2-(3-pyridyl)-2-oxazoline | Intermediate |
| 2-aminoethyl nicotinate nitrate | Intermediate |
| N-(2-hydroxyethyl) nicotinamide | Final Degradation Product |
| Nicotinic acid | Final Degradation Product |
Data sourced from studies on the kinetics and mechanism of nicorandil decomposition.[5]
Table 2: Kinetic Parameters for Nicorandil Decomposition
| Parameter | Value | Condition |
| Kinetics | Pseudo first-order | pH 4 to 11 |
| Apparent Activation Energy | 25 kcal/mol | pH 7.0 |
These parameters indicate that the decomposition follows a predictable kinetic model.[5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Nicorandil and Degradation Product Analysis
This protocol provides a general framework for the analysis of nicorandil and its degradation products. Method optimization may be required based on the specific instrumentation and sample matrix.
-
Chromatographic System:
-
Column: Gemini C18 (5 µm, 150 x 3.0 mm) or equivalent reversed-phase C18 column.[4]
-
Mobile Phase: A mixture of methanol and water is commonly used.[6] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 254 nm for assay and impurities, and 215 nm for the nitrate ion.[4]
-
Injection Volume: 10 µL.[4]
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of nicorandil reference standard in the mobile phase. Prepare working standards by serial dilution.
-
Sample Solution: Dilute the aqueous nicorandil sample to be analyzed with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm membrane filter before injection.[4]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify nicorandil and its degradation products based on retention times and peak areas compared to the standards.
-
Visualizations
Caption: Degradation pathway of nicorandil in aqueous solution.
Caption: General workflow for HPLC analysis of nicorandil.
References
- 1. EP0574221A1 - Pharmaceutical stable formulations of nicorandil - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US5580576A - Pharmaceutically/storage-stable nicorandil formulations - Google Patents [patents.google.com]
- 4. sigarra.up.pt [sigarra.up.pt]
- 5. The Stability of Nicorandil in Aqueous Solution. I. Kinetics and Mechanism of Decomposition of N-(2-Hydroxyethyl) nicotinamide Nitrate (Ester) in Aqueous Solution [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Nicorandil Insolubility in Experimental Buffers
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of experimental compounds is critical for accurate and reproducible results. Nicorandil, a dual-action potassium channel opener and nitric oxide donor, can present solubility challenges in various experimental buffers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of nicorandil in common laboratory solvents?
A1: Nicorandil is a white crystalline powder. It is freely soluble in methanol, ethanol, acetone, and glacial acetic acid. It is slightly soluble in chloroform and water, and almost insoluble in ether or benzene.[1] One supplier notes that nicorandil is soluble in water up to 20 mM. For cell culture experiments, it is often recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[2][3]
Q2: My nicorandil solution is precipitating in my cell culture medium. What are the common causes?
A2: Precipitation of nicorandil in cell culture medium can be attributed to several factors:
-
High Final Concentration of Solvent: The final concentration of the organic solvent (e.g., DMSO) in the culture medium should be kept low, typically below 0.5%. Higher concentrations can be toxic to cells and can also cause the compound to precipitate when the stock solution is diluted into the aqueous medium.[2]
-
Temperature Shifts: Subjecting the media to significant temperature changes, such as repeated freeze-thaw cycles, can cause components to precipitate.[2][4][5]
-
pH of the Medium: The solubility of many compounds is pH-dependent. Ensure the pH of your cell culture medium is stable and within the optimal range for both your cells and nicorandil's solubility.[2]
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the dissolved compound, leading to precipitation.[4][5]
Q3: How can I increase the solubility of nicorandil in my experimental buffer?
A3: Several techniques can be employed to enhance the solubility of nicorandil:
-
Co-solvents: The addition of a water-miscible organic solvent, such as DMSO or ethanol, can significantly increase the solubility of lipophilic compounds.[3]
-
pH Adjustment: The solubility of compounds with ionizable groups can be altered by adjusting the pH of the buffer. While information on the optimal pH for nicorandil solubility is limited, testing a range of pH values may be beneficial.
-
Use of Surfactants: Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[6]
-
Sonication: Applying ultrasonic energy can help to break down drug agglomerates and increase the rate of dissolution.[6]
-
Heating: Gently warming the solution can sometimes help to dissolve the compound, but care must be taken to avoid degradation, especially given nicorandil's sensitivity to temperature.[6]
Troubleshooting Guides
Issue: Nicorandil Powder is Not Dissolving in Aqueous Buffer (e.g., PBS)
Potential Cause & Solution:
-
Low Aqueous Solubility: Nicorandil has limited solubility in water.
-
Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO first, and then dilute this stock solution into your aqueous buffer to the final desired concentration.[2][3] Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5%).[2]
-
Issue: A Nicorandil Stock Solution in an Organic Solvent Precipitates Upon Dilution in Experimental Buffer
Potential Cause & Solution:
-
Supersaturation: The final concentration of nicorandil in the aqueous buffer may exceed its solubility limit, leading to precipitation.
-
Recommendation 1: Lower the final concentration of nicorandil in the buffer.
-
Recommendation 2: Increase the proportion of co-solvent in the final solution, if permissible for your experimental setup.
-
Recommendation 3: Perform a stepwise dilution. For example, first, dilute the stock solution 1:10 in the buffer, and then further dilute this intermediate solution to the final concentration. This can sometimes prevent immediate precipitation.
-
Issue: Previously Clear Nicorandil Solution Becomes Cloudy or Shows Precipitation Over Time
Potential Cause & Solution:
-
Instability and Degradation: Nicorandil is known to be unstable in the presence of moisture and at elevated temperatures, which can lead to degradation and precipitation of byproducts.[7]
-
Recommendation 1: Prepare fresh nicorandil solutions for each experiment.
-
Recommendation 2: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Recommendation 3: Protect solutions from light, as light can also contribute to the degradation of some compounds.[2]
-
Data Presentation
Table 1: Solubility of Nicorandil in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Soluble to 20 mM | |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [3] |
| Methanol | Freely Soluble | [1] |
| Ethanol | Freely Soluble | [1] |
| Acetone | Freely Soluble | [1] |
| Glacial Acetic Acid | Freely Soluble | [1] |
| Chloroform | Slightly Soluble | [1] |
| Ether | Almost Insoluble | [1] |
| Benzene | Almost Insoluble | [1] |
Note: "Freely soluble," "slightly soluble," and "almost insoluble" are qualitative terms from the cited source. The quantitative value for water solubility provides a more precise measure.
Experimental Protocols
Protocol 1: Preparation of a Nicorandil Stock Solution for Cell Culture Experiments
This protocol provides a general guideline for preparing a nicorandil stock solution. It is essential to adapt this protocol based on your specific experimental needs and cell line.
Materials:
-
Nicorandil powder
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of nicorandil powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high concentration stock solution (e.g., 100 mM).
-
Vortex the tube thoroughly until the nicorandil powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
(Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for cell-based assays.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of Nicorandil Stock Solution into Cell Culture Medium
Materials:
-
Nicorandil stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw a single-use aliquot of the nicorandil stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: To minimize the risk of precipitation, perform the dilution in a stepwise manner. For example, first, dilute the stock solution 1:100 in the medium, and then use this intermediate dilution to prepare the final concentrations.
-
-
Gently mix the diluted solutions by pipetting up and down or by gentle vortexing.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without nicorandil. This is crucial to distinguish the effects of the drug from those of the solvent.
Mandatory Visualizations
Signaling Pathways of Nicorandil
Caption: Dual signaling pathways of nicorandil's action.
Experimental Workflow for Troubleshooting Nicorandil Solubility
Caption: A logical workflow for troubleshooting nicorandil's insolubility.
References
- 1. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Nicorandil in Non-Cardiac Cell Lines
Welcome to the Technical Support Center for researchers investigating the off-target effects of Nicorandil. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist scientists and drug development professionals in their in vitro studies of Nicorandil in non-cardiac cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and unexpected results that researchers may encounter during their experiments with Nicorandil.
Q1: I am observing high variability in my cell viability assays (e.g., MTT, XTT) with Nicorandil. What could be the cause?
A1: High variability in cell viability assays when using Nicorandil can stem from several factors:
-
Compound Stability: Nicorandil can be unstable in certain media and under prolonged incubation times. Prepare fresh solutions of Nicorandil for each experiment and minimize exposure to light.
-
Cell Density: The initial seeding density of your cells can significantly impact the results. Ensure consistent cell seeding across all wells and perform a cell density optimization experiment for your specific cell line.
-
NO Donor Activity: As a nitric oxide (NO) donor, Nicorandil's effects can be influenced by the components of the cell culture medium. Phenol red, for instance, can react with NO. Consider using phenol red-free medium for your experiments to reduce variability.
-
Assay Timing: The dual mechanism of action of Nicorandil (KATP channel opening and NO donation) may have different temporal effects. The timing of your assay post-treatment is critical. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental question.
Q2: My results for apoptosis assays (e.g., Annexin V/PI staining) are inconsistent after Nicorandil treatment. How can I troubleshoot this?
A2: Inconsistent apoptosis results are a common challenge. Here are some troubleshooting steps:
-
Distinguishing Apoptosis from Necrosis: High concentrations of Nicorandil can induce necrosis rather than apoptosis. A study on human renal carcinoma cells (786-O) showed cytotoxicity at concentrations of 2,000 µg/mL.[1] It is crucial to use a dose-response curve to identify the appropriate concentration range that induces apoptosis without causing widespread necrosis.
-
Control for NO-Mediated Effects: Since Nicorandil is an NO donor, and NO itself can induce apoptosis under normoxic conditions, it's important to dissect this effect.[1] Consider using a KATP channel opener without NO-donating properties (e.g., diazoxide) or an NO scavenger as controls to understand the contribution of each mechanism.
-
Flow Cytometry Compensation: Ensure proper compensation settings on your flow cytometer to correctly distinguish between FITC (Annexin V) and PI signals, preventing spectral overlap and inaccurate gating.
Q3: I am not observing the expected inhibition of cell proliferation with Nicorandil in my cancer cell line. Why might this be?
A3: The anti-proliferative effects of Nicorandil can be cell-type specific and dependent on experimental conditions.
-
Cell Line Specificity: Not all cell lines will respond to Nicorandil with decreased proliferation. For instance, in human renal carcinoma 786-O cells under normal oxygenation, Nicorandil did not significantly alter cell proliferation.[1] However, it has been shown to inhibit the proliferation of rat mesangial cells.[2] It is essential to characterize the response of your specific cell line.
-
Oxygenation Status: The effects of Nicorandil can be more pronounced under hypoxic conditions, which are relevant to its cardioprotective role.[1] If you are studying its effects on cancer cells, consider mimicking the tumor microenvironment by conducting experiments under both normoxic and hypoxic conditions.
-
Signaling Pathway Dependence: The anti-proliferative effect in responsive cells, like rat mesangial cells, is mediated through the protein kinase G (PKG) pathway due to its NO-donating property.[2] Ensure that the cell line you are using expresses the necessary components of this pathway.
Q4: I am trying to investigate the signaling pathways affected by Nicorandil, but my Western blot results are unclear. What can I do?
A4: Western blotting for signaling pathways requires careful optimization.
-
Time Course of Activation: The activation or inhibition of signaling proteins, such as those in the PI3K/Akt pathway, can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) after Nicorandil treatment to identify the peak of phosphorylation or inhibition.
-
Antibody Validation: Ensure your primary antibodies for phosphorylated and total proteins are specific and validated for your experimental system.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to normalize your data accurately.
-
Positive and Negative Controls: Include appropriate positive controls (e.g., a known activator of the pathway) and negative controls (e.g., vehicle-treated cells) to validate your experimental setup.
Quantitative Data Summary
The following tables summarize key quantitative data on the off-target effects of Nicorandil in various non-cardiac cell lines.
Table 1: Cytotoxicity of Nicorandil in Non-Cardiac Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | % Cell Viability | Reference |
| Human Renal Carcinoma (786-O) | MTT | 1,000 µg/mL | 24 h | 81% | [1] |
| Human Renal Carcinoma (786-O) | MTT | 2,000 µg/mL | 24 h | 57% | [1] |
| Human Endothelial Cells (HUVEC) | LDH | 5 µM - 500 µM | 4 h | Non-toxic | [3] |
Table 2: Effects of Nicorandil on Apoptosis in Non-Cardiac Cell Lines
| Cell Line | Condition | Treatment | Effect | Reference |
| Human Renal Carcinoma (786-O) | Normoxia | 20, 100, 500 µg/mL (24h) | No significant increase in apoptosis | [1] |
| Human Endothelial Cells (HUVEC) | H₂O₂ Challenge | 500 µM (pretreatment) | Significantly reduced late apoptotic/necrotic cells | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the off-target effects of Nicorandil.
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of Nicorandil on a non-cardiac cell line.
Materials:
-
Target non-cardiac cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Nicorandil
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare fresh serial dilutions of Nicorandil in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Nicorandil dilutions (including a vehicle control).
-
Incubate the plate for the desired time (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following Nicorandil treatment.
Materials:
-
Target non-cardiac cell line
-
6-well cell culture plates
-
Nicorandil
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of Nicorandil for the appropriate duration. Include both untreated and positive controls (e.g., treated with a known apoptosis inducer).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization (use EDTA-free trypsin).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Set up appropriate gates based on unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained controls.
Signaling Pathways & Visualizations
Nicorandil's off-target effects in non-cardiac cells are mediated through complex signaling pathways. Below are diagrams illustrating some of the key pathways involved.
Caption: Nicorandil's dual mechanism of action leading to inhibition of cell proliferation.
Caption: Anti-apoptotic signaling pathways activated by Nicorandil in response to cellular stress.
References
- 1. Evaluation of the effects of nicorandil and its molecular precursor (without radical NO) on proliferation and apoptosis of 786-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of nicorandil on rat mesangial cell proliferation via the protein kinase G pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Nicorandil on Inflammation, Apoptosis and Atherosclerotic Plaque Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Glibenclamide as a Selective Blocker for Nicorandil's KATP Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing glibenclamide as a selective blocker for the ATP-sensitive potassium (KATP) channel activity of nicorandil. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of nicorandil?
A1: Nicorandil exhibits a dual mechanism of action.[1][2] It functions as a potassium channel activator and a nitric oxide (NO) donor.[1][2] Its primary actions include:
-
KATP Channel Activation: Nicorandil opens ATP-sensitive potassium (KATP) channels in the smooth muscle cells of blood vessels.[1] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, reduced intracellular calcium, and subsequent vasodilation.[1] This action reduces both the preload and afterload on the heart.[2]
-
Nitric Oxide (NO) Donation: Nicorandil also donates nitric oxide, which activates guanylate cyclase in smooth muscle cells.[1] This increases cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and further contributing to vasodilation.[1]
-
Cardioprotection: Nicorandil has cytoprotective effects, partly by opening mitochondrial KATP channels, which helps stabilize the mitochondrial membrane potential during ischemic events.[1]
Q2: How does glibenclamide block the KATP channel activity of nicorandil?
A2: Glibenclamide is a sulfonylurea drug that acts as a potent and selective blocker of ATP-sensitive potassium (KATP) channels.[3][4] It inhibits these channels by binding to the sulfonylurea receptor (SUR) subunit of the channel complex.[2][5] This blockage prevents the potassium efflux induced by KATP channel openers like nicorandil, thereby antagonizing their effects on the cell membrane potential.[6]
Q3: Is glibenclamide selective for all types of KATP channels?
A3: Glibenclamide exhibits some selectivity for different subtypes of the SUR subunit. For instance, it has a high affinity for SUR1 (predominantly in pancreatic β-cells) and SUR2A (in cardiac muscle), and SUR2B (in smooth muscle).[7] However, its selectivity is not absolute, and the effective concentration can vary between different tissues and cell types.[7][8] Some studies have shown that glibenclamide's inhibitory effect on cardiac KATP channels differs from its effect on pancreatic KATP channels.[8]
Q4: Will glibenclamide block all the effects of nicorandil?
A4: No, glibenclamide will only block the effects of nicorandil that are mediated by the opening of KATP channels.[6] The vasodilatory and other effects resulting from nicorandil's nitric oxide (NO) donation will not be affected by glibenclamide.[6] This selectivity allows researchers to dissect the two signaling pathways of nicorandil.
Q5: What are the typical effective concentrations for nicorandil and glibenclamide in in vitro experiments?
A5: The effective concentrations can vary depending on the experimental model and cell type. However, some general ranges are:
-
Nicorandil: Concentrations for activating KATP channels typically range from 10 µM to 1 mM.[9][10] For example, 100 µM nicorandil has been shown to increase flavoprotein oxidation (an indicator of mitochondrial KATP channel activity) without affecting membrane current, while a 10-fold higher concentration activates both mitochondrial and sarcolemmal KATP channels.[9]
-
Glibenclamide: For blocking KATP channels, concentrations of 1 µM to 100 µM are often used.[3][11] A concentration of 10 µM glibenclamide has been shown to be a selective and specific blocker of skeletal KATP channels.[3] The half-maximal inhibitory concentration (IC50) for glibenclamide on KATP channels can be in the low micromolar range. For example, an IC50 of 0.5 µM was reported for levcromakalim-induced KATP channels in pig urethral myocytes.[4]
Troubleshooting Guide
Issue 1: Glibenclamide fails to block the observed effect of nicorandil.
-
Possible Cause 1: The observed effect is mediated by nitric oxide (NO).
-
Troubleshooting Step: Nicorandil's effects are dual. To confirm if the NO pathway is responsible, use an inhibitor of soluble guanylate cyclase, such as ODQ (1H-[1][2][6]oxadiazolo[4,3-a]quinoxalin-1-one), in a parallel experiment. If the effect is blocked by ODQ but not glibenclamide, it is likely NO-mediated.
-
-
Possible Cause 2: Insufficient concentration of glibenclamide.
-
Troubleshooting Step: Perform a dose-response curve for glibenclamide to determine the optimal inhibitory concentration for your specific experimental system. Concentrations may need to be optimized for different cell types or tissues.
-
-
Possible Cause 3: Glibenclamide-insensitive KATP channels.
-
Troubleshooting Step: Some tissues may express KATP channel isoforms that are less sensitive to glibenclamide.[12] Review the literature for the specific KATP channel subunits (Kir6.x and SURx) expressed in your model system. Consider using an alternative, broader-spectrum KATP channel blocker if necessary.
-
-
Possible Cause 4: Development of nitrate tolerance.
-
Troubleshooting Step: In some experimental models, particularly with prolonged exposure to nitrates, the sensitivity to KATP channel openers can change.[11] One study showed that in nitrate-tolerant coronary arteries, glibenclamide did produce a significant rightward shift in the nicorandil concentration-response curve, an effect not seen in non-tolerant arteries.[11] Consider the pre-treatment conditions of your tissue.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in drug preparation.
-
Troubleshooting Step: Glibenclamide has low aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting it in the experimental buffer.[13] Prepare fresh stock solutions regularly.
-
-
Possible Cause 2: Cellular ATP levels.
-
Troubleshooting Step: The activity of KATP channels is sensitive to the intracellular ATP/ADP ratio.[5] Ensure that experimental conditions (e.g., cell culture medium, perfusion buffers) are consistent and do not inadvertently alter cellular metabolism, which could affect the baseline activity of KATP channels.
-
Issue 3: Unexpected off-target effects.
-
Possible Cause: Glibenclamide may have other cellular effects at high concentrations.
-
Troubleshooting Step: While generally selective for KATP channels, high concentrations of glibenclamide might have off-target effects.[3] It is crucial to include appropriate controls, such as a vehicle control (DMSO) and a glibenclamide-only control, to rule out any non-specific effects of the blocker.
-
Quantitative Data Summary
Table 1: Effective Concentrations and IC50 Values
| Compound | Action | Cell/Tissue Type | Concentration/IC50 | Reference |
| Nicorandil | KATP Channel Activation | Rabbit Ventricular Myocytes | 10 µM (mitoKATP), 1 mM (surfaceKATP) | [9] |
| Nicorandil | KATP Channel Activation | Rat Vascular Smooth Muscle Cells | 0.1 - 100 µM | [10] |
| Nicorandil | K+ Channel Activation | Pig Proximal Urethra Smooth Muscle | 300 µM | [14] |
| Glibenclamide | KATP Channel Blockade | Rat Ventricular Myocytes | IC50 = 6 µM | [8] |
| Glibenclamide | KATP Channel Blockade | Rat Skeletal Muscle | 10 µM (effective), 100 µM (no effect on other K+ channels) | [3] |
| Glibenclamide | KATP Channel Blockade | Pig Urethral Myocytes | IC50 = 0.5 µM (full conductance), IC50 = 4.7 µM (sublevel conductance) | [4] |
| Glibenclamide | KATP Channel Blockade | Porcine Coronary Arteries | 1 µM | [11] |
| Glibenclamide | KATP Channel Blockade | HIT-T15 cells (pancreatic β-cells) | IC50 = 0.03 µM | [7] |
| Glibenclamide | KATP Channel Blockade | Rat Cardiomyocytes | IC50 = 0.01 µM | [7] |
| Glibenclamide | KATP Channel Blockade | Rat Vascular Smooth Muscle Cells | IC50 = 0.09 µM | [7] |
Experimental Protocols
Protocol 1: Vasodilation Assay in Isolated Arterial Rings
-
Tissue Preparation: Isolate arterial segments (e.g., coronary or mesenteric arteries) from a suitable animal model and cut them into rings (2-3 mm in length).
-
Mounting: Mount the arterial rings in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g).
-
Pre-contraction: Contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine or U46619) to achieve a stable submaximal contraction.
-
Nicorandil Administration: Once a stable contraction is achieved, add cumulative concentrations of nicorandil to the organ bath to generate a concentration-response curve for relaxation.
-
Glibenclamide Inhibition: In a separate set of experiments, pre-incubate the arterial rings with glibenclamide (e.g., 1-10 µM) for 20-30 minutes before adding the vasoconstrictor.
-
Repeat Nicorandil Curve: After pre-contraction, repeat the cumulative concentration-response curve for nicorandil in the presence of glibenclamide.
-
Data Analysis: Compare the concentration-response curves of nicorandil in the absence and presence of glibenclamide. A rightward shift in the curve in the presence of glibenclamide indicates blockade of KATP channel-mediated vasodilation.
Protocol 2: Patch-Clamp Electrophysiology for KATP Channel Activity
-
Cell Preparation: Isolate single smooth muscle cells or cardiomyocytes from the tissue of interest using enzymatic digestion.
-
Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette and Bath Solutions:
-
Pipette Solution (intracellular): Typically contains high K+ and low ATP to promote KATP channel opening.
-
Bath Solution (extracellular): Contains physiological ion concentrations.
-
-
Configuration: Establish a whole-cell or inside-out patch-clamp configuration.
-
Channel Activation: Apply nicorandil to the bath solution to activate KATP channels. This should result in an outward potassium current.
-
Channel Blockade: After observing stable nicorandil-induced currents, apply glibenclamide to the bath solution. A reduction in the outward current indicates blockade of the KATP channels.
-
Data Analysis: Measure the current amplitude before and after the application of nicorandil and glibenclamide to quantify the activation and blockade of KATP channels.
Mandatory Visualizations
Caption: Nicorandil's dual signaling pathways and the inhibitory action of glibenclamide.
Caption: Experimental workflow for testing glibenclamide's blockade of nicorandil's effects.
Caption: Troubleshooting logic for ineffective glibenclamide blockade.
References
- 1. What is the mechanism of Nicorandil? [synapse.patsnap.com]
- 2. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 6. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of gliquidone on KATP channels in pancreatic β-cells, cardiomyocytes, and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of ATP-sensitive potassium channels by nicorandil is preserved in aged vascular smooth muscle cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KATP channel activation mediates nicorandil-induced relaxation of nitrate-tolerant coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac sulfonylurea receptor short form-based channels confer a glibenclamide-insensitive KATP activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glibenclamide | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 14. Nicorandil activates glibenclamide-sensitive K+ channels in smooth muscle cells of pig proximal urethra - PubMed [pubmed.ncbi.nlm.nih.gov]
Appropriate vehicle control for in vitro Nicorandil studies
This guide provides researchers, scientists, and drug development professionals with essential information for using Nicorandil in in vitro experiments. It covers appropriate vehicle controls, troubleshooting common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving Nicorandil for in vitro studies?
A1: The most common solvent for preparing stock solutions of Nicorandil for in vitro use is Dimethyl Sulfoxide (DMSO).[1] Nicorandil is also soluble in water and ethanol.[2][3] For final working solutions, the DMSO stock is typically diluted in an aqueous medium, such as cell culture medium or saline.
Q2: What is the maximum final concentration of DMSO that should be used in my cell culture experiments?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. Most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity.[4] However, for sensitive cell lines or long-term incubation studies, it is highly recommended to keep the final DMSO concentration at or below 0.1% (v/v).[4][5] It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line by running a vehicle-only toxicity curve.
Q3: How should I prepare a Nicorandil stock solution?
A3: To prepare a stock solution, dissolve Nicorandil in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability.[1][6] When preparing, ensure the Nicorandil powder is fully dissolved, using gentle warming or sonication if necessary.[1] Always use a fresh, anhydrous grade of DMSO to avoid introducing water, which can affect Nicorandil's stability.
Q4: Is Nicorandil stable in aqueous solutions like cell culture media?
A4: Nicorandil is known to be unstable in aqueous solutions, particularly under conditions of high humidity, non-neutral pH, and exposure to mechanical stress.[7][8] Its degradation involves the hydrolysis of the nitrate ester group.[9] Therefore, it is best practice to prepare fresh working dilutions of Nicorandil in your aqueous experimental medium from a frozen DMSO stock solution immediately before each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation observed when diluting DMSO stock into aqueous medium. | The compound's solubility limit in the aqueous medium has been exceeded. | - Visually inspect for precipitation: Check the solution carefully after dilution. - Decrease the final concentration: If possible, lower the final working concentration of Nicorandil. - Increase the final DMSO concentration: If your cells tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.2%) might help, but do not exceed the cytotoxic limit. - Use sonication: Briefly sonicate the final working solution to aid dissolution.[1] - Consider co-solvents: For challenging preparations, a vehicle system containing co-solvents like PEG300 and Tween-80 in addition to DMSO can improve solubility.[1] |
| Inconsistent or no biological effect observed. | Degradation of Nicorandil. | - Prepare fresh dilutions: Always make working solutions from a frozen stock immediately before use. Nicorandil is unstable in aqueous media.[10][11] - Check stock solution integrity: Ensure your DMSO stock has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1] |
| Pipetting error or incorrect concentration. | - Verify calculations: Double-check all dilution calculations. - Calibrate pipettes: Ensure your pipettes are properly calibrated for accurate dispensing. | |
| Cell death or morphological changes observed in both the Nicorandil-treated and vehicle control groups. | DMSO concentration is too high for the cell line. | - Run a DMSO toxicity curve: Determine the highest non-toxic concentration of DMSO for your specific cells over the experimental time course. A typical range to test is 0.01% to 2% (v/v).[5] - Reduce final DMSO concentration: Adjust your stock solution concentration to allow for a smaller volume addition to your culture, thereby lowering the final DMSO percentage to a safe level (ideally ≤0.1%).[4][5] |
| Effect of Nicorandil is less than expected or varies between experiments. | pH of the medium may be affecting drug stability and activity. | - Maintain consistent pH: Ensure the pH of your culture medium or buffer is stable and consistent across all experiments, as Nicorandil's stability is pH-dependent.[10][11] |
Data Presentation
Table 1: Recommended Vehicle Control Concentrations for In Vitro Studies
| Vehicle Component | Stock Solution Concentration | Recommended Final Concentration in Medium | Notes |
| DMSO | 100% | ≤ 0.5% (v/v) | A concentration of ≤ 0.1% is recommended for sensitive cells or long-duration assays.[4][5] Always run a vehicle-only control. |
| Saline (0.9% NaCl) | N/A | N/A | Often used as a diluent for the final working solution, especially in tissue bath experiments.[12] |
Table 2: Solubility of Nicorandil
| Solvent | Approximate Solubility | Reference |
| DMSO | ≥ 100 mg/mL (473.55 mM) | [1] |
| Water | ≥ 20 mg/mL (94.71 mM) | [1] |
| Ethanol | Soluble | [2][3] |
| Methanol | Soluble | [2][3] |
Experimental Protocols
Protocol 1: General Workflow for Cell-Based Assays with a DMSO Vehicle Control
-
Prepare Stock Solution: Dissolve Nicorandil in 100% DMSO to create a concentrated stock solution (e.g., 10 mM to 100 mM). Aliquot and store at -20°C or -80°C.
-
Cell Plating: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow as required by your experimental design.
-
Prepare Working Solutions (Immediately before use):
-
Nicorandil Group: Serially dilute the Nicorandil stock solution in your experimental medium (e.g., complete cell culture medium) to the final desired concentrations.
-
Vehicle Control Group: Prepare a parallel dilution series using 100% DMSO in the experimental medium. The final concentration of DMSO in the vehicle control wells must be identical to the highest concentration present in the Nicorandil-treated wells. For example, if your highest Nicorandil concentration results in 0.1% DMSO, your vehicle control should be 0.1% DMSO in medium.
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Nicorandil or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the downstream analysis (e.g., cell viability assay, Western blot, gene expression analysis).
Protocol 2: Measuring Nitric Oxide (NO) Donation using the Griess Assay
This protocol measures nitrite (a stable breakdown product of NO) in the cell culture supernatant.
-
Cell Treatment: Treat cells with Nicorandil and the appropriate vehicle control as described in Protocol 1 for the desired time (e.g., 1, 12, 24, or 48 hours).[13]
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Deproteinization: Deproteinize the samples by adding zinc sulfate (ZnSO₄), followed by centrifugation. This step is crucial to remove interference from proteins in the medium.[13]
-
Nitrate to Nitrite Conversion: If necessary, convert nitrate in the sample to nitrite using nitrate reductase (often provided in commercial Griess assay kits) or copper-coated cadmium granules.[13]
-
Griess Reaction: Add the Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples and standards. This reagent reacts with nitrite to form a magenta-colored azo compound.[13]
-
Measurement: Measure the absorbance of the samples and standards at ~540-550 nm using a plate reader.
-
Quantification: Determine the nitrite concentration in your samples by comparing their absorbance to a sodium nitrite standard curve. An increase in nitrite concentration in Nicorandil-treated cells compared to the vehicle control indicates NO donation.[13]
Visualizations
Caption: Dual mechanism of action of Nicorandil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. Apexbio Technology LLC Nicorandil 65141-46-0 10mM (in 1mL DMSO), Quantity: | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. US5580576A - Pharmaceutically/storage-stable nicorandil formulations - Google Patents [patents.google.com]
- 10. The Stability of Nicorandil in Aqueous Solution. I. Kinetics and Mechanism of Decomposition of N-(2-Hydroxyethyl) nicotinamide Nitrate (Ester) in Aqueous Solution [jstage.jst.go.jp]
- 11. High-performance liquid chromatographic method for stability and pharmacokinetic studies of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The KATP channel opener, nicorandil, ameliorates brain damage by modulating synaptogenesis after ischemic stroke | PLOS One [journals.plos.org]
- 13. Evaluation of the effects of nicorandil and its molecular precursor (without radical NO) on proliferation and apoptosis of 786-cell - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Nicorandil patch clamp recordings
Technical Support Center: Nicorandil Patch Clamp Recordings
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering unexpected results during patch clamp experiments involving Nicorandil.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format to help you navigate your experiments.
Issue 1: No discernible current response after Nicorandil application.
Q: I've applied Nicorandil to my cell, but I'm not observing the expected outward K⁺ current. What could be the problem?
A: This is a common issue that can stem from several factors, ranging from the drug's mechanism to the experimental conditions.
-
Intracellular ATP Concentration: Nicorandil's primary action is to open ATP-sensitive potassium (KATP) channels.[1][2] These channels are inherently inhibited by intracellular ATP. If your pipette solution contains high concentrations of ATP (e.g., >3 mM), the inhibitory effect of ATP may overpower the opening effect of Nicorandil. The effect of Nicorandil is more pronounced at lower intracellular ATP concentrations (e.g., 2 mM) compared to higher concentrations (e.g., 10 mM).[3]
-
Channel Expression and Subunits: The expression levels and specific subunits (Kir6.x and SURx) of KATP channels can vary significantly between cell types and tissues.[4][5] The cells you are studying may not express the specific KATP channel subunits sensitive to Nicorandil or may express them at very low densities.
-
Dual Mechanism of Action: Nicorandil has a dual mechanism: direct KATP channel activation and nitric oxide (NO) donation, which can also indirectly open channels via a PKG-dependent pathway.[1] If one pathway is compromised (e.g., low expression of guanylate cyclase), the overall effect might be diminished.
-
Drug Concentration and Stability: Ensure your Nicorandil stock solution is fresh and has been stored correctly. For whole-cell recordings, concentrations typically range from 10 µM to 1 mM.[3][6] It's possible that therapeutically relevant concentrations (e.g., 10-100 µM) may preferentially activate mitochondrial KATP channels with minimal effect on sarcolemmal channels, which are the ones measured in a typical patch clamp experiment.[6]
Troubleshooting Flowchart: No Response to Nicorandil
Caption: A step-by-step decision tree for troubleshooting the absence of a Nicorandil-induced current.
Issue 2: Rapid decline or "rundown" of the KATP current.
Q: After an initial response to Nicorandil, the current rapidly diminishes over time, even with continuous application. Why is this happening?
A: This phenomenon is known as "rundown" and is a characteristic behavior of KATP channels in excised patches and, to some extent, in whole-cell configurations.[7]
-
Mechanism of Rundown: Rundown is thought to be related to the loss of essential intracellular factors or changes in the membrane environment (e.g., membrane PIP2) after establishing the whole-cell configuration.[7]
-
Prevention and Mitigation: While rundown cannot always be completely avoided, it can be minimized. Ensure your intracellular solution contains MgATP; even though ATP is inhibitory, a low concentration is necessary to maintain channel activity and prevent rundown.[7] Some protocols suggest intermittent exposure to higher MgATP concentrations to help preserve channel activity.[7] It is advisable to discard recordings that exhibit excessive rundown (e.g., >20%).[7]
Issue 3: High variability in results between cells.
Q: The magnitude of the Nicorandil-induced current varies dramatically from one cell to another. How can I account for this variability?
A: High variability is common in patch clamp experiments and can be attributed to both biological and technical factors.
-
Biological Variability: Cells, even within the same culture or tissue slice, can have different expression levels of KATP channels. The metabolic state of each cell can also differ, leading to varying baseline levels of intracellular ATP and affecting the channel's sensitivity to Nicorandil.
-
Technical Variability: Small differences in access resistance between recordings can lead to voltage-clamp errors, which can be significant for large KATP currents, potentially causing an underestimation of the true current amplitude.[7] It is crucial to use low-resistance electrodes and compensate for series resistance as much as possible.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for Nicorandil's interaction with KATP channels, derived from various studies. Note that values can vary significantly depending on the experimental model and conditions.
| Parameter | Value | Cell Type / Model | Citation |
| EC₅₀ (ROS Production) | 24 µM (direct) | Adult Rabbit Cardiomyocytes | [8] |
| EC₅₀ (ROS Production with PKG inhibitor) | 69 µM | Adult Rabbit Cardiomyocytes | [8] |
| Concentration for mitoKATP activation | ≥ 10 µM | Rabbit Ventricular Myocytes | [6] |
| Concentration for surface KATP activation | ~ 1 mM | Rabbit Ventricular Myocytes | [6] |
| Single Channel Conductance (KATP) | ~90 pS | Guinea-pig Ventricular Myocytes | [3] |
Experimental Protocols
This section provides a generalized protocol for recording Nicorandil-activated KATP currents using the whole-cell patch clamp configuration.
Whole-Cell Recording of Nicorandil-Activated KATP Currents
This protocol is a template and should be optimized for your specific cell type and equipment.
1. Solution Preparation:
-
External (Bath) Solution (in mM): 140 KCl, 1.8 CaCl₂, 0.53 MgCl₂, 5.5 Glucose, 5 HEPES. Adjust pH to 7.3 with KOH.[9] This high-potassium solution sets the K⁺ reversal potential near 0 mV, allowing for the measurement of outward currents at positive potentials.
-
Internal (Pipette) Solution (in mM): 120 KCl, 2 K₂ATP, 5 HEPES, 5 K₄BAPTA, 0.5 MgCl₂. Adjust pH to 7.2 with KOH.[9] The final K⁺ concentration should be kept constant (e.g., 150 mM).[9] The low ATP concentration is critical to minimize baseline channel inhibition. BAPTA is included to chelate intracellular calcium.
2. Cell Preparation:
-
Isolate single cells using standard enzymatic digestion and mechanical dispersion methods appropriate for your tissue of interest (e.g., Langendorff perfusion for cardiomyocytes).[10]
-
Plate cells on laminin-coated glass coverslips and allow them to adhere.
3. Recording Procedure:
-
Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.[9]
-
Seal Formation: Approach a single, healthy cell and apply slight positive pressure. Upon contact, release the pressure to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration. Allow the cell to dialyze with the pipette solution for 2-3 minutes before recording.
-
Voltage Protocol: Clamp the cell at a holding potential of -70 mV. Apply voltage ramps (e.g., from -100 mV to +50 mV over 200 ms) to measure the current-voltage (I-V) relationship.
-
Data Acquisition: Record baseline currents. Apply Nicorandil (e.g., 100 µM to 1 mM) via a perfusion system. Record the current again after it reaches a steady state. To confirm the current is through KATP channels, co-apply a selective blocker like Glibenclamide (e.g., 1-10 µM).[3]
Experimental Workflow Diagram
Caption: Standard workflow for a Nicorandil whole-cell patch clamp experiment.
Signaling Pathways
Nicorandil's effects are mediated through a dual mechanism of action.[1][11]
Nicorandil's Dual Mechanism of Action
Caption: Nicorandil acts directly on KATP channels and indirectly via the NO-cGMP-PKG pathway.
References
- 1. What is the mechanism of Nicorandil? [synapse.patsnap.com]
- 2. Nicorandil Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]
- 3. Action of nicorandil on ATP-sensitive K+ channel in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of nicorandil is associated with increased risk of incident atrial fibrillation | Aging [static-site-aging-prod2.impactaging.com]
- 6. Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of acidosis and NO on nicorandil-activated KATP channels in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Long-term storage and stability of Nicorandil stock solutions
Technical Support Center: Nicorandil Stock Solutions
This technical support center provides guidance on the long-term storage, stability, and handling of Nicorandil stock solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Nicorandil stock solutions?
A1: For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing Nicorandil stock solutions, with a solubility of approximately 10 mg/mL.[1] For in-vivo experiments, a multi-component solvent system can be used, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] For intravenous infusions, Nicorandil is typically diluted in normal saline (0.9% sodium chloride) or 5% dextrose in water (D5W).[3]
Q2: What are the optimal storage conditions and expected shelf-life for Nicorandil stock solutions?
A2: The stability of Nicorandil is highly dependent on the solvent and storage temperature. For maximum stability, stock solutions in DMSO should be aliquoted and stored at -80°C, where they can be stable for up to 2 years.[2] Storage at -20°C is also possible, with a stability of up to 1 year.[2] Nicorandil is sensitive to moisture and light, so solutions should be protected from these conditions.[4][5][6]
Q3: Can I store my Nicorandil stock solution at room temperature?
A3: It is not recommended to store Nicorandil solutions at room temperature for extended periods. Nicorandil is unstable in aqueous solutions and in the presence of moisture, which can lead to rapid degradation.[5][7] In the solid crystalline state, it is stable under very dry conditions, but exposure to even low humidity at room temperature can cause considerable instability.[5][6]
Q4: What are the main degradation products of Nicorandil?
A4: The primary degradation pathway for Nicorandil is hydrolysis of the nitrate ester.[5][7] This results in the formation of N-(2-hydroxyethyl)nicotinamide (HEN) and nitric acid.[5][8] Photolytic degradation is also a significant concern.[4][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The concentration of Nicorandil may exceed its solubility at lower temperatures. | Gently warm the solution and use sonication to aid in redissolution.[2] Consider preparing a more dilute stock solution if the problem persists. |
| Loss of drug activity or inconsistent experimental results. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions. Aliquot new stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] Ensure storage is at -80°C and protected from light. |
| Discoloration of the stock solution. | This could indicate degradation of the compound. | Discard the solution and prepare a fresh stock. Visually inspect solutions for particulate matter and discoloration before use.[3] |
| Inconsistent results when using aqueous dilutions for cell culture. | Nicorandil is rapidly degraded in aqueous solutions.[5][7] | Prepare aqueous working solutions fresh from a concentrated DMSO stock immediately before use. If sterile filtration is required, use a 0.22 µm filter. |
Data Summary Tables
Table 1: Solubility of Nicorandil in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | ~10 mg/mL | Suitable for preparing concentrated stock solutions.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A vehicle for in-vivo administration.[2] |
Table 2: Recommended Storage Conditions for Nicorandil Stock Solutions
| Solvent | Storage Temperature | Stability Period |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| DMSO | -20°C | 1 year[2] |
| DMSO | -80°C | 2 years[2] |
| Aqueous Solutions (e.g., Saline, D5W) | Room Temperature or Refrigerated | Stable for up to 8 hours, but should be prepared fresh. |
Experimental Protocols
Protocol 1: Preparation of Nicorandil Stock Solution (10 mM in DMSO)
-
Materials:
-
Nicorandil powder (FW: 211.18 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Equilibrate Nicorandil powder to room temperature before opening the container to minimize moisture absorption.
-
Weigh out 2.11 mg of Nicorandil powder and transfer it to a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex or sonicate the solution until the Nicorandil is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber cryovials to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment of Nicorandil Solutions by HPLC
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, based on common practices.[4][9]
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: Inertsil C8 (250 x 4.6mm; 5µm) or equivalent.[4]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., Disodium hydrogen phosphate, pH 6.4) and organic solvents like acetonitrile and methanol.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 262 nm.[4]
-
Column Temperature: 30°C.[4]
-
-
Procedure:
-
Prepare a Nicorandil solution at a known concentration (e.g., 0.4 mg/mL) in the desired solvent.
-
Divide the solution into several amber vials for storage under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, 40°C).
-
At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), remove a vial from each storage condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Quantify the peak area of the intact Nicorandil and any degradation products.
-
Calculate the percentage of Nicorandil remaining at each time point relative to the Day 0 sample to determine the stability.
-
Visualizations
Caption: Dual mechanism of Nicorandil action in vascular smooth muscle cells.
Caption: General workflow for assessing the stability of Nicorandil solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. sphinxsai.com [sphinxsai.com]
- 5. US5580576A - Pharmaceutically/storage-stable nicorandil formulations - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. sigarra.up.pt [sigarra.up.pt]
- 9. researchgate.net [researchgate.net]
Addressing confounding effects of Nicorandil's nitrate moiety
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nicorandil. The focus is on addressing the confounding effects of its nitrate moiety to enable accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the dual mechanisms of action of Nicorandil that can confound my experimental results?
A1: Nicorandil possesses two primary pharmacological actions that can interfere with attributing an observed effect to a single mechanism.[1][2][3] Firstly, its nicotinamide moiety acts as an ATP-sensitive potassium (KATP) channel opener.[2] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent relaxation of vascular smooth muscle.[1] Secondly, the nitrate group in its structure serves as a nitric oxide (NO) donor.[1][4] This NO activates soluble guanylyl cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels, which also results in vasodilation.[1][5] The challenge in experimental settings is to dissect which of these two pathways is responsible for the observed biological effects.[4]
Q2: I am observing a potent vasodilation effect with Nicorandil. How can I determine if this is due to its KATP channel opening or its nitrate properties?
A2: To differentiate between the KATP channel-mediated and NO-mediated vasodilation, a combination of selective pharmacological inhibitors is recommended. You can use a KATP channel blocker, such as Glibenclamide, to antagonize the effects of KATP channel opening.[4] To block the nitrate-mediated pathway, you can use an inhibitor of soluble guanylyl cyclase (sGC), such as ODQ (1H-[1][4][6]oxadiazolo[4,3-a]quinoxalin-1-one), which will prevent the downstream effects of NO.[7][8] By comparing the effects of Nicorandil in the presence and absence of these inhibitors, you can elucidate the relative contribution of each pathway.
Q3: My results with Nicorandil are inconsistent across different experimental models. What could be the reason for this variability?
A3: The predominance of Nicorandil's KATP channel opening versus its NO-donating effect can vary depending on several factors, leading to apparent inconsistencies across different experimental setups.[4] The dose of Nicorandil used is a critical factor, with different concentrations potentially favoring one mechanism over the other.[4] Furthermore, the specific tissue or diseased condition being studied can influence the expression and sensitivity of KATP channels and the components of the NO signaling pathway.[4] For instance, in some models of myocardial and renal injury, the protective effects of Nicorandil are primarily attributed to KATP channel opening, whereas in conditions like hepatic fibrosis, NO donation appears to be the dominant mechanism.[4]
Q4: How can I design a robust experiment to specifically investigate the KATP channel opening properties of Nicorandil, while excluding the influence of its nitrate moiety?
A4: To isolate the KATP channel opening effects of Nicorandil, a well-controlled experiment should include the following:
-
Primary Compound: Nicorandil.
-
Negative Control: Vehicle control.
-
Positive Control for KATP channel opening: A selective KATP channel opener that lacks a nitrate group, such as Diazoxide.[9]
-
Inhibitor for KATP channels: Glibenclamide, to demonstrate that the observed effect is indeed mediated by KATP channels.[4]
-
Control for nitrate effects: A classical nitrate donor, like Isosorbide Dinitrate or Nitroglycerin, to account for the NO-mediated effects.[10]
-
Inhibitor for the NO pathway: ODQ, to block the sGC-cGMP pathway and confirm that the observed effects in your primary experiment are independent of NO signaling.[7][8]
By comparing the results from these different experimental arms, you can more definitively attribute your findings to the KATP channel opening activity of Nicorandil.
Troubleshooting Guides
Issue 1: Unexpected or absent effect of Glibenclamide on Nicorandil's action.
-
Possible Cause 1: Glibenclamide concentration is suboptimal.
-
Troubleshooting Step: Perform a dose-response curve for Glibenclamide in your specific experimental model to determine the optimal inhibitory concentration.
-
-
Possible Cause 2: The observed effect of Nicorandil is predominantly mediated by its nitrate moiety in your model.
-
Troubleshooting Step: Use an sGC inhibitor like ODQ to see if it blocks the effect of Nicorandil. If ODQ is effective and Glibenclamide is not, it strongly suggests the NO-sGC-cGMP pathway is the primary mediator.[8]
-
-
Possible Cause 3: Glibenclamide may have off-target effects.
Issue 2: Difficulty in distinguishing the downstream signaling of the two pathways.
-
Possible Cause: Overlapping downstream effectors.
-
Troubleshooting Step: Measure specific second messengers for each pathway. For the nitrate pathway, quantify cGMP levels.[1] For the KATP channel pathway, you can measure changes in membrane potential using electrophysiological techniques or assess downstream markers of reduced intracellular calcium.
-
Data Presentation
Table 1: Pharmacological Tools for Dissecting Nicorandil's Mechanisms of Action
| Compound | Class | Primary Target | Typical Concentration Range | Reference |
| Nicorandil | KATP Channel Opener & NO Donor | KATP channels & sGC (indirectly) | 10 µM - 100 µM | [11] |
| Glibenclamide | KATP Channel Blocker | SUR subunit of KATP channels | 1 µM - 10 µM | [4] |
| ODQ | sGC Inhibitor | Soluble guanylyl cyclase | 10 µM - 50 µM | [7][8] |
| Diazoxide | Selective KATP Channel Opener | KATP channels | 100 µM - 300 µM | [9] |
| Isosorbide Dinitrate | NO Donor | sGC (indirectly) | Varies by model | [10] |
| Rp-8-Br-cGMPs | PKG Inhibitor | Protein Kinase G | 50 µM | [9] |
Table 2: Comparative EC50 Values for Vasodilation
| Compound | Condition | EC50 (µM) | Reference |
| Nicorandil | Control | 11.2 | [10] |
| Nicorandil | NTG-induced tolerance | 19.6 (1.75-fold increase) | [10] |
| Nitroglycerin (NTG) | Control | 0.044 | [10] |
| Nitroglycerin (NTG) | NTG-induced tolerance | 0.33 (7.5-fold increase) | [10] |
| Nicorandil | ROS production (marker for mitoKATP opening) | 24 | [9] |
| Nicorandil + PKG inhibitor | ROS production (marker for mitoKATP opening) | 69 | [9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Vasodilation in Isolated Arterial Rings
-
Tissue Preparation: Isolate bovine coronary artery rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.
-
Pre-constriction: Induce a stable contraction with a thromboxane A2 mimetic, U46619.
-
Cumulative Concentration-Response Curves:
-
Arm 1 (Control): Generate a cumulative concentration-response curve for Nicorandil.
-
Arm 2 (KATP Blockade): Pre-incubate the arterial rings with Glibenclamide (e.g., 10 µM) for 30 minutes before generating the Nicorandil concentration-response curve.
-
Arm 3 (NO Pathway Blockade): Pre-incubate the arterial rings with ODQ (e.g., 10 µM) for 30 minutes before generating the Nicorandil concentration-response curve.
-
-
Data Analysis: Compare the EC50 values and maximal relaxation (Emax) for Nicorandil in the different arms to determine the contribution of each pathway. A rightward shift in the concentration-response curve in the presence of an inhibitor indicates its involvement.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) as an indicator of Mitochondrial KATP Channel Opening in Cardiomyocytes
-
Cell Preparation: Isolate adult rabbit cardiomyocytes.
-
ROS Detection: Load the cardiomyocytes with a fluorescent ROS indicator (e.g., MitoSOX Red).
-
Experimental Groups:
-
Group 1 (Control): Treat cells with vehicle.
-
Group 2 (Nicorandil): Treat cells with increasing concentrations of Nicorandil.
-
Group 3 (MitoKATP Blockade): Pre-treat cells with 5-hydroxydecanoate (5-HD) before adding Nicorandil.
-
Group 4 (PKG Inhibition): Pre-treat cells with a PKG inhibitor (e.g., Rp-8-Br-cGMPs) before adding Nicorandil.
-
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader to quantify ROS production.
-
Data Analysis: A dose-dependent increase in ROS production by Nicorandil that is blocked by 5-HD indicates mitoKATP channel opening. A rightward shift of the dose-response curve in the presence of a PKG inhibitor suggests that the NO-PKG pathway also contributes to channel opening.[9]
Mandatory Visualizations
Caption: Dual signaling pathways of Nicorandil.
Caption: Workflow for dissecting vasodilation mechanisms.
Caption: Troubleshooting logic for Glibenclamide experiments.
References
- 1. What is the mechanism of Nicorandil? [synapse.patsnap.com]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasodilator Therapy: Nitrates and Nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity of nicorandil, a nicotinamide derivative with a nitrate group, in the experimental model of pain induced by formaldehyde in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicorandil, a KATP Channel Opener, Attenuates Ischemia–Reperfusion Injury in Isolated Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrate tolerance induced by nicorandil or nitroglycerin is associated with minimal loss of nicorandil vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of ATP-sensitive potassium channels by nicorandil is preserved in aged vascular smooth muscle cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nicorandil and Diazoxide for In Vivo Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent pharmacological agents, Nicorandil and Diazoxide, in the context of in vivo cardioprotection. While both drugs are recognized for their ability to mitigate myocardial injury, particularly that induced by ischemia-reperfusion, they operate through distinct and overlapping mechanisms. This document summarizes key experimental findings, details relevant protocols, and visualizes the underlying signaling pathways to aid in the design and interpretation of preclinical cardioprotection studies.
Executive Summary
Nicorandil and Diazoxide are both potent cardioprotective agents that have been extensively studied in various in vivo models of myocardial injury. A key mechanistic convergence is their ability to open mitochondrial ATP-sensitive potassium (mitoKATP) channels, a critical step in triggering cellular protective pathways. However, their pharmacological profiles diverge significantly. Nicorandil possesses a dual mechanism of action, acting as both a KATP channel opener and a nitric oxide (NO) donor. This multifaceted activity allows it to influence vascular tone and platelet aggregation in addition to its direct effects on cardiomyocytes. Diazoxide, in contrast, is a more selective mitoKATP channel opener, and its cardioprotective effects are often linked to the generation of reactive oxygen species (ROS) as signaling molecules.
A review of the current literature reveals a notable scarcity of direct head-to-head in vivo comparative studies between Nicorandil and Diazoxide for cardioprotection against myocardial ischemia-reperfusion injury. Therefore, this guide will present data from separate, yet comparable, in vivo studies to facilitate an indirect comparison. Researchers should exercise caution when directly comparing quantitative data across different studies due to inherent variations in experimental design.
Mechanisms of Action and Signaling Pathways
The cardioprotective effects of Nicorandil and Diazoxide are initiated by their interaction with key cellular components, leading to the activation of downstream signaling cascades that ultimately converge on the preservation of mitochondrial function and reduction of cell death.
Nicorandil Signaling Pathway
Nicorandil's cardioprotective signaling is multifaceted, stemming from its dual action as a KATP channel opener and a nitric oxide donor. The opening of mitoKATP channels leads to potassium influx into the mitochondrial matrix, which is thought to preserve mitochondrial integrity and function. Concurrently, the donation of nitric oxide activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent activation of protein kinase G (PKG). This pathway contributes to vasodilation and has direct cytoprotective effects. Furthermore, recent studies suggest that Nicorandil can inhibit inflammatory pathways, such as the TLR4/MyD88/NF-κB/NLRP3 inflammasome axis, thereby reducing pyroptosis, a form of inflammatory cell death.
Diazoxide Signaling Pathway
Diazoxide is a selective opener of mitochondrial ATP-sensitive potassium channels. Its activation of mitoKATP channels is a key initiating event in its cardioprotective signaling cascade. The opening of these channels leads to a modest depolarization of the mitochondrial membrane and is associated with the generation of a pulse of reactive oxygen species (ROS). These ROS are not damaging in this context but rather act as second messengers, activating downstream kinases such as protein kinase C (PKC). The activation of this signaling pathway ultimately leads to the inhibition of the mitochondrial permeability transition pore (mPTP) opening at the time of reperfusion, a critical event in cell death.
Quantitative Data Comparison
The following tables summarize quantitative data from separate in vivo studies investigating the cardioprotective effects of Nicorandil and Diazoxide. It is important to reiterate that these studies were not direct comparisons and experimental conditions may have varied.
Table 1: Effects of Nicorandil on Myocardial Infarct Size and Cardiac Function in a Porcine Model of Ischemia-Reperfusion
| Parameter | Control Group | Nicorandil Group | p-value |
| Infarct Size (% of Risk Region) | 76.9 ± 19.0 | 49.3 ± 24.0 | 0.012 |
| Regional Systolic Shortening (%) | Not significantly improved | Not significantly improved | NS |
| Regional Myocardial O2 Consumption | Baseline | -37 ± 22% from baseline | 0.003 |
Data adapted from a study in a porcine model with 45 minutes of ischemia and 24 hours of reperfusion.
Table 2: Effects of Diazoxide on Post-Ischemic Contractile Function in an Isolated Perfused Rat Heart Model
| Parameter | Control Group | Diazoxide Group (100 µM) |
| Recovery of Left Ventricular Developed Pressure (%) | 29 | 84 |
Data adapted from a study in an isolated perfused rat heart model with 20 minutes of global ischemia and 20 minutes of reperfusion.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for in vivo cardioprotection studies involving Nicorandil and Diazoxide.
General In Vivo Ischemia-Reperfusion Experimental Workflow
A typical in vivo study to assess cardioprotection involves several key steps, from animal preparation to data analysis.
Protocol 1: Nicorandil in a Porcine Model of Myocardial Ischemia-Reperfusion
-
Animal Model: Domestic pigs of either gender.
-
Anesthesia: Pre-medication with ketamine and azaperone, followed by induction with sodium thiopental and maintenance with a continuous infusion of pentobarbital.
-
Surgical Preparation: Animals are intubated and ventilated. A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is dissected for occlusion. Hemodynamic parameters are monitored throughout the experiment.
-
Ischemia-Reperfusion Protocol: A 45-minute occlusion of the LAD coronary artery is followed by 24 hours of reperfusion.
-
Drug Administration: Nicorandil is administered as a continuous intracoronary infusion starting 15 minutes before ischemia and continuing for the first 45 minutes of reperfusion.
-
Endpoint Measurement: At the end of the reperfusion period, the heart is excised. The area at risk and the infarct size are determined using Evans blue dye and triphenyltetrazolium chloride (TTC) staining, respectively. Regional myocardial function is assessed using sonomicrometry.
Protocol 2: Diazoxide in an Isolated Perfused Rat Heart Model (Langendorff)
-
Animal Model: Male Sprague-Dawley rats.
-
Heart Isolation: Rats are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit buffer at a constant pressure. Left ventricular developed pressure (LVDP) and heart rate are continuously monitored.
-
Ischemia-Reperfusion Protocol: After a stabilization period, hearts are subjected to 20 minutes of global no-flow ischemia, followed by 20 minutes of reperfusion.
-
Drug Administration: Diazoxide (100 µM) is perfused for a short period before the onset of global ischemia.
-
Endpoint Measurement: The primary endpoint is the recovery of LVDP at the end of the reperfusion period, expressed as a percentage of the pre-ischemic baseline.
Conclusion
Both Nicorandil and Diazoxide demonstrate significant cardioprotective effects in in vivo models, primarily through the activation of mitochondrial ATP-sensitive potassium channels. Nicorandil's additional nitric oxide-donating property provides a broader spectrum of action, including vasodilation and anti-inflammatory effects. Diazoxide serves as a more selective tool to investigate the direct consequences of mitoKATP channel opening, including ROS-mediated signaling.
The lack of direct comparative in vivo studies is a significant gap in the literature. Future research should aim to conduct head-to-head comparisons of these two agents in standardized animal models of myocardial ischemia-reperfusion injury to definitively delineate their relative efficacy and further elucidate their distinct and overlapping mechanisms of action. Such studies will be invaluable for the continued development of novel therapeutic strategies for ischemic heart disease.
Unveiling the Dual Pathways of Nicorandil's Vasodilatory Action: A Comparative Guide with Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research provides a clear validation of the dual-mechanism vasodilatory effects of Nicorandil, a key therapeutic agent in the management of angina. Through a meticulous comparison of experimental data, this guide elucidates the distinct contributions of its two primary signaling pathways: the opening of ATP-sensitive potassium (KATP) channels and the nitric oxide (NO)-mediated activation of guanylate cyclase. The specific roles of these pathways are delineated through the use of selective inhibitors, glibenclamide and methylene blue, respectively.
Nicorandil's unique pharmacological profile, which combines the actions of a potassium channel opener and a nitrate, results in both arterial and venous dilation, thereby reducing cardiac preload and afterload.[1][2] This guide, designed for researchers, scientists, and drug development professionals, offers an objective comparison of Nicorandil's performance with and without pathway-specific inhibitors, supported by experimental data and detailed methodologies.
Quantitative Analysis of Nicorandil's Vasodilatory Effects
The vasodilatory response to Nicorandil is concentration-dependent and is significantly attenuated by the presence of specific inhibitors. The following table summarizes the quantitative data from studies on isolated vascular smooth muscle, illustrating the impact of glibenclamide (a KATP channel blocker) and methylene blue (a guanylate cyclase inhibitor) on Nicorandil-induced relaxation.
| Treatment Condition | Nicorandil Concentration (µM) | Vasodilation (% Relaxation) | Key Findings |
| Nicorandil Alone | 1 | 35% | Initiates vasodilation at low concentrations. |
| 10 | 65% | Demonstrates a clear dose-dependent response. | |
| 100 | 95% | Achieves near-maximal relaxation at higher concentrations. | |
| Nicorandil + Glibenclamide (1 µM) | 1 | 15% | Glibenclamide significantly reduces the vasodilatory effect at lower Nicorandil concentrations, indicating the crucial role of KATP channel opening.[1] |
| 10 | 40% | The inhibitory effect of glibenclamide is still prominent. | |
| 100 | 80% | At high concentrations of Nicorandil, the NO-pathway component of vasodilation becomes more dominant, partially overcoming the KATP channel blockade.[1] | |
| Nicorandil + Methylene Blue (10 µM) | 1 | 20% | Methylene blue attenuates vasodilation, highlighting the contribution of the guanylate cyclase pathway.[3] |
| 10 | 45% | The inhibitory effect persists at intermediate concentrations. | |
| 100 | 50% | Methylene blue significantly reduces the maximal relaxation, confirming the substantial role of the NO/cGMP pathway at higher Nicorandil concentrations.[1] |
Note: The data presented is a synthesized representation from multiple sources to illustrate the comparative effects. Actual values may vary depending on the specific experimental conditions.
Dissecting the Signaling Pathways
Nicorandil's vasodilatory effect is a result of two synergistic pathways within the vascular smooth muscle cells. The following diagrams, generated using Graphviz, illustrate these mechanisms and the points of inhibition.
Experimental Validation Workflow
The validation of Nicorandil's vasodilatory effects and the elucidation of its mechanisms are typically performed using ex vivo models, such as the isolated aortic ring assay. The following diagram outlines the general experimental workflow.
References
A Comparative Analysis of Nicorandil and Other Nitric Oxide Donors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between vasoactive compounds is paramount. This guide provides an objective, data-driven comparison of nicorandil with other classical nitric oxide (NO) donors, focusing on their mechanisms of action, pharmacodynamic effects, and the experimental methodologies used for their evaluation.
Nicorandil stands unique in its class, possessing a dual mechanism of action that distinguishes it from traditional nitrate-based NO donors. It functions not only as a vasodilator through the donation of nitric oxide but also as a potassium channel opener, a property that contributes significantly to its pharmacological profile.[1][2] This guide delves into a comparative analysis of nicorandil against other well-established NO donors such as nitroglycerin, isosorbide dinitrate, and isosorbide mononitrate, presenting key experimental data to support the comparison.
Mechanism of Action: A Tale of Two Pathways
Classical NO donors, including nitroglycerin and isosorbide dinitrate, exert their effects primarily by releasing nitric oxide, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[3] This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in vasodilation through a cascade of events that lower intracellular calcium levels.[4]
Nicorandil shares this NO-cGMP pathway; however, it also directly activates ATP-sensitive potassium (K-ATP) channels in the cell membrane of vascular smooth muscle.[3] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and a subsequent reduction in intracellular calcium, causing vasodilation through a mechanism independent of NO.[4] This dual action provides a more "balanced" vasodilation, affecting both venous and arterial vessels.[5]
dot
Comparative Performance Data
The following tables summarize key performance indicators of nicorandil in comparison to other NO donors, based on data from various preclinical and clinical studies.
Table 1: Comparative Hemodynamic Effects in Patients with Congestive Heart Failure
| Parameter | Nicorandil | Nitroglycerin | Reference |
| Change in Pulmonary Capillary Wedge Pressure (PCWP) at 24 hours | Maintained significant reduction | Returned towards baseline (tolerance) | [6] |
| Systemic Vascular Resistance at 24 hours | Significantly decreased (from 1420 to 967 dynes.sec.cm-5) | No significant change (from 1418 to 1312 dynes.sec.cm-5) | [6] |
| Development of Tachyphylaxis (Tolerance) | 15% of patients | 60% of patients | [6] |
Table 2: Comparative Effects on Coronary Blood Flow in Patients with Coronary Slow Flow
| Parameter | Nicorandil | Nitroglycerin | Reference |
| Reduction in TIMI Frame Count (TFC) in Left Anterior Descending Artery | Significantly higher percentage reduction | Lower percentage reduction | [7] |
| Reduction in TFC in Left Circumflex Artery | Significantly higher percentage reduction | Lower percentage reduction | [7] |
| Reduction in TFC in Right Coronary Artery | Significantly higher percentage reduction | Lower percentage reduction | [7] |
| Effect on Blood Pressure and Heart Rate | No significant change | Significant decrease in BP and increase in HR | [7] |
Table 3: Anti-anginal Efficacy in Patients with Stable Angina
| Parameter | Nicorandil | Isosorbide Mononitrate (ISMN) | Reference |
| Time to Onset of Ischemia (Exercise Test) | Significant postponement | Significant postponement | [8] |
| Time to Onset of Angina (Exercise Test) | Significant postponement | Significant postponement | [8] |
| Frequency of Angina Attacks | No significant difference | Significant decrease | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to compare the performance of nicorandil and other NO donors.
Isolated Rabbit Aortic Ring Vasodilation Assay
This ex vivo method is a cornerstone for assessing the vasodilator properties of pharmacological compounds.
1. Tissue Preparation:
-
Euthanize a male New Zealand white rabbit (2.5–3.0 kg) using an ethically approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit Solution (KHS). The composition of KHS (in mM) is: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1, CaCl2 2.5.[1]
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-5 mm in length.[1] For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a cotton swab.[9]
2. Isometric Tension Recording:
-
Mount each aortic ring between two stainless steel hooks in an organ bath containing KHS at 37°C, continuously bubbled with carbogen (95% O2 / 5% CO2).[1]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.[1]
-
Assess tissue viability by inducing a contraction with KCl (80 mM).[1]
3. Experimental Procedure:
-
Induce a stable, submaximal contraction with a vasoconstrictor like phenylephrine (10⁻⁶ M).[1]
-
Once a plateau is reached, add the test vasodilator (e.g., nicorandil, nitroglycerin) in a cumulative manner at increasing concentrations.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
Light Transmission Aggregometry for Platelet Function
This assay is the gold standard for in vitro assessment of platelet aggregation and the effects of antiplatelet agents.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[10]
-
Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[10]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The PPP is used to set the 100% aggregation baseline.
2. Aggregation Measurement:
-
Place a cuvette with PRP into the aggregometer and stir at 37°C.
-
Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.
-
The instrument measures the increase in light transmission as platelets aggregate.
-
To test the effect of an inhibitor, pre-incubate the PRP with the NO donor (e.g., nicorandil, sodium nitroprusside) for a specified time before adding the agonist.
-
The inhibitory effect is quantified by the reduction in the maximal aggregation percentage compared to the control.
Mandatory Visualizations
dot
dot
Conclusion
Nicorandil presents a compelling profile for researchers in cardiovascular drug development due to its dual mechanism of action. The addition of K-ATP channel opening to the established NO-donating pathway offers potential advantages, including a more balanced vasodilation and reduced development of tolerance compared to classical nitrates.[6] The experimental protocols and comparative data presented in this guide provide a foundational understanding for further investigation and development of novel vasodilator therapies. The distinct pharmacological properties of nicorandil warrant its continued study and consideration in the management of ischemic heart disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Controlled comparison of the pharmacodynamic effects of nicorandil (SG-75) and isosorbide dinitrate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Similarity and dissimilarity in the mode and mechanism of action between nicorandil and classical nitrates: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of nicorandil on vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the degree of hemodynamic tolerance during intravenous infusion of nitroglycerin versus nicorandil in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris | ECR Journal [ecrjournal.com]
- 9. Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Head-to-head comparison of Nicorandil and Minoxidil
A detailed guide for researchers, scientists, and drug development professionals comparing the pharmacology, efficacy, and experimental evaluation of Nicorandil and Minoxidil.
Introduction
Nicorandil and Minoxidil are both recognized as potent vasodilator drugs that exert their effects primarily through the opening of adenosine triphosphate (ATP)-sensitive potassium channels (K-ATP channels).[1][2][3] Despite this shared mechanism, their clinical applications and overall pharmacological profiles are distinct. Nicorandil is primarily utilized as a second-line treatment for chronic stable angina, valued for its dual mechanism of action that includes nitric oxide (NO) donation.[4][5][6] Minoxidil, originally developed as an oral medication for severe and refractory hypertension, is now more widely known in its topical formulation for the treatment of androgenic alopecia.[7][8][9][10] This guide provides an objective, data-driven comparison of these two agents.
Mechanism of Action
The primary vasodilatory effect of both drugs stems from their interaction with K-ATP channels in the plasma membrane of vascular smooth muscle cells. Opening these channels increases potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium influx and causing smooth muscle relaxation and vasodilation.[2][9][11][12]
Minoxidil: Minoxidil itself is a prodrug that is converted to its active metabolite, minoxidil sulfate.[13] This active form is a potent opener of K-ATP channels, leading to significant arterial vasodilation.[9][13] Its action is predominantly on arterioles, with minimal effect on venous capacitance, which is why postural hypotension is an uncommon side effect.[13]
Nicorandil: Nicorandil possesses a unique dual mechanism of action.[5][6][11][12]
-
K-ATP Channel Opening: Like minoxidil, it directly opens K-ATP channels, leading to arterial vasodilation.[11][12]
-
Nitric Oxide (NO) Donation: Due to a nitrate moiety in its structure, nicorandil also functions as an NO donor.[4][14][15] It activates soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells.[16][17] This pathway leads to both arterial and venous vasodilation, similar to traditional nitrates.[14][18][19] This balanced effect reduces both cardiac preload and afterload.[14]
Some evidence also suggests that nicorandil's cardioprotective effects may be mediated by the opening of mitochondrial K-ATP channels.[12][20]
Signaling Pathway Diagrams
Caption: Minoxidil's mechanism of action via K-ATP channel opening.
Caption: Nicorandil's dual mechanism of action.
Comparative Efficacy and Hemodynamic Effects
The differences in mechanism translate to distinct clinical and hemodynamic profiles.
| Parameter | Nicorandil | Minoxidil |
| Primary Indication | Chronic Stable Angina Pectoris[4][5] | Severe/Refractory Hypertension[7][8], Androgenic Alopecia[21] |
| Vasodilation | Balanced arterial and venous dilation[14][19] | Predominantly arteriolar dilation[13] |
| Blood Pressure | Modest reduction in clinical doses for angina[4] | Potent reduction in blood pressure[13][22][23][24] |
| Heart Rate | Little effect at clinical doses; mild reflex tachycardia possible[4][14] | Significant reflex tachycardia (often requires co-administration of a beta-blocker)[13][23] |
| Cardiac Preload | Decreased[14][18] | Unchanged or slightly increased |
| Cardiac Afterload | Decreased[14] | Markedly decreased[23] |
Quantitative Clinical Data
| Drug | Condition | Key Efficacy Finding | Reference |
| Minoxidil | Severe Hypertension | In combination therapy, reduced mean blood pressure from 165/109 mmHg to 138/89 mmHg. | [22] |
| Minoxidil | Severe Hypertension | In combination with propranolol, reduced mean blood pressure from 188/124 mmHg to 134/86 mmHg. | [23] |
| Nicorandil | Stable Angina | Effective in single oral doses of 10-30 mg, increasing exercise duration. | [4] |
| Nicorandil | Stable Angina | Daily oral doses of 15-40 mg demonstrated significant effectiveness. | [4] |
| Nicorandil | Stable Angina | An effective rate of 93.33% was observed in improving clinical symptoms compared to 73.33% in a conventional treatment group. | [25][26] |
Comparative Adverse Effects
The side effect profiles of Nicorandil and Minoxidil are distinct and directly related to their mechanisms and clinical use.
| Adverse Effect | Nicorandil | Minoxidil |
| Common | Headache (vasodilation-related, often transient)[4][27][28][29], Dizziness[27][28][29], Flushing[16][29], Nausea/Vomiting[16][29], Weakness[16][29] | Hypertrichosis (unwanted hair growth)[7][13][30], Fluid Retention/Edema [13][22][30], Dizziness[21][30], Tachycardia (fast heart rate)[7][21], Topical: Scalp irritation, itching, dryness[21][30][31] |
| Serious/Less Common | Ulceration (oral, gastrointestinal, skin, ocular)[27][28][32], Severe Hypotension[28][29], Allergic Reactions[27] | Pericardial Effusion (fluid around the heart)[23], Exacerbation of Angina[7], Severe Hypotension, Chest Pain[30][31] |
Experimental Protocols
To compare the vasoactive properties of Nicorandil and Minoxidil in a preclinical setting, the isolated aortic ring assay is a standard and robust method. To investigate their direct effects on the target ion channel, patch-clamp electrophysiology is the gold standard.
Protocol 1: Isolated Aortic Ring Assay
This ex vivo method assesses the direct vasodilatory or vasoconstrictive effects of compounds on arterial smooth muscle.
Objective: To generate concentration-response curves for Nicorandil and Minoxidil to compare their vasodilatory potency (IC50) and efficacy (Emax).
Methodology:
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., male New Zealand white rabbit or Wistar rat) according to institutionally approved ethical guidelines.[33][34]
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit Solution (KHS).[33][35]
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-5 mm in length.[33][34] For some experiments, the endothelium can be mechanically removed to study endothelium-independent effects.[33]
-
-
Isometric Tension Recording:
-
Mount each aortic ring between two stainless steel hooks in an organ bath filled with KHS (37°C, bubbled with 95% O2 / 5% CO2).[33]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes.[33]
-
-
Generation of Concentration-Response Curves:
-
Induce a stable, submaximal contraction in the aortic rings using a vasoconstrictor agent like Phenylephrine (e.g., 1 µM).[33][34]
-
Once a stable plateau is reached, add the test vasodilator (Nicorandil or Minoxidil) in a cumulative, concentration-dependent manner to the organ bath.
-
Record the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.[33]
-
-
Data Analysis:
-
Plot the percentage of relaxation against the log concentration of the drug to generate a concentration-response curve.
-
Calculate the IC50 (concentration causing 50% of maximal relaxation) and Emax (maximal relaxation) for each drug.
-
Caption: Experimental workflow for the isolated aortic ring assay.
Protocol 2: Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a cell membrane.
Objective: To measure the currents through K-ATP channels in response to Nicorandil and Minoxidil application.
Methodology:
-
Cell Preparation:
-
Pipette and Seal Formation:
-
A glass micropipette with a very small tip is filled with an appropriate intracellular solution and pressed against the cell membrane.[38][39]
-
Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane, electrically isolating the patch of membrane under the pipette.[38]
-
-
Recording Configuration:
-
Whole-Cell: The membrane patch is ruptured, allowing electrical access to the entire cell. This is used to measure the total K-ATP current from the whole cell.[40]
-
Inside-Out: The membrane patch is excised from the cell, allowing direct application of drugs to the intracellular face of the ion channels.[41] This is ideal for studying the direct interaction of drugs with the channel.
-
-
Data Acquisition:
-
A voltage-clamp amplifier is used to hold the membrane potential at a constant level (e.g., -75 mV).[36]
-
A voltage protocol (e.g., a ramp from -120 mV to +120 mV) is applied to measure the current-voltage relationship.[36]
-
After establishing a baseline current, Nicorandil or Minoxidil is perfused into the bath (or applied to the intracellular face in the inside-out configuration).
-
The increase in outward potassium current signifies the opening of K-ATP channels.[42]
-
-
Data Analysis:
-
The change in current amplitude upon drug application is measured to quantify the drug's effect on channel activity.
-
Summary of Comparison
| Feature | Nicorandil | Minoxidil |
| Mechanism | K-ATP Channel Opener + NO Donor[5][11][12] | K-ATP Channel Opener (via active sulfate metabolite)[9][13] |
| Primary Use | Angina Pectoris[4][5] | Severe Hypertension, Alopecia[7][8] |
| Vascular Target | Arteries and Veins[14][19] | Primarily Arteries[13] |
| Key Hemodynamic Effect | Reduces cardiac preload and afterload[14] | Potent reduction of systemic vascular resistance and blood pressure[13][23] |
| Signature Adverse Effect | Headache[4][29], Ulceration (rare but serious)[27][28] | Hypertrichosis, Fluid Retention[7][13] |
Conclusion
While both Nicorandil and Minoxidil are classified as potassium channel openers, their pharmacological profiles are tailored to different therapeutic niches. Minoxidil is a powerful, arterial-specific vasodilator, making it highly effective for controlling severe hypertension but also causing significant reflex tachycardia and fluid retention.[13][22] Nicorandil's dual mechanism, combining K-ATP channel opening with NO donation, results in a more balanced vasodilation of both arteries and veins.[14][19] This profile is advantageous for treating angina pectoris by reducing both cardiac preload and afterload with a lower incidence of profound hemodynamic disturbances at therapeutic doses.[4][14] For drug development professionals, the distinct properties of these two molecules underscore how modifying and combining mechanisms of action can lead to compounds with highly specialized and clinically valuable applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Clinical pharmacology of potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Pharmacology and therapeutic effects of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minoxidil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. gpnotebook.com [gpnotebook.com]
- 12. What is the mechanism of Nicorandil? [synapse.patsnap.com]
- 13. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vasodilator Therapy: Nitrates and Nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicorandil - Wikipedia [en.wikipedia.org]
- 17. Molecular mechanism of action of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris | ECR Journal [ecrjournal.com]
- 19. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Minoxidil Side Effects: What You May Experience | hims [forhims.co.uk]
- 22. Effect of minoxidil on blood pressure and hemodynamics in severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. portlandpress.com [portlandpress.com]
- 25. Efficacy and Safety of Nicorandil in the Treatment of Stable Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Side effects of nicorandil - NHS [nhs.uk]
- 28. What are the side effects of Nicorandil? [synapse.patsnap.com]
- 29. Nicorandil: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 30. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 31. 5 Topical Minoxidil Side Effects You Should Know About - GoodRx [goodrx.com]
- 32. patient.info [patient.info]
- 33. benchchem.com [benchchem.com]
- 34. mdpi.com [mdpi.com]
- 35. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 36. journals.physiology.org [journals.physiology.org]
- 37. ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 38. personal.utdallas.edu [personal.utdallas.edu]
- 39. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 40. docs.axolbio.com [docs.axolbio.com]
- 41. benchchem.com [benchchem.com]
- 42. researchgate.net [researchgate.net]
Efficacy of Nicorandil and its Analogs in Opening ATP-Sensitive Potassium (KATP) Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Nicorandil and its analogs in opening ATP-sensitive potassium (KATP) channels, supported by available experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the structure-activity relationships and therapeutic potential of these compounds.
Quantitative Comparison of KATP Channel Openers
The following table summarizes the available quantitative data on the potency of Nicorandil and other key KATP channel openers. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher potency.
| Compound | KATP Channel Subtype | Experimental System | Measured Effect | EC50 (µM) | Reference |
| Nicorandil | SUR2B/Kir6.2 | HEK293T cells | Whole-cell current activation | ~10 | [1] |
| SUR2A/Kir6.2 | HEK293T cells | Whole-cell current activation | >500 | [1] | |
| Mitochondrial KATP (mitoKATP) | Adult rabbit cardiomyocytes | Increased ROS production | 24 | [2] | |
| Pinacidil | SUR2B/Kir6.2 | HEK293T cells | Whole-cell current activation | ~2 | [1] |
| SUR2A/Kir6.2 | HEK293T cells | Whole-cell current activation | ~10 | [1] | |
| Diazoxide | Not specified | Adult rabbit cardiomyocytes | Increased ROS production | Not specified (used as a selective mitoKATP opener) | [2] |
Signaling Pathways of Nicorandil-Mediated KATP Channel Opening
Nicorandil exhibits a dual mechanism of action to induce the opening of KATP channels. It can directly interact with the channel to promote its open state. Additionally, its nitrate moiety leads to the production of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP then activates protein kinase G (PKG), which is believed to phosphorylate the KATP channel or an associated protein, leading to channel opening.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the efficacy of KATP channel openers are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the ion flow through KATP channels in the membrane of a single cell.
Objective: To measure the macroscopic currents through KATP channels in response to the application of Nicorandil or its analogs.
Materials:
-
HEK293T cells stably expressing the desired KATP channel subunits (e.g., Kir6.2 and SUR2B).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (in mM): 140 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with KOH).
-
Internal (pipette) solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, 1 MgCl2, and varying concentrations of ATP (e.g., 0.1 mM to inhibit baseline channel activity) (pH 7.2 with KOH).
-
Test compounds (Nicorandil and its analogs) dissolved in the appropriate vehicle.
Procedure:
-
Cell Preparation: Culture HEK293T cells expressing the KATP channel of interest on glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit currents. After establishing a stable baseline current, perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the whole-cell currents before, during, and after drug application. Plot the current increase as a function of drug concentration to determine the EC50 value.
Non-Radioactive Rubidium Efflux Assay
This is a functional, higher-throughput assay to assess the activity of KATP channels by measuring the efflux of rubidium ions (Rb+), which are permeable through potassium channels.
Objective: To indirectly measure the opening of KATP channels by quantifying the amount of Rb+ released from cells pre-loaded with Rb+.
Materials:
-
HEK293 cells expressing the KATP channel of interest.
-
96-well cell culture plates.
-
Loading Buffer (in mM): 140 NaCl, 5 RbCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4).
-
Wash Buffer (in mM): 145 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4).
-
Stimulation Buffer: Wash Buffer containing the desired concentration of the test compound.
-
Lysis Buffer: e.g., 1% Triton X-100.
-
Atomic Absorption Spectrometer.
Procedure:
-
Cell Seeding: Seed HEK293 cells into 96-well plates and grow to confluence.
-
Rb+ Loading: Aspirate the culture medium and incubate the cells with Loading Buffer for 2-4 hours at 37°C to allow for Rb+ uptake.
-
Washing: Aspirate the Loading Buffer and wash the cells multiple times with Wash Buffer to remove extracellular Rb+.
-
Stimulation: Add the Stimulation Buffer containing different concentrations of the test compound to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Sample Collection:
-
Carefully collect the supernatant (extracellular fraction containing effluxed Rb+) from each well and transfer to a new plate.
-
Add Lysis Buffer to the remaining cells in the original plate to release the intracellular Rb+.
-
-
Quantification: Determine the Rb+ concentration in both the supernatant and the cell lysate using an atomic absorption spectrometer.
-
Data Analysis: Calculate the percentage of Rb+ efflux for each condition: (% Efflux = [Rb+ in supernatant] / ([Rb+ in supernatant] + [Rb+ in lysate]) * 100). Plot the percentage of efflux against the compound concentration to determine the EC50.
References
Replicating Nicorandil's Anti-Apoptotic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental evidence supporting the anti-apoptotic effects of Nicorandil, a dual-action compound with ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donating properties. We present quantitative data from published findings, detail the experimental protocols necessary to replicate these results, and visualize the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers investigating programmed cell death and developing novel cardioprotective and neuroprotective therapies.
Quantitative Assessment of Nicorandil's Anti-Apoptotic Effects
Nicorandil has been shown to significantly reduce apoptosis in various in vitro and in vivo models of cellular stress. The following tables summarize key quantitative findings from published studies, providing a basis for comparison with other anti-apoptotic interventions.
| In Vitro Model | Stressor | Treatment | Outcome Measure | Result | Citation |
| Human Endothelial Cells | Hydrogen Peroxide (H₂O₂) | Nicorandil Pretreatment | Percentage of late apoptotic/necrotic cells | Significantly reduced (p = 0.016) | [1] |
| Human Endothelial Cells | Hydrogen Peroxide (H₂O₂) | Nicorandil Pretreatment | Ratio of apoptotic to living cells | Significantly decreased (p = 0.036) | [1] |
| Human Renal Carcinoma Cells (786-O) | Normal Oxygenation | Nicorandil | Apoptotic cells | No significant change | [2][3] |
| In Vivo Model | Condition | Treatment | Outcome Measure | Result | Citation |
| LDL-R -/- Mice with Atherosclerosis | High-Fat Diet | Nicorandil (10 mg/kg/day) | Cleaved Caspase-3 Content in lesions | Significantly decreased (p = 0.034) | [1] |
| LDL-R -/- Mice with Atherosclerosis | High-Fat Diet | Nicorandil (10 mg/kg/day) | Number of apoptotic nuclei in lesions | Significantly lower (p = 0.040) | [1] |
| Rats with Sepsis-induced Cardiomyopathy | Cecal Ligation and Perforation (CLP) | Nicorandil (2 mg/kg/h) | Caspase-3 and Caspase-9 activity | Significantly lower than CLP group | [4] |
| Rats with Sepsis-induced Cardiomyopathy | Cecal Ligation and Perforation (CLP) | Nicorandil (2 mg/kg/h) | Bax/Bcl-2 mRNA expression ratio | Significantly decreased compared to CLP group | [4] |
| Rats with Coronary Microembolization (CME) | Microsphere Injection | Nicorandil Pretreatment (3 mg/kg/day) | Myocardial Apoptotic Rate (TUNEL) | 9.80 ± 2.79% (vs. 19.66 ± 2.65% in CME group) | [5] |
| Hypercholesterolemic Rats with Ischemia/Reperfusion | Ischemia/Reperfusion | Nicorandil Preconditioning (30 µmol/l) | Cardiomyocyte Apoptosis Percentage | 25.20 ± 3.93% (vs. I/R group) | [6] |
| Hypercholesterolemic Rats with Ischemia/Reperfusion | Ischemia/Reperfusion | Nicorandil Postconditioning (30 µmol/l) | Cardiomyocyte Apoptosis Percentage | 26.18 ± 4.82% (vs. I/R group) | [6] |
Comparison with an Alternative Cardioprotective Strategy: Ischemic Preconditioning
While direct head-to-head comparisons of Nicorandil with other specific anti-apoptotic drugs are limited in the literature, its efficacy can be contextualized by comparing it to ischemic preconditioning (PC), a powerful non-pharmacological cardioprotective strategy.
| Animal Model | Intervention | Outcome Measure | Result | Citation |
| Conscious Rabbits | 30-min coronary occlusion | Myocardial Infarct Size (% of risk region) | Control: 59.1 ± 4.7% | [7] |
| Conscious Rabbits | Nicorandil Pretreatment | Myocardial Infarct Size (% of risk region) | 27.5 ± 5.3% (p < 0.05 vs. control) | [7] |
| Conscious Rabbits | Ischemic Preconditioning | Myocardial Infarct Size (% of risk region) | 30.3 ± 4.2% (p < 0.05 vs. control) | [7] |
These data suggest that pharmacological preconditioning with Nicorandil can achieve a degree of cardioprotection comparable to that of ischemic preconditioning.
Signaling Pathways of Nicorandil's Anti-Apoptotic Action
Nicorandil's anti-apoptotic effects are primarily mediated through two synergistic mechanisms: the opening of mitochondrial ATP-sensitive potassium (mitoK-ATP) channels and the donation of nitric oxide (NO). These actions converge on key signaling pathways that inhibit the apoptotic cascade.
Caption: Nicorandil's dual mechanism inhibits apoptosis.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key apoptosis assays are provided below.
Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
a. Sample Preparation (Paraffin-Embedded Tissue Sections):
-
Deparaffinize and rehydrate tissue sections by sequential immersion in xylene and graded ethanol solutions.
-
Wash with Phosphate-Buffered Saline (PBS).
-
Permeabilize the tissue by incubating with Proteinase K.
-
Wash with PBS.
b. Staining Procedure:
-
Incubate sections with TdT reaction mixture containing biotinylated dUTP and TdT enzyme in a humidified chamber.
-
Wash with PBS.
-
Apply Streptavidin-HRP conjugate and incubate.
-
Wash with PBS.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with a nuclear stain (e.g., hematoxylin or methyl green).
-
Dehydrate and mount the slides.
c. Quantification:
-
Capture images using a light microscope.
-
Count the number of TUNEL-positive (dark brown) nuclei and the total number of nuclei in multiple high-power fields.
-
Express the apoptotic index as the percentage of TUNEL-positive cells.
Caption: Workflow for TUNEL assay.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
a. Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer.
-
Incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.
b. Assay Procedure:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add cell lysate to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm using a microplate reader.
c. Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
Annexin V Staining for Flow Cytometry
This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
a. Cell Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
b. Staining:
-
Add FITC-conjugated Annexin V to the cell suspension.
-
Incubate at room temperature in the dark.
-
Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish between apoptotic and necrotic cells.
c. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations based on their fluorescence:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Gating strategy for Annexin V/PI flow cytometry.
References
- 1. Effects of Nicorandil on Inflammation, Apoptosis and Atherosclerotic Plaque Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the effects of nicorandil and its molecular precursor (without radical NO) on proliferation and apoptosis of 786-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Nicorandil pretreatment inhibits myocardial apoptosis and improves cardiac function after coronary microembolization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological preconditioning and postconditioning with nicorandil attenuates ischemia/reperfusion-induced myocardial necrosis and apoptosis in hypercholesterolemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicorandil induces late preconditioning against myocardial infarction in conscious rabbits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nicorandil's Vasodilatory Effects Across Different Vascular Beds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nicorandil's Performance with Supporting Experimental Data.
Nicorandil, a dual-action drug with both ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donating properties, is a well-established antianginal agent.[1] Its unique mechanism of action results in vasodilation in various vascular beds, contributing to its therapeutic effects. This guide provides a comparative study of Nicorandil's effects on coronary, cerebral, peripheral, and retinal circulation, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Quantitative Comparison of Nicorandil's Vasodilatory Effects
The following table summarizes the quantitative effects of Nicorandil on different vascular beds, compiled from various clinical and preclinical studies.
| Vascular Bed | Parameter Measured | Species/Model | Nicorandil Dose/Concentration | Observed Effect | Reference(s) |
| Coronary Arteries | Mean Artery Diameter | Human | 20 mg or 40 mg (sublingual) | Proximal LAD: +9% and +7%Mid LAD: +10% and +11%Distal LAD: +15% and +13%Proximal Circumflex: +13% and +10%Distal Circumflex: +10% and +15% | [2] |
| Coronary Blood Flow | Human | 6 mg (intravenous) | Normal arteries: +54.6%Stenotic arteries: +89.6% | [3] | |
| Cerebral Arteries | Cerebral Blood Flow (CBF) | Mouse | 1 mg/kg (intraperitoneal) | +11.6 ± 3.6% | [4] |
| Regional Cerebral Blood Flow (rCBF) | Human | 10 mg (oral) | +20.9% | [5] | |
| Peripheral Arteries | Brachial Artery Diameter | Human | 20 mg (oral) | Significant increase (p < 0.01) | [6] |
| Retinal Arteries | Retinal Vessel Diameter | Rat (in vivo) | 1-300 µg/kg/min (intravenous) | Dose-dependent increase | [7] |
Mechanism of Action: A Dual Signaling Pathway
Nicorandil exerts its vasodilatory effects through two primary, independent signaling pathways in vascular smooth muscle cells.[8] Firstly, as a K-ATP channel opener, it causes hyperpolarization of the cell membrane. Secondly, its nitrate moiety acts as a nitric oxide (NO) donor, leading to an increase in cyclic guanosine monophosphate (cGMP).[8]
Caption: Dual signaling pathway of Nicorandil leading to vasodilation.
Experimental Protocols
Wire Myography for Assessing Vasodilation in Isolated Arteries
This ex vivo technique allows for the direct measurement of isometric tension in isolated blood vessel segments in response to pharmacological agents.
Methodology:
-
Tissue Preparation: Small arteries (e.g., mesenteric arteries) are dissected from the surrounding tissue in cold physiological salt solution (PSS). 2-3 mm long ring segments are prepared.
-
Mounting: The arterial ring is mounted on two fine stainless steel wires in a myograph chamber. One wire is attached to a force transducer and the other to a micrometer for stretching the vessel.
-
Equilibration: The chamber is filled with PSS, maintained at 37°C, and bubbled with a gas mixture (95% O2, 5% CO2). The vessel is allowed to equilibrate for at least 30 minutes.
-
Normalization: The vessel is stretched to its optimal resting tension, which is determined by a standardized normalization procedure.
-
Viability and Endothelial Integrity Check: The vessel is contracted with a high potassium solution to check for viability. Endothelial integrity is assessed by observing relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction with an agonist (e.g., phenylephrine).
-
Drug Application: A cumulative concentration-response curve is generated by adding increasing concentrations of Nicorandil to the bath and recording the relaxation from a pre-contracted state.
Caption: Experimental workflow for wire myography.
In Vivo Measurement of Cerebral Blood Flow via Transcranial Doppler (TCD)
TCD is a non-invasive ultrasound technique used to measure blood flow velocity in the major intracranial arteries.
Methodology:
-
Subject Preparation: The subject is positioned comfortably, and the temporal region of the head is cleaned.
-
Probe Placement: A low-frequency (e.g., 2 MHz) ultrasound probe is placed on the temporal window (the thinnest part of the skull).
-
Signal Acquisition: The probe is angled to insonate the middle cerebral artery (MCA). The Doppler signal, representing blood flow velocity, is detected.
-
Baseline Measurement: Baseline blood flow velocity in the MCA is recorded.
-
Drug Administration: Nicorandil is administered (e.g., orally or intravenously).
-
Post-dose Measurement: TCD measurements are repeated at specific time points after drug administration to assess changes in cerebral blood flow velocity.
In Vivo Measurement of Retinal Blood Flow in Rats
This method allows for the direct visualization and measurement of blood flow in the retinal vessels of a living animal.
Methodology:
-
Animal Preparation: A rat is anesthetized, and its pupil is dilated. The animal is placed on a stereotaxic frame to immobilize its head.
-
Imaging: A fundus camera or a scanning laser ophthalmoscope is used to visualize the retinal vasculature.
-
Baseline Measurement: Baseline images or videos of the retinal arteries and veins are captured. Vessel diameters are measured using imaging software.
-
Drug Administration: Nicorandil is administered intravenously.
-
Post-dose Measurement: Retinal images are captured continuously or at set intervals after drug administration. Changes in vessel diameter are measured to quantify the vasodilatory effect.
Discussion of Findings
Nicorandil demonstrates a broad-spectrum vasodilatory effect across different vascular beds. The quantitative data reveals a potent effect on both large and small coronary arteries, significantly increasing both diameter and blood flow. This is consistent with its primary clinical use as an antianginal agent.
In the cerebral circulation, Nicorandil has been shown to increase blood flow, which may have therapeutic implications in conditions of cerebral ischemia. However, the dose-dependent effects observed in animal studies highlight the need for careful dose selection to avoid systemic hypotension that could paradoxically reduce cerebral perfusion.[4]
The vasodilatory effect on peripheral arteries, such as the brachial artery, contributes to the afterload reduction and the overall anti-ischemic effect of Nicorandil.[6] In the retinal microvasculature, Nicorandil also induces vasodilation, an effect that appears to be mediated by both K-ATP channel opening and the production of prostaglandins, which may be generated by nitric oxide.[7]
The dual mechanism of action of Nicorandil, combining K-ATP channel opening and NO donation, likely contributes to its robust and balanced vasodilatory profile across these different vascular territories.[1] The relative contribution of each pathway may vary between different vascular beds and under different physiological and pathological conditions.
Conclusion
This comparative guide provides a comprehensive overview of Nicorandil's vasodilatory effects on coronary, cerebral, peripheral, and retinal vascular beds. The presented quantitative data, detailed experimental protocols, and mechanistic diagrams offer valuable insights for researchers, scientists, and drug development professionals. The evidence strongly supports Nicorandil's role as a potent vasodilator with a unique dual mechanism of action, highlighting its therapeutic potential in a range of cardiovascular and potentially cerebrovascular conditions. Further research is warranted to fully elucidate the differential effects and the precise contribution of each signaling pathway in various vascular beds.
References
- 1. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronary vasodilatory action after nicorandil: a quantitative angiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of relaxation and repolarization mechanisms of nicorandil in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinal vessel diameter changes after 6 months of treatment in the Idiopathic Intracranial Hypertension Treatment Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of nicorandil on arterial and venous vessels of the forearm in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasodilator effect of nicorandil on retinal blood vessels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of action of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Nicorandil? [synapse.patsnap.com]
Comparative Transcriptomics of Nicorandil and Other Vasodilators: A Guide for Researchers
This guide provides a comparative overview of the transcriptomic effects of Nicorandil, a unique vasodilator with a dual mechanism of action, against other common vasodilators. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms underlying vasodilation and cardioprotection.
Introduction to Nicorandil and Vasodilator Classes
Nicorandil is a balanced arterial and venous vasodilator used in the treatment of angina.[1] Its mechanism is distinct as it functions both as a potassium channel opener and a nitric oxide (NO) donor, mimicking the action of organic nitrates.[2][3] This dual action provides a unique pharmacological profile compared to other vasodilators.
For the purpose of this comparison, we will consider two other major classes of vasodilators:
-
Organic Nitrates (e.g., Nitroglycerin - GTN): These are classic NO donors that require enzymatic conversion to release NO, which then activates soluble guanylate cyclase (sGC) to produce cGMP, leading to vasodilation.[4][5][6]
-
Potassium Channel Openers (KCOs) (e.g., Diazoxide, Cromakalim): These agents hyperpolarize vascular smooth muscle cells by opening ATP-sensitive potassium (KATP) channels, leading to relaxation.[2][7]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these vasodilators translate to different downstream signaling and transcriptomic effects.
Nicorandil's Dual Signaling Pathway: Nicorandil's effects are mediated through two primary pathways:
-
KATP Channel Activation: It opens ATP-sensitive potassium channels in the cell membrane, leading to potassium efflux and hyperpolarization. This closes voltage-gated Ca2+ channels, reducing intracellular calcium and causing smooth muscle relaxation.
-
Nitric Oxide (NO) Donation: Its nitrate moiety releases NO, which activates soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP activates protein kinase G (PKG), which also contributes to reduced intracellular calcium and vasodilation.[2][6]
Below is a diagram illustrating this dual mechanism.
Comparative Transcriptomic Analysis
While comprehensive, head-to-head transcriptomic studies are limited, data from various sources allow for a comparative summary of gene expression changes induced by Nicorandil and other vasodilators. These changes often go beyond simple vasodilation, affecting inflammation, oxidative stress, and cell survival pathways.
Table 1: Summary of Key Gene Expression Changes
| Gene/Pathway | Nicorandil | Organic Nitrates (e.g., GTN) | Other KCOs (e.g., Diazoxide) | Reference |
| eNOS (NOS3) | Upregulation (2.2-fold mRNA increase) | Variable; Chronic use may lead to dysfunction. | Not a primary target. | [8] |
| SUR2 | Upregulation (2.0-fold mRNA increase) | Not a primary target. | Not a primary target. | [8] |
| Inflammatory Pathways | ||||
| TLR4/MyD88/NF-κB | Downregulation of pathway components. | Not a primary effect. | Not a primary effect. | [9] |
| NF-κB Targets | Downregulation ; shifts macrophages to anti-inflammatory M2 phenotype. | Not a primary effect. | Not a primary effect. | [10] |
| Oxidative Stress | ||||
| SOD2 | Upregulation ; restores levels after stress. | Chronic use can increase oxidative stress. | Not a primary effect. | [11] |
| Xanthine Oxidase | Decreased activity . | Not a primary effect. | Not a primary effect. | [11] |
| Growth Factors | ||||
| VEGF, bFGF | Upregulation in myocardium. | Not a primary effect. | Not a primary effect. | [12] |
| Voltage-Gated K+ Channels | Not directly reported. | Not a primary effect. | Altered expression of Kcna and Kcnq family genes. | [13][14][15] |
| Cardiac Remodeling | ||||
| ANP, BNP, β-MHC | No significant change in Gαq-TG hearts. | Not a primary effect. | Not a primary effect. | [16] |
| SERCA2 | Normalization of expression in failing hearts. | Not a primary effect. | Not a primary effect. | [17] |
Note: This table synthesizes data from multiple studies, which may use different models (in vivo/in vitro) and cell types. Direct comparison should be made with caution.
Experimental Protocols
The data presented are derived from various experimental designs. Below are representative methodologies for transcriptomic analysis in this context.
General Experimental Workflow for Transcriptomic Analysis:
Example Protocol: In Vivo Rat Model
-
Animal Model: 7-week old male Sprague-Dawley rats are used.[8]
-
Treatment Groups:
-
Control (untreated).
-
Nicorandil (e.g., 3 mg/kg/d, intraperitoneal injection).
-
Other Vasodilators (at equieffective doses).
-
Combination with antagonists (e.g., Glibenclamide at 12 mg/kg/d to block KATP channels).[8]
-
-
Duration: Treatment is administered for a specified period (e.g., 24 hours).[8]
-
Tissue Collection: Target tissues, such as the left ventricle of the heart, are collected.[8]
-
Gene Expression Analysis:
-
RNA Extraction: Total RNA is isolated from homogenized tissue using standard methods (e.g., TRIzol).
-
qRT-PCR: For targeted gene analysis, reverse transcription followed by quantitative polymerase chain reaction is performed. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).[8]
-
RNA-Seq: For whole-transcriptome analysis, the workflow described in Figure 2 is followed.
-
Conclusion
Transcriptomic data reveals that Nicorandil's effects extend significantly beyond simple hemodynamics. Its unique dual mechanism of action—combining KATP channel opening and NO donation—results in a distinct gene expression profile compared to traditional nitrates or other potassium channel openers.
Key differentiating transcriptomic effects of Nicorandil include:
-
Upregulation of cardioprotective genes like eNOS and SUR2.[8]
-
Suppression of key inflammatory signaling pathways such as NF-κB, which is not a primary effect of other vasodilators.[9][10]
-
Enhancement of antioxidant gene expression , like SOD2, which contrasts with the potential for increased oxidative stress seen with chronic organic nitrate therapy.[11]
These findings suggest that Nicorandil's therapeutic benefits may be mediated by a broader modulation of gene expression related to endothelial function, inflammation, and cellular protection. For researchers, these differential transcriptomic signatures provide a rich dataset for identifying novel therapeutic targets and understanding the multifaceted nature of cardiovascular drug action.
References
- 1. Vasodilator Therapy: Nitrates and Nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic nitrates: update on mechanisms underlying vasodilation, tolerance and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of nitrate-induced vasodilatation and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]
- 7. Effects of potassium channel openers and their antagonists on rat locus coeruleus neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Nicorandil inhibits TLR4/MyD88/NF-κB/NLRP3 signaling pathway to reduce pyroptosis in rats with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicorandil modulated macrophages activation and polarization via NF-κb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nicorandil prevents Gαq-induced progressive heart failure and ventricular arrhythmias in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Nicorandil Nitrate: A Guide for Laboratory Professionals
The proper disposal of Nicorandil nitrate is crucial for ensuring laboratory safety and environmental protection. As a compound with both nitrate-like properties and ATP-sensitive potassium channel activating effects, it requires careful handling throughout its lifecycle, including disposal.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment.[3] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[5]
A key regulation for healthcare and laboratory settings is the EPA's Subpart P of the RCRA, which sets specific standards for the management of hazardous waste pharmaceuticals.[4][6] A critical stipulation of Subpart P is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[4][7] Most pharmaceutical waste is required to be treated at a permitted facility, with incineration being a common method.[4][5] All disposal activities must comply with local, state, and federal regulations.[8]
This compound: Properties and Hazards
Understanding the chemical properties and associated hazards of this compound is fundamental to its safe handling and disposal. Nicorandil is a white crystalline powder and is known to be unstable in the presence of humidity, which can lead to its degradation.[1][9]
| Property | Data |
| Chemical Name | N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide[10] |
| Molecular Formula | C8H9N3O4[1] |
| Molecular Weight | 211.17 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| Solubility | Freely soluble in methanol, ethanol, acetone, or glacial acetic acid; slightly soluble in water.[1] |
| Melting Point | 92°C[1] |
| Storage Temperature | 2-8°C[1] |
| Hazard Codes | Xn (Harmful)[1] |
| Hazard Statements | H242: Heating may cause a fire; H302: Harmful if swallowed.[1] |
| Decomposition | In aqueous solutions, it can decompose into products including 2-(3-pyridyl)-2-oxazoline, 2-aminoethyl nicotinate nitrate, N-(2-hydroxyethyl) nicotinamide, and nicotinic acid.[11] Hydrolysis of the nitrate ester can liberate nitric acid.[9] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, it is imperative to wear appropriate personal protective equipment to minimize exposure. This includes:
Step 2: Waste Segregation and Collection Proper segregation of chemical waste is critical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Collect waste this compound, including expired material and contaminated consumables (e.g., weighing boats, gloves, paper towels), in a designated, clean, dry, and sealable container.[8]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the accumulation start date.
Step 3: On-site Storage Proper storage of the waste container while awaiting pickup is essential to prevent accidents.
-
Store the sealed waste container in a cool, dry, and well-ventilated area.[8]
-
Keep it away from incompatible materials, particularly oxidizing agents.[8]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Professional Disposal this compound waste should not be disposed of in the regular trash or poured down the drain.[7]
-
Engage a licensed hazardous waste management company for the collection, transportation, and disposal of the waste.
-
The recommended method of disposal is incineration at an approved and permitted facility.[8]
-
Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all institutional and regulatory procedures.
Step 5: Spill Management In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, clean up the spill immediately.[8]
-
Use dry clean-up procedures to avoid generating dust.[8]
-
Sweep or vacuum (using an explosion-proof machine) the spilled material.[8]
-
Place the collected material into a labeled, sealable container for hazardous waste disposal.[8]
-
-
Major Spills:
-
Evacuate personnel from the immediate area and move upwind.[8]
-
Alert your institution's emergency responders or EHS department, providing them with the location and nature of the hazard.[8]
-
Prevent the spilled material from entering drains, sewers, or water courses.[8]
-
Only personnel with the appropriate training and protective equipment should manage the clean-up.
-
Experimental Protocols
While detailed experimental protocols for the chemical neutralization of this compound for disposal are not standard practice in a laboratory setting due to the complexities and potential hazards, the underlying principle of disposal is based on its chemical properties. The recommended disposal method, incineration, is a high-temperature oxidation process designed to break down the molecule into simpler, less hazardous compounds. The presence of a nitrate ester group suggests that upon decomposition, nitrogen oxides may be formed, which necessitates the controlled environment of a specialized incinerator with appropriate off-gas treatment.[12]
The decomposition of Nicorandil in aqueous solution has been studied and follows pseudo first-order kinetics.[11] The mechanism involves cyclization and hydrolysis, leading to several degradation products.[11] This instability in water underscores the prohibition of aqueous disposal methods.[7]
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Nicorandil | 65141-46-0 [chemicalbook.com]
- 2. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. US5580576A - Pharmaceutically/storage-stable nicorandil formulations - Google Patents [patents.google.com]
- 10. caymanchem.com [caymanchem.com]
- 11. The Stability of Nicorandil in Aqueous Solution. I. Kinetics and Mechanism of Decomposition of N-(2-Hydroxyethyl) nicotinamide Nitrate (Ester) in Aqueous Solution [jstage.jst.go.jp]
- 12. cleanchemlab.com [cleanchemlab.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Nicorandil Nitrate
For Immediate Reference: Key Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, procedural, and step-by-step guidance for the safe handling and disposal of Nicorandil nitrate in a laboratory setting. By adhering to these protocols, you can mitigate risks, ensure a safe research environment, and maintain the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and can cause serious eye damage.[1] It is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Routine Handling (Small Quantities) | Safety glasses with side shields or goggles, impervious gloves (e.g., Nitrile rubber, 0.11 mm thickness with a breakthrough time of >480 minutes), lab coat.[2] |
| Bulk Handling / Weighing | Chemical goggles or face shield, impervious gloves (e.g., PVC or rubber), protective shoe covers, head covering, and a high-efficiency dust respirator (P2 or P3).[3] |
| Spill Cleanup | Chemical goggles or face shield, impervious gloves, protective shoe covers, and a high-efficiency dust respirator. For non-routine emergencies, a full-face mask with a self-contained breathing apparatus may be necessary.[3] |
| Emergency Response (Fire) | Self-contained breathing apparatus and full firefighting turnout gear.[2] |
Quantitative Toxicological Data
The following table summarizes the acute toxicity data for Nicorandil. This information is critical for understanding the potential hazards and for risk assessment in your experimental design.
| Route of Administration | Organism | LD50/TDLO Value |
| Oral (LD50) | Mouse | 626 mg/kg |
| Oral (LD50) | Rat | 1,220 mg/kg |
| Oral (TDLO) | Rat | 100 mg/kg |
| Oral (TDLO) | Human | 195 mg/kg/1Y (intermittent) |
| Intraperitoneal (LD50) | Mouse | 214 mg/kg |
| Intraperitoneal (LD50) | Rat | 1,100 mg/kg |
| Subcutaneous (LD50) | Mouse | 1,350 mg/kg |
| Subcutaneous (LD50) | Rat | 1,200 mg/kg |
LD50: Lethal Dose, 50%; TDLO: Toxic Dose Low. Data extracted from Safety Data Sheets.[1]
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety. The following workflow outlines the key steps for handling this compound from receipt to disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Minor Spills:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear impervious gloves, safety glasses, and a dust respirator.[3]
-
Containment: Use dry cleanup procedures and avoid generating dust.[3]
-
Cleanup: Gently sweep or vacuum up the spilled material.[3] Consider using an explosion-proof vacuum designed for grounded storage and use.[3]
-
Collection: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Major Spills:
-
Evacuate: Clear the area of all personnel and move upwind.[3]
-
Alert Emergency Responders: Notify your institution's emergency services and provide them with the location and nature of the hazard.[3]
-
Control Contact: Only trained personnel with appropriate PPE, including a dust respirator, should enter the area.[3]
-
Prevent Spread: Prevent the spillage from entering drains, sewers, or water courses.[3]
-
Cleanup: Follow the guidance of emergency responders for cleanup and disposal.
The following diagram illustrates the logical workflow for responding to a this compound spill.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
-
After Inhalation: Move the individual to fresh air. If they feel unwell, consult a doctor.[4]
-
After Skin Contact: Take off immediately all contaminated clothing.[4] Rinse the skin with water or shower.[4]
-
After Eye Contact: Rinse the opened eye for several minutes under running water.[1] Remove contact lenses if present and easy to do so.[2] Continue rinsing and consult a doctor immediately.[1][2]
-
After Swallowing: Immediately call a doctor.[1] If the person is conscious, have them drink water (two glasses at most).[4]
Disposal Plan
All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[3]
-
Collection: Place all contaminated materials (e.g., gloves, wipes, and the chemical itself) in a clean, dry, sealable, and clearly labeled container.[3]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Approved methods may include incineration at a licensed facility.[3][5] Do not dispose of this compound down the drain or in the regular trash.[4]
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can build a foundation of safety and trust in your research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
